11-Oxomogroside IV
Description
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Properties
IUPAC Name |
(3R,8R,9S,10S,13S,14R,17S)-17-[(2S,5S)-5-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAKRLANXLYUMX-DYPHYEICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@@H](C(C)(C)O)O[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H]3CC[C@]4([C@]3(CC(=O)[C@]5([C@@H]4CC=C6[C@@H]5CC[C@H](C6(C)C)O[C@@H]7[C@H]([C@@H]([C@H]([C@@H](O7)CO[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1123.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture and Biological Landscape of 11-Oxomogroside IV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo.[1][2] This class of compounds, collectively known as mogrosides, are the primary contributors to the intense sweetness of the fruit and have garnered significant scientific interest for their diverse pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies pertaining to this compound and its closely related analogs.
Chemical Structure
While a definitive, publicly available 2D structure of this compound is not consistently reported, its chemical formula is C₅₄H₉₀O₂₄ and it has a molecular weight of 1123.28 g/mol .[1] The nomenclature "11-Oxo" strongly indicates the presence of a ketone functional group at the C-11 position of the mogrol (B2503665) aglycone, a feature that distinguishes it from its parent compound, Mogroside IV. The glycosylation pattern is a key structural feature of mogrosides, influencing both their sweetness and biological properties. The structural elucidation of these complex natural products relies heavily on advanced spectroscopic techniques.
Structural Elucidation Methodologies
The determination of the intricate chemical architecture of this compound and related mogrosides necessitates a combination of sophisticated analytical techniques.
Experimental Protocol: Isolation and Purification
A general workflow for the isolation and purification of mogrosides from Siraitia grosvenorii is as follows:
-
Extraction: Dried and powdered monk fruit is typically subjected to extraction with hot water or aqueous ethanol (B145695) to yield a crude extract containing a mixture of mogrosides.[4][5]
-
Initial Purification: The crude extract is passed through a macroporous adsorbent resin column. The column is first washed with deionized water to remove highly polar impurities like sugars and pigments. The mogrosides are then eluted using a gradient of aqueous ethanol (e.g., 30-70%).[4]
-
Fractionation: The resulting mogroside-rich fraction is further separated using techniques such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.[5]
Experimental Protocol: Spectroscopic Analysis
The precise structure of the isolated compounds is determined through the following spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to ascertain the exact molecular weight and elemental composition of the molecule.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides foundational information regarding the number and types of protons and carbons within the molecule.[5][6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms, allowing for the complete assembly of the molecular structure, including the sequence and linkage points of the sugar moieties to the aglycone.[6][7]
-
Below is a diagram illustrating the general workflow for the structural elucidation of mogrosides.
Biological Activities
Mogrosides, including the 11-oxo derivatives, have demonstrated a range of promising biological activities. While specific data for this compound is limited, the activities of closely related compounds provide valuable insights into its potential therapeutic applications.
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of mogrosides.[8][9] this compound A, a closely related compound, has been shown to exhibit cytotoxic effects against the human hepatocellular carcinoma cell line SMMC-772.[10]
| Compound | Cell Line | Activity | Quantitative Data |
| This compound A | SMMC-772 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀: 288 µg/mL[10] |
Mogroside V, another related compound, has been found to inhibit the growth of pancreatic cancer cells by inducing apoptosis and cell cycle arrest.[9][11] The proposed mechanism involves the modulation of signaling pathways such as STAT3.[11]
The diagram below illustrates a hypothesized signaling pathway for the anti-cancer effects of mogrosides.
Hepatoprotective Effects
Mogrosides have also been investigated for their potential to protect the liver from injury.[12][13] Studies have shown that mogrosides can mitigate liver damage by inhibiting the activation of hepatic stellate cells and reducing hepatocyte apoptosis.[12] The underlying mechanisms are believed to involve the modulation of inflammatory and oxidative stress pathways.
The hepatoprotective effects of some mogrosides are attributed to their ability to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[14] Additionally, mogrosides may exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[14]
The following diagram depicts a potential signaling pathway for the hepatoprotective and anti-inflammatory actions of mogrosides.
Antioxidant Activity
The antioxidant properties of mogrosides have been well-documented.[15] 11-Oxomogroside V, a structurally similar compound, has demonstrated significant scavenging activity against various reactive oxygen species (ROS).[16]
| Compound | ROS Scavenged | EC₅₀ (µg/mL) |
| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) | 4.79[16] |
| Hydrogen Peroxide (H₂O₂) | 16.52[16] | |
| Hydroxyl Radical (•OH) | 146.17[16] |
Experimental Protocol: Antioxidant Activity Assay (Chemiluminescence Method)
The scavenging effect of mogrosides on superoxide radicals can be quantified using a chemiluminescence-based assay.
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), luminol, and varying concentrations of the mogroside sample.
-
The reaction is initiated by the addition of pyrogallol, which autoxidizes to generate superoxide anions.
-
The chemiluminescence intensity is measured immediately over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[4]
Conclusion and Future Directions
This compound, a constituent of the sweet fruit of Siraitia grosvenorii, represents a promising area for natural product research. While data specific to this compound is still emerging, the known biological activities of related mogrosides, particularly in the realms of anti-cancer and hepatoprotective effects, suggest a significant therapeutic potential. Future research should focus on the definitive structural elucidation of this compound, followed by a comprehensive evaluation of its pharmacological profile and mechanism of action. Such studies will be instrumental in unlocking the full potential of this and other mogrosides for the development of novel therapeutic agents and functional foods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scivisionpub.com [scivisionpub.com]
- 9. Discovery of the Mogrosides Synthesis Pathway and its Anti-tumor Effect----Tianjin Institute of Industrial Biotechnology [english.tib.cas.cn]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. medchemexpress.com [medchemexpress.com]
11-Oxomogroside IV physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and characterization of 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). Due to the limited availability of data specific to this compound, information from closely related mogrosides is included to provide a broader context for its potential biological activities and mechanisms of action.
Physical and Chemical Properties
| Property | Data |
| Molecular Formula | C₅₄H₉₀O₂₄[1] |
| Molecular Weight | 1123.28 g/mol [1][2] |
| Physical Description | Powder[3] |
| Source | Fruits of Siraitia grosvenorii Swingle[1][3] |
| CAS Number | 2096516-32-2[1] |
| Purity | Typically ≥98% (as a reference standard)[3] |
| Compound Type | Triterpenoid Glycoside[3] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol[3] |
| Melting Point | Not reported |
| Spectral Data (NMR, IR, MS) | Not fully reported in the public domain. Characterization is typically performed using these techniques[4][5][6]. |
Experimental Protocols
The isolation and characterization of this compound follow a general workflow for the purification of mogrosides from monk fruit. The following protocols are based on established methodologies for this class of compounds.
Isolation and Purification
The general procedure for extracting and purifying this compound from the dried fruits of Siraitia grosvenorii involves solvent extraction, followed by chromatographic separation.
Methodology:
-
Extraction: The dried and powdered fruit material is extracted with a polar solvent, typically aqueous ethanol (B145695) or methanol, at an elevated temperature to enhance extraction efficiency.
-
Crude Extract Preparation: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Macroporous Resin Chromatography: The crude extract is subjected to column chromatography using a macroporous adsorbent resin. The column is first washed with water to remove highly polar impurities such as sugars. The mogrosides are then eluted with a gradient of increasing ethanol concentration.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the macroporous resin chromatography are further purified by preparative HPLC, typically using a C18 column and a mobile phase gradient of acetonitrile (B52724) and water. Fractions are collected and monitored by analytical HPLC to isolate the pure compound.
Structural Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
Key Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the accurate molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms within the molecule, identifying the aglycone structure, and establishing the sequence and linkage of the sugar moieties.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.
Biological Activity and Signaling Pathways
Specific biological activities and signaling pathways for this compound have not been extensively reported. However, based on studies of the broader mogroside class and closely related analogs like 11-Oxomogroside V, several potential pharmacological effects can be inferred.
Potential Biological Activities:
-
Antioxidant Activity: Mogrosides are known to possess antioxidant properties, which may be attributed to their ability to scavenge reactive oxygen species (ROS)[7][8].
-
Anti-inflammatory Effects: Several mogrosides have demonstrated anti-inflammatory activity[7][8]. This is a promising area for further investigation of this compound.
-
Anti-tumor Activity: A related compound, this compound A, has been reported to exhibit cytotoxic effects against SMMC-772 tumor cells[2]. This suggests that this compound may also possess anti-cancer properties.
Hypothesized Signaling Pathway:
Based on the known anti-inflammatory effects of other mogrosides, a plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways.
This diagram illustrates a potential mechanism where this compound may inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of the pro-inflammatory transcription factor NF-κB into the nucleus. This would lead to a reduction in the expression of inflammatory genes.
Conclusion
This compound is a complex natural product with potential for further pharmacological investigation. While specific data on its physical, chemical, and biological properties are still limited, the information available for the broader class of mogrosides provides a strong foundation for future research. The experimental protocols and hypothesized mechanisms of action presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development. Further studies are warranted to fully elucidate the therapeutic potential of this intriguing molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Isolation of 11-Oxomogroside IV from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. The fruit is renowned for its intense sweetness, which is primarily attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides. Among these, 11-Oxomogroside IV is a notable constituent, contributing to the overall phytochemical profile of the fruit. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and relevant biological context.
Mogrosides, including this compound, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Research has indicated that various mogrosides possess antioxidant and anti-inflammatory activities. Notably, extracts of Siraitia grosvenorii containing mogroside IV and 11-oxo-mogroside V have been shown to exert anti-inflammatory effects through the down-regulation of the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response, and its modulation by mogrosides highlights their potential for the development of novel anti-inflammatory agents.
This guide will detail the methodologies for extracting and purifying this compound from Siraitia grosvenorii, present its physicochemical properties, and visualize the experimental workflow and a relevant biological signaling pathway.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |
| Molecular Weight | 1123.28 g/mol | [1] |
| CAS Number | 2096516-32-2 | [1][2][3] |
| Source | Fruits of Siraitia grosvenorii Swingle | [4] |
Experimental Protocols
The isolation of this compound from Siraitia grosvenorii is a multi-step process involving extraction, preliminary purification by macroporous resin chromatography, and final purification by preparative high-performance liquid chromatography (prep-HPLC).
Extraction of Crude Mogrosides
Objective: To extract a broad range of mogrosides, including this compound, from the dried fruit of Siraitia grosvenorii.
Materials:
-
Dried Siraitia grosvenorii fruit powder
-
Deionized water
-
Ethanol (B145695) (70%)
-
Mechanical blender or grinder
-
Large glass beakers
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Preparation of Plant Material: Grind the dried Siraitia grosvenorii fruit into a coarse powder.
-
Solvent Extraction:
-
Suspend the fruit powder in 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture to 60-80°C and maintain for 2-3 hours with continuous stirring.
-
-
Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid residue.
-
Re-extraction: Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous concentrate is the crude mogroside extract.
Purification by Macroporous Resin Chromatography
Objective: To remove polar impurities such as sugars and pigments and to enrich the mogroside fraction.
Materials:
-
Crude mogroside extract
-
Macroporous adsorbent resin (e.g., Amberlite XAD series, Diaion® HP-20)
-
Chromatography column
-
Deionized water
-
Ethanol (various concentrations)
-
Fraction collector
Protocol:
-
Column Packing and Equilibration: Pack the chromatography column with the macroporous resin and equilibrate the column by washing with deionized water until the effluent is clear.
-
Loading: Pass the crude mogroside extract through the equilibrated column at a controlled flow rate.
-
Washing: Wash the column with several column volumes of deionized water to remove highly polar impurities.
-
Elution: Elute the adsorbed mogrosides with a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%, and 90%). Collect fractions of the eluate.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To isolate this compound to a high degree of purity.
Materials:
-
Enriched mogroside fraction
-
Prep-HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 20 x 250 mm, 5 µm)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Dissolve the concentrated mogroside fraction in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A typical gradient would start with a lower concentration of methanol and gradually increase to elute compounds of increasing hydrophobicity. An example gradient could be 30-70% Methanol over 40 minutes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 8-15 mL/min for a preparative column.
-
Detection: UV detection at 210 nm.
-
-
Injection and Fraction Collection: Inject the prepared sample onto the prep-HPLC system. Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound as a white powder.
Quantitative Data
| Compound | Biological Activity | IC₅₀ | Cell Line | Reference |
| 11-Oxomogroside IVA | Cytotoxicity | 288 µg/mL | SMMC-772 (human hepatoma cells) | [5] |
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of this compound.
Hypothesized Anti-Inflammatory Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Conclusion
The isolation of this compound from Siraitia grosvenorii presents a viable pathway for obtaining this potentially therapeutic compound. The methodologies outlined in this guide, from initial extraction to final purification, provide a robust framework for researchers. While further studies are required to fully elucidate the complete spectroscopic characterization and the full spectrum of biological activities of this compound, the existing evidence for the anti-inflammatory properties of related mogrosides suggests that it is a promising candidate for further investigation in drug discovery and development. The potential modulation of the NF-κB signaling pathway positions this compound as a compound of interest for the development of novel treatments for inflammatory conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound,2096516-32-2|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]
- 3. This compound | CAS 2096516-32-2 | 美国InvivoChem [invivochem.cn]
- 4. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 5. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Biosynthesis of 11-Oxomogroside IV in Siraitia grosvenorii
Executive Summary
Mogrosides, the triterpenoid (B12794562) glycosides responsible for the intense sweetness of monk fruit (Siraitia grosvenorii), are of significant interest as natural, zero-calorie sweeteners. Among them, 11-Oxomogroside IV represents a specific molecular structure within a complex biosynthetic network. This document provides an in-depth technical overview of the enzymatic pathway leading to the formation of this compound, starting from the universal triterpenoid precursor, squalene (B77637). It consolidates current scientific findings on the key enzyme families, presents available quantitative data, details relevant experimental protocols for enzyme characterization, and provides visual diagrams of the core biochemical processes.
The Core Biosynthesis Pathway
The synthesis of all mogrosides, including this compound, is a multi-step process involving five primary enzyme families: squalene epoxidases (SQE), triterpenoid synthases (TS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450), and UDP-glucosyltransferases (UGT).[1][2] The pathway can be divided into two major phases: the formation of the triterpenoid aglycone (the non-sugar core) and the subsequent, sequential glycosylation of this core.
Phase 1: Formation of the 11-Oxomogrol Aglycone
The initial steps are common to the synthesis of sterols and other triterpenoids in plants. The pathway diverges to produce the characteristic cucurbitane skeleton of mogrosides.
-
Squalene to 2,3-Oxidosqualene (B107256): The linear hydrocarbon squalene, produced via the mevalonate (B85504) (MVA) pathway in the cytoplasm, is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SgSQE) .[3][4]
-
Cyclization to Cucurbitadienol (B1255190): 2,3-oxidosqualene is cyclized by cucurbitadienol synthase (SgCS) to form the foundational tetracyclic triterpenoid skeleton, cucurbitadienol.[5][6]
-
C-11 Oxidation: This is the critical step for the formation of the "11-oxo" series of mogrosides. The cytochrome P450 enzyme CYP87D18 catalyzes the oxidation of cucurbitadienol at the C-11 position. In vitro enzymatic assays have demonstrated that CYP87D18 is a multifunctional oxidase, capable of producing both 11-hydroxy cucurbitadienol and its further oxidized product, 11-oxo-cucurbitadienol .[6][7] This 11-oxo intermediate serves as the direct precursor to the aglycone of this compound.
-
Formation of 11-Oxomogrol: Further hydroxylations at the C-3 and C-24 positions of 11-oxo-cucurbitadienol are required to form the final aglycone, 11-oxomogrol. While the specific enzymes for these steps on the 11-oxo intermediate have not been fully elucidated, it is hypothesized that other CYP450s and potentially epoxide hydrolases are involved, mirroring the steps proposed for the formation of the more common C-11 hydroxylated aglycone, mogrol.[1][8]
Phase 2: Glycosylation to this compound
Once the 11-oxomogrol core is synthesized, a series of UDP-glucosyltransferases (UGTs) sequentially add glucose moieties. Mogroside IV is characterized by the presence of four glucose units.[8][9] The glycosylation cascade is a highly specific process determining the final structure and sweetness of the molecule.
-
Initial Glucosylation: The first glucose is typically added to either the C-3 or C-24 hydroxyl group of the aglycone by a UGT. For instance, UGT720-269-1 is known to catalyze the C-24 primary glucosylation of mogrol.[10]
-
Sequential Additions: Subsequent UGTs add further glucose units. For example, UGT720-269-4 can add a glucose to mogroside I-A1 (one glucose at C-24) to form mogroside IIE (glucose at C-3 and C-24).[11]
-
Formation of this compound: To form this compound, this enzymatic cascade acts upon the 11-oxomogrol core, resulting in a structure with four glucose molecules attached at specific positions. While the exact sequence and specific UGTs for the 11-oxo variant are still under investigation, the process is believed to parallel the well-studied pathway for Mogroside V, but beginning with the 11-oxo aglycone. The final structure, this compound, has been isolated from monk fruit, confirming the existence of this pathway.[12][13][14]
Visualization of the Biosynthesis Pathway
The following diagrams illustrate the core biochemical pathway and a representative experimental workflow for gene function analysis.
Caption: Proposed biosynthetic pathway for this compound from squalene.
Quantitative Data Summary
Quantitative data on the biosynthesis of 11-oxo mogrosides is limited, as research has primarily focused on the more abundant Mogroside V. However, studies on related enzymes provide valuable insights.
Table 1: Characterized Enzymes in the Mogroside Pathway
| Enzyme | Gene Name | Substrate | Product(s) | Notes | Reference(s) |
|---|---|---|---|---|---|
| Cytochrome P450 | CYP87D18 | Cucurbitadienol | 11-oxo-cucurbitadienol, 11-hydroxy-cucurbitadienol | A multifunctional C-11 oxidase crucial for the 11-oxo series. | [6][7] |
| UDP-Glucosyltransferase | UGT720-269-1 | Mogrol | Mogroside I-A1 (at C-24) | Catalyzes primary glucosylation. | [10] |
| UDP-Glucosyltransferase | UGT720-269-4 | Mogroside I-A1 | Mogroside IIE (at C-3) | Catalyzes the second glucosylation step. | [11] |
| UDP-Glucosyltransferase | UGT94-289-3 | Mogroside IIE | Siamenoside I, Mogroside IV, Mogroside V, Mogroside VI | A key downstream enzyme responsible for higher-order glycosylation. |[9] |
Table 2: Engineered UGT Performance for Mogroside V Synthesis
| Enzyme Construct | Substrate | Conversion Rate | Notes | Reference(s) |
|---|---|---|---|---|
| UGTM1-3 & UGTM2-4 | Mogrol | 18.2% to Mogroside V | In vitro multi-enzyme cascade with UDPG regeneration system. | [15] |
| Engineered UGTs | Mogrol | 91-99% to Mogroside V | Stepwise, controlled glycosylation routes developed via protein engineering. |[16][17] |
Note: These engineered systems demonstrate the feasibility of high-yield mogroside production and provide models for how the native pathway may function.
Experimental Protocols
The identification and characterization of enzymes in the this compound pathway rely on a combination of transcriptomics, heterologous expression, and analytical chemistry.
Protocol: Functional Characterization of CYP87D18
This protocol is adapted from methodologies used to identify P450s in mogroside biosynthesis.[6]
-
Candidate Gene Identification: Transcriptome data from developing monk fruit is mined for sequences with high homology to known plant cytochrome P450s, particularly those from the CYP87 family. Co-expression analysis with known mogroside synthesis genes (like SgCS) is used to prioritize candidates.
-
Gene Cloning: The full-length cDNA of the candidate gene (e.g., CYP87D18) is amplified from monk fruit cDNA libraries via PCR and cloned into a yeast expression vector (e.g., pYES-DEST52). A P450 reductase gene (e.g., AtCPR from Arabidopsis thaliana) is often co-expressed to ensure sufficient electron supply.
-
Heterologous Expression in Yeast: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae BY4741). A control strain containing an empty vector or only the CPR is also prepared.
-
Enzyme Assay (Whole-cell feeding):
-
Transformed yeast cells are grown in selective media to the mid-log phase.
-
Gene expression is induced by transferring cells to a galactose-containing medium.
-
The substrate, cucurbitadienol (typically 20-50 µM), is dissolved in a carrier solvent (e.g., DMSO) and fed to the yeast culture.
-
The culture is incubated for 24-48 hours with shaking at 28-30°C.
-
-
Metabolite Extraction:
-
Yeast cells are harvested by centrifugation.
-
Metabolites are extracted from the culture medium and the cell pellet using an organic solvent such as ethyl acetate.
-
The organic phase is collected, dried under nitrogen gas, and re-dissolved in a suitable solvent for analysis.
-
-
Product Identification:
-
The extracted samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The mass spectra of products from the active yeast culture are compared to those from the control culture and, when available, to authentic chemical standards (e.g., 11-oxo-cucurbitadienol).
-
The appearance of new peaks corresponding to the expected mass of oxidized products (e.g., 11-oxo-cucurbitadienol) confirms the enzymatic function of the candidate P450.
-
Caption: A generalized workflow for the functional identification of biosynthetic genes.
Conclusion and Future Directions
The biosynthetic pathway of this compound is a specialized branch of the mogroside synthesis network in monk fruit, distinguished by the critical C-11 oxidation step catalyzed by CYP87D18. While the general enzymatic framework is understood, significant research opportunities remain. Future work should focus on:
-
Elucidation of Missing Enzymes: Identifying the specific CYP450s and UGTs responsible for the final steps in 11-oxomogrol formation and its subsequent glycosylation to this compound.
-
Kinetic Characterization: Determining the kinetic parameters (K_m, k_cat) of all enzymes in the pathway to understand reaction efficiencies and identify potential rate-limiting steps.
-
Metabolic Engineering: Leveraging the identified genes to reconstruct the pathway in microbial hosts (like S. cerevisiae) or other plants for sustainable, high-yield production of specific mogrosides.[4][16] This would enable the targeted synthesis of desired sweeteners and facilitate further pharmacological studies.
This technical guide provides a foundational understanding for researchers aiming to explore, manipulate, and harness the biosynthetic machinery responsible for producing this compound and other valuable natural sweeteners.
References
- 1. pnas.org [pnas.org]
- 2. Siraitia grosvenorii - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20180251806A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]
- 9. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preliminary Biological Activity Screening of 11-Oxomogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Oxomogroside IV, a cucurbitane triterpene glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), is a member of the mogroside family of compounds known for their intense sweetness and potential therapeutic properties. While research into the specific biological activities of this compound is in its nascent stages, preliminary data suggests cytotoxic effects against certain tumor cell lines. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and closely related analogs, such as 11-Oxomogroside V and Mogroside V. The information presented herein, including quantitative data, detailed experimental protocols, and postulated signaling pathways, is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this class of compounds.
Introduction
The fruits of Siraitia grosvenorii have a long history of use in traditional Chinese medicine for treating conditions such as sore throat and cough.[1] Modern phytochemical analysis has identified mogrosides, a class of cucurbitane-type tetracyclic triterpenoid (B12794562) glycosides, as the primary active constituents responsible for the fruit's intense sweetness and various pharmacological activities.[1][2] These activities include antioxidant, anti-inflammatory, and antitumor effects.[2] this compound is a specific mogroside that has been isolated from this plant.[3] This document summarizes the preliminary biological screening data for this compound and its structural analogs to guide further research and drug development efforts.
Quantitative Data Presentation
The available quantitative data on the biological activity of this compound is currently limited to its cytotoxicity. To provide a broader context of the potential activities of 11-oxo mogrosides, data for the closely related 11-Oxomogroside V is also presented.
Table 1: Cytotoxic Activity of this compound
| Compound | Cell Line | Activity | IC50 (µg/mL) |
| This compound A | SMMC-772 (Human hepatoma) | Cytotoxic | 288 |
IC50: The concentration of the compound that causes 50% inhibition of cell growth.
Table 2: In Vitro Antioxidant Activity of 11-Oxomogroside V
| Compound | Reactive Oxygen Species (ROS) | EC50 (µg/mL) |
| 11-Oxomogroside V | Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 | |
| Hydroxyl Radical (•OH) | 146.17 |
EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species.[4]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activity screening of this compound and related compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on a cell line.
-
Cell Culture: Human hepatoma SMMC-772 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. The cells are then treated with varying concentrations of this compound for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antioxidant Activity - ROS Scavenging Assays (Chemiluminescence)
These protocols are adapted from studies on 11-Oxomogroside V and are suitable for assessing the antioxidant potential of this compound.[5]
-
Superoxide Anion (O₂⁻) Scavenging:
-
Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, luminol, and varying concentrations of the test compound.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to a control without the sample.[5]
-
-
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the test compound.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.[5]
-
-
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the test compound to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.[5]
-
-
Data Analysis: For each ROS, plot the percentage of inhibition against the sample concentration to calculate the EC50 value.[5]
Anti-inflammatory Activity - Measurement of Inflammatory Mediators
This protocol is based on studies of other mogrosides and can be used to evaluate the anti-inflammatory effects of this compound.
-
Cell Culture and Stimulation: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 24-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant as described above.
-
Measure the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not yet been elucidated, research on the related compound Mogroside V suggests potential involvement in key anti-inflammatory pathways.
Postulated Anti-inflammatory Signaling Pathway
Studies on Mogroside V have shown that it can modulate inflammatory pathways by affecting the phosphorylation of MAPKs and AKT1, and influencing the NF-κB signaling cascade.[5] This provides a hypothetical framework for the potential mechanism of action of this compound.
Caption: Postulated Anti-inflammatory Signaling Pathway for this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound.
Caption: In Vitro Anti-inflammatory Screening Workflow.
Conclusion and Future Directions
The preliminary biological screening of this compound has demonstrated cytotoxic activity against human hepatoma cells. While direct evidence for its anti-inflammatory and antioxidant properties is currently lacking, the activities of closely related mogrosides, particularly 11-Oxomogroside V, suggest that these are promising areas for future investigation. The experimental protocols and postulated signaling pathways provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound. Future studies should focus on a broader range of cancer cell lines to determine the spectrum of its cytotoxic activity, as well as in-depth investigations into its antioxidant and anti-inflammatory effects using the methodologies outlined. Furthermore, elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Postulated Mechanism of Action for 11-Oxomogroside IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental evidence detailing the mechanism of action for 11-Oxomogroside IV is limited in current scientific literature. This document presents a postulated mechanism based on the well-documented biological activities of its close structural analog, 11-Oxomogroside V, and other related mogrosides. The experimental data and signaling pathways described herein are derived from studies on these related compounds and serve as a predictive framework for the potential activities of this compound.
Executive Summary
This compound is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). While research into its specific molecular mechanisms is still emerging, evidence from closely related compounds suggests that its biological activities likely stem from potent antioxidant and anti-inflammatory properties. This guide synthesizes the available data to propose a mechanism of action for this compound, focusing on its potential to modulate key signaling pathways involved in oxidative stress and inflammation, such as the NF-κB, MAPK, and AKT pathways. Furthermore, initial studies have indicated its potential as an anti-tumor agent.
Known Biological Activity of this compound
To date, the most specific biological activity reported for this compound is its cytotoxic effect on tumor cells.
Anti-Tumor Effects
-
In vitro studies have demonstrated that this compound exhibits cytotoxicity against the human hepatoma SMMC-772 cell line.
Postulated Mechanism of Action
Based on the activities of structurally similar mogrosides, the mechanism of action for this compound is postulated to involve two primary functions: direct antioxidant activity and modulation of inflammatory signaling pathways.
Antioxidant Activity
It is proposed that this compound, much like its analog 11-Oxomogroside V, can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is a key contributor to the pathogenesis of numerous diseases, and the ability to neutralize ROS is a critical therapeutic attribute. The postulated antioxidant mechanism involves the direct interaction with and quenching of superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).
Anti-Inflammatory Activity
The anti-inflammatory effects of mogrosides are thought to be mediated through the downregulation of pro-inflammatory signaling cascades. It is postulated that this compound can inhibit the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This is likely achieved through the modulation of the following signaling pathways:
-
NF-κB Signaling Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway is a central anti-inflammatory mechanism. This is likely achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, including those for COX-2 and iNOS.
-
MAPK and AKT Signaling Pathways: Mogrosides have been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, as well as protein kinase B (AKT). These kinases are upstream regulators of NF-κB and other inflammatory responses. By inhibiting their activation, this compound could effectively dampen the inflammatory cascade.
-
TLR4-MyD88 Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of NF-κB and MAPKs. It is plausible that this compound could interfere with this upstream signaling.
-
AMPK-Nrf2 Signaling: Mogroside V has been shown to activate the AMP-activated protein kinase (AMPK) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes. This represents a potential indirect antioxidant mechanism for this compound.
Quantitative Data
The following tables summarize the quantitative data available for this compound and its close analog, 11-Oxomogroside V.
Table 1: Anti-Tumor Activity of this compound
| Compound | Cell Line | Activity | IC₅₀ |
| This compound | SMMC-772 (Human Hepatoma) | Cytotoxicity | 288 µg/mL |
Table 2: Antioxidant Activity of 11-Oxomogroside V
| Compound | Activity | EC₅₀ (µg/mL) |
| 11-Oxomogroside V | Superoxide (O₂⁻) Scavenging | 4.79 |
| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |
| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |
| 11-Oxomogroside V | Inhibition of •OH-induced DNA damage | 3.09 |
Visualizations of Postulated Signaling Pathways and Workflows
Caption: Postulated Anti-Inflammatory Signaling Pathway of this compound.
Caption: Experimental Workflow for ROS Scavenging Assay.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for related mogrosides, which can be adapted for the study of this compound.
In Vitro Anti-Inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or BV-2 microglial cells).
6.1.1 Cell Culture and Treatment:
-
Culture RAW 264.7 or BV-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seed cells in 96-well or 6-well plates at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for 2 hours.
-
Stimulate the cells with LPS (e.g., 0.5 or 1 µg/mL) for a specified period (e.g., 18-24 hours for cytokine measurement, or shorter time points for signaling protein phosphorylation).
6.1.2 Measurement of Nitric Oxide (NO) Production:
-
After the treatment period, collect the cell culture supernatant.
-
Determine the NO concentration by measuring nitrite (B80452) levels using the Griess reagent.
-
Mix an equal volume of supernatant with the Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
6.1.3 Western Blot Analysis for Protein Expression and Phosphorylation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-ERK, ERK, p-AKT, AKT, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Antioxidant Activity Assessment by Chemiluminescence
Objective: To quantify the scavenging effect of this compound on various reactive oxygen species (ROS).
6.2.1 Superoxide Anion (O₂⁻) Scavenging Assay:
-
Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl).
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻, and immediately measure the chemiluminescence intensity over time.
-
Calculate the percentage of scavenging by comparing the chemiluminescence intensity of the sample to a control without the sample.
6.2.2 Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
Prepare a reaction mixture containing a suitable buffer, luminol, and H₂O₂.
-
Add varying concentrations of this compound.
-
Measure the chemiluminescence intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
6.2.3 Hydroxyl Radical (•OH) Scavenging Assay:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of this compound to the system.
-
Measure the chemiluminescence intensity. The inhibition of chemiluminescence indicates •OH scavenging.
6.2.4 Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Conclusion and Future Directions
The postulated mechanism of action for this compound, based on data from its close analogs, suggests that it is a promising bioactive compound with potential therapeutic applications in conditions associated with oxidative stress and inflammation. Its known anti-tumor activity further warrants investigation.
Future research should focus on:
-
Directly investigating the antioxidant and anti-inflammatory properties of this compound using the experimental protocols outlined in this guide.
-
Elucidating the specific molecular targets of this compound within the NF-κB, MAPK, and AKT signaling pathways.
-
Exploring the in vivo efficacy of this compound in animal models of inflammatory diseases and cancer.
-
Conducting structure-activity relationship studies to understand how the 11-oxo group influences its biological activity compared to other mogrosides.
This technical guide provides a foundational framework for researchers to design and execute studies that will illuminate the precise mechanism of action of this compound, ultimately paving the way for its potential development as a therapeutic agent.
Pharmacological Profiling of Cucurbitane Triterpenoid Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbitane triterpenoid (B12794562) glycosides, a class of tetracyclic triterpenoids, are predominantly found in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon).[1][2] These compounds have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects.[1][3][4] This technical guide provides an in-depth overview of the pharmacological profiling of these promising natural products, with a focus on their mechanisms of action, experimental methodologies for their evaluation, and a summary of key quantitative data.
Pharmacological Activities and Mechanisms of Action
Cucurbitane triterpenoid glycosides exert their therapeutic effects by modulating various cellular signaling pathways. Their bioactivity is largely attributed to the core cucurbitane skeleton, with substitutions at different positions influencing their potency and specific targets.[2]
Anti-Diabetic Effects
A primary area of investigation for cucurbitane triterpenoid glycosides is their potential in managing type 2 diabetes.[5][6] Their anti-diabetic properties are multifaceted, involving the regulation of glucose metabolism through several key mechanisms:
-
Modulation of PI3K/AKT and IRS-1 Signaling: Several studies have shown that cucurbitane triterpenoids can enhance insulin (B600854) sensitivity.[7] They have been found to increase the activation of the Insulin Receptor Substrate-1 (IRS-1) and downstream signaling components like Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (Akt).[7] This leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake into skeletal muscle cells.[7]
-
AMP-Activated Protein Kinase (AMPK) Activation: Some cucurbitane glycosides can activate AMPK, a key cellular energy sensor.[5] Activation of AMPK in muscle cells can also promote GLUT4 translocation and glucose uptake, independent of insulin signaling.[7]
-
α-Glucosidase Inhibition: Certain cucurbitane-type triterpene glycosides have demonstrated the ability to inhibit α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[8][9] By inhibiting this enzyme, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia.[8]
-
Protein Tyrosine Phosphatase (PTP1B) Inhibition: PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of this enzyme by cucurbitane triterpenoids can enhance insulin sensitivity.[8][10]
Anti-Cancer and Chemopreventive Effects
Cucurbitane triterpenoid glycosides have demonstrated significant potential as anti-cancer agents.[1][3][11] Their mechanisms of action in this context are diverse and include:
-
Inhibition of Cancer Cell Proliferation: These compounds have been shown to inhibit the growth of various cancer cell lines.[1][12]
-
Induction of Apoptosis: Some cucurbitane glycosides can trigger programmed cell death in cancer cells.
-
Chemoprevention: Studies have shown that these compounds can inhibit the induction of Epstein-Barr virus early antigen (EBV-EA), suggesting potential cancer chemopreventive activity.[11]
Anti-Inflammatory Activity
Cucurbitane triterpenoids have also been recognized for their anti-inflammatory properties.[4] They can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), IL-12 p40, and tumor necrosis factor-alpha (TNF-α), in immune cells like bone marrow-derived dendritic cells stimulated with lipopolysaccharide (LPS).[4]
Quantitative Data on Pharmacological Activities
The following tables summarize key quantitative data from various studies on the pharmacological activities of cucurbitane triterpenoid glycosides.
Table 1: α-Glucosidase Inhibitory Activity of Cucurbitane Triterpenoid Glycosides
| Compound | Source | IC50 (µM) | Reference |
| Charantoside H | Momordica charantia | 25.4 ± 1.2 | [8] |
| Charantoside J | Momordica charantia | 38.7 ± 2.1 | [8] |
| Charantoside K | Momordica charantia | 45.3 ± 2.5 | [8] |
| Momorcharacoside A | Momordica charantia | > 50 | [8] |
| Goyaglycoside-l | Momordica charantia | > 50 | [8] |
Table 2: Inhibitory Effects of Cucurbitane Triterpenoids on Pro-Inflammatory Cytokine Production in LPS-Stimulated Bone Marrow-Derived Dendritic Cells
| Compound | IC50 (µM) for IL-6 Production | IC50 (µM) for IL-12 p40 Production | IC50 (µM) for TNF-α Production | Reference |
| Compound 3 | 0.245 | 0.458 | 0.312 | [4] |
| Compound 4 | 0.363 | 0.671 | 0.499 | [4] |
| Compound 6 | 0.381 | 0.523 | 0.417 | [4] |
| Compound 11 | 0.157 | 0.299 | 0.201 | [4] |
| Compound 12 | 0.028 | 0.055 | 0.039 | [4] |
Table 3: Molecular Docking Binding Energies of Cucurbitane-Type Triterpenoids with Key Protein Targets in Type 2 Diabetes
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| Momordic acid | AKT1 | -7.3 | [5] |
| Kuguacin J | AKT1 | - | [5] |
| 25-O-methylkaravilagenin D | IL6 | - | [5] |
| Momordicine I | SRC | - | [5] |
| Kuguacin S | SRC | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the pharmacological profiling of cucurbitane triterpenoid glycosides.
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of cucurbitane triterpenoid glycosides to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Test compounds (cucurbitane triterpenoid glycosides)
-
Acarbose (B1664774) (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or positive control.
-
Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 5 mM) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Glucose Uptake Assay in C2C12 Myotubes
This assay measures the ability of cucurbitane triterpenoid glycosides to stimulate glucose uptake in a skeletal muscle cell line, providing insights into their insulin-sensitizing effects.
Materials:
-
C2C12 myoblasts (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
2-Deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG
-
Insulin
-
Krebs-Ringer Phosphate (KRP) buffer
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
To induce differentiation into myotubes, switch the growth medium to DMEM supplemented with 2% horse serum when the cells reach about 80-90% confluency.
-
Allow the cells to differentiate for 4-6 days, with media changes every 48 hours.
-
-
Serum Starvation and Treatment:
-
Before the assay, serum-starve the differentiated myotubes for 2-4 hours in serum-free DMEM.
-
Treat the cells with various concentrations of the cucurbitane triterpenoid glycosides or insulin (positive control) for a specified time (e.g., 30 minutes to 24 hours).
-
-
Glucose Uptake Measurement:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with KRP buffer containing 2-Deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL) or 2-NBDG (e.g., 50 µM) for 10-30 minutes at 37°C.
-
Stop the glucose uptake by washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.
-
Normalize the glucose uptake to the total protein content of each sample.
-
Measurement of Cytokine Production in Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol is designed to assess the anti-inflammatory potential of cucurbitane triterpenoid glycosides by measuring their effect on the production of pro-inflammatory cytokines in immune cells.
Materials:
-
Bone marrow cells isolated from mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Granulocyte-macrophage colony-stimulating factor (GM-CSF)
-
Lipopolysaccharide (LPS)
-
Cucurbitane triterpenoid glycosides
-
ELISA kits for specific cytokines (e.g., IL-6, IL-12 p40, TNF-α)
Procedure:
-
Generation of BMDCs:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL GM-CSF for 7-9 days to differentiate them into BMDCs.
-
-
Cell Treatment and Stimulation:
-
Plate the differentiated BMDCs in 96-well plates.
-
Pre-treat the cells with various concentrations of the cucurbitane triterpenoid glycosides for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
-
Incubate the cells for 18-24 hours.
-
-
Cytokine Quantification:
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, IL-12 p40, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each treatment group compared to the LPS-stimulated control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by cucurbitane triterpenoid glycosides and a general experimental workflow for their pharmacological profiling.
Caption: PI3K/AKT signaling pathway in insulin-stimulated glucose uptake.
Caption: AMPK signaling pathway leading to glucose uptake.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Insulin Receptor Substrates Irs1 and Irs2 Coordinate Skeletal Muscle Growth and Metabolism via the Akt and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Targeting AMPK signaling pathway by natural products for treatment of diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. Insulin receptor substrates Irs1 and Irs2 coordinate skeletal muscle growth and metabolism via the Akt and AMPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Natural AMPK Activators in Cardiovascular Disease Prevention [frontiersin.org]
- 12. Frontiers | Natural products targeting AMPK signaling pathway therapy, diabetes mellitus and its complications [frontiersin.org]
11-Oxomogroside IV CAS number and molecular formula
This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpene glycoside of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, biological source, and relevant technical data.
Core Compound Information
This compound is a natural compound isolated from the fruits of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1][2] As a member of the mogroside family, it is structurally related to other sweet-tasting glycosides found in this plant.
Physicochemical Data
A summary of the key chemical identifiers and properties of this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| CAS Number | 2096516-32-2 | [1][2] |
| Molecular Formula | C54H90O24 | [1] |
| Molecular Weight | 1123.28 g/mol | [1][3] |
| Compound Type | Triterpenoid (B12794562) | [1][2] |
| Physical Description | Powder | [2] |
| Natural Source | Fruits of Siraitia grosvenorii Swingle | [1][2] |
Experimental Protocols
Detailed experimental methodologies for the isolation and characterization of cucurbitane glycosides, including compounds structurally similar to this compound, from Siraitia grosvenorii have been reported. A representative workflow for such a process is outlined below.
General Isolation and Purification Workflow
The following diagram illustrates a typical experimental workflow for the extraction and isolation of mogrosides from their natural source. This process involves several stages of chromatographic separation to yield pure compounds.
Biological Activities and Signaling Pathways
While specific research on the signaling pathways of this compound is limited, studies on related mogrosides and their aglycone, mogrol, have elucidated various biological activities. For instance, other mogrosides have been investigated for their antioxidant and potential anti-carcinogenic effects.[4] The general structure of these compounds, featuring a triterpenoid backbone with multiple glucose units, is key to their bioactivity.
Further research is required to delineate the specific mechanisms of action and signaling pathways modulated by this compound. Future studies could explore its effects on cellular signaling cascades relevant to metabolic diseases and oncology, given the activities of related compounds.
Conclusion
This compound is a distinct phytochemical with a defined chemical structure. The provided data on its CAS number, molecular formula, and source serve as a foundational reference for researchers. The generalized experimental workflow offers a starting point for its extraction and purification. Elucidating the specific biological functions and signaling pathways of this compound remains a promising area for future investigation.
References
11-Oxomogroside IV: A Comprehensive Technical Review of Its Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2][3] As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound has garnered interest for its potential pharmacological activities.[4][5][6] Extracts of Siraitia grosvenorii have a long history of use in traditional Chinese medicine for treating conditions such as sore throat and cough, and are recognized for their diverse health benefits, including antioxidant, anti-inflammatory, and hepatoprotective effects.[4][6][7] This technical guide provides a comprehensive review of the existing research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing potential signaling pathways to support further investigation and drug development efforts.
Data Presentation
The available quantitative data for this compound is currently limited. The primary reported bioactivity is its cytotoxic effect on human hepatocellular carcinoma cells. For a comparative perspective, antioxidant activity data for the structurally related compound, 11-Oxomogroside V, is also presented.
Table 1: Cytotoxicity of this compound A
| Cell Line | Assay | IC50 (µg/mL) | Reference |
| SMMC-772 (Human Hepatocellular Carcinoma) | MTT Assay | 288 | [2] |
Table 2: Antioxidant Activity of 11-Oxomogroside V (Related Compound)
| Activity | EC50 (µg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | [8] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [8] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | [8] |
| •OH-induced DNA Damage Inhibition | 3.09 | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further research.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology for assessing the cytotoxicity of compounds against the SMMC-772 human hepatocellular carcinoma cell line.
1. Cell Culture and Seeding:
-
Culture SMMC-772 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare a stock solution of this compound A in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound A in the culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a blank control (medium only).
3. MTT Incubation:
-
Incubate the plates for the desired treatment period (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
4. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the cell viability percentage using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
2. Compound Treatment and Stimulation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group (cells only), an LPS-only group, and a positive control group (e.g., dexamethasone).
3. Measurement of Nitric Oxide:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a sodium nitrite (B80452) standard curve to determine the concentration of nitrite in the samples.
4. Data Analysis:
-
Calculate the percentage of NO inhibition compared to the LPS-only group.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.
Antioxidant Assays (DPPH and ABTS Radical Scavenging)
These protocols outline common methods for evaluating the free radical scavenging activity of a compound.
DPPH Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add various concentrations of the test compound.
-
Add a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the EC50 value.
ABTS Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add the diluted ABTS•+ solution to various concentrations of the test compound.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of scavenging activity and determine the EC50 value.
Signaling Pathways and Visualizations
While direct research on the signaling pathways modulated by this compound is not yet available, studies on structurally similar mogrosides, such as Mogroside V, suggest potential involvement of key inflammatory and metabolic pathways.[9][10] The following diagrams illustrate these hypothetical pathways that may be influenced by this compound, providing a framework for future investigation.
References
- 1. Analgesic, Anti-Inflammatory, and Chondroprotective Activities of Siraitia grosvenorii Residual Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]
- 7. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Initial Cytotoxicity Studies of 11-Oxomogroside IV: A Technical Guide
Disclaimer: The following technical guide is a hypothetical representation of initial cytotoxicity studies of 11-Oxomogroside IV. As of the latest literature review, specific experimental data on the cytotoxicity of this compound is not publicly available. This document is intended for illustrative purposes for researchers, scientists, and drug development professionals, outlining the potential experimental framework and data presentation for such a study.
Introduction
This compound is a natural cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii[1]. While related compounds from this plant have been investigated for various biological activities, the cytotoxic potential of this compound against cancer cell lines remains an area of active investigation. This guide provides a hypothetical framework for the initial assessment of its cytotoxic effects, detailing experimental protocols, presenting illustrative data, and visualizing potential mechanisms of action.
Data Presentation: Hypothetical Cytotoxicity of this compound
The cytotoxic effect of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined after 48 hours of treatment.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 25.8 |
| MCF-7 | Breast Adenocarcinoma | 38.2 |
| HepG2 | Hepatocellular Carcinoma | 19.5 |
| HCT-116 | Colorectal Carcinoma | 31.4 |
Table 1: Hypothetical IC50 values of this compound on various cancer cell lines.
Experimental Protocols
Cell Culture
Human cancer cell lines (A549, MCF-7, HepG2, and HCT-116) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan (B1609692), which is proportional to the number of living cells.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM).
-
After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 values were determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity was due to apoptosis, an Annexin V-FITC and propidium (B1200493) iodide (PI) double staining assay was performed, followed by flow cytometry analysis.
Protocol:
-
Cells were treated with this compound at its hypothetical IC50 concentration for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
Cells were resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension and incubated for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cytotoxicity and apoptosis assessment.
Hypothetical Signaling Pathway: Induction of Apoptosis
Based on common mechanisms of natural compounds, a plausible hypothesis is that this compound induces apoptosis through the intrinsic mitochondrial pathway.
Caption: Hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This technical guide outlines a hypothetical framework for the initial investigation of the cytotoxic properties of this compound. The provided protocols for cytotoxicity and apoptosis assays are standard methods in the field. The illustrative data and signaling pathway diagram suggest that this compound could be a promising candidate for further anticancer research. Future studies should aim to validate these hypothetical findings through rigorous experimentation and explore the detailed molecular mechanisms underlying its potential cytotoxic effects.
References
11-Oxomogroside IV in Traditional Chinese Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, the fruit of Siraitia grosvenorii, known in Traditional Chinese Medicine (TCM) as Luo Han Guo, has been utilized for its potent sweetening properties and therapeutic benefits.[1][2][3] In TCM theory, the fruit is considered sweet and cool, and it is traditionally used to moisten the lungs, alleviate cough, and soothe a sore throat.[2][4] 11-Oxomogroside IV is one of the many cucurbitane triterpenoid (B12794562) glycosides, collectively known as mogrosides, isolated from S. grosvenorii. While extensive research has been conducted on the whole fruit extract and some of its major constituents like Mogroside V, specific data on the pharmacological activities of this compound remain limited. This technical guide consolidates the available information on this compound and related compounds, providing a framework for future research and drug development.
Traditional Chinese Medicine Perspective
In the framework of Traditional Chinese Medicine, Siraitia grosvenorii is primarily associated with the Lung and Large Intestine meridians. Its key indications include cough with profuse sputum, sore throat, and constipation.[2] The sweet taste of the fruit is believed to nourish and moisten, while its cool nature helps to clear heat and resolve phlegm. The use of Luo Han Guo in hot beverages to treat sore throats and persistent coughs is a common practice.[5]
Pharmacological Activities
While direct evidence for the antitussive and anti-inflammatory effects of this compound is not extensively documented, the activities of the whole fruit extract and other closely related mogrosides suggest its potential contribution to the overall therapeutic profile of Siraitia grosvenorii.
Antitussive and Expectorant Effects
Extracts of Siraitia grosvenorii have demonstrated significant antitussive and expectorant activities in preclinical models.[6] Though specific studies on this compound are lacking, its presence in the fruit suggests it may contribute to these effects.[7]
Anti-inflammatory and Antioxidant Activities
Mogrosides, as a class of compounds, have been shown to possess anti-inflammatory properties.[5] Extracts from S. grosvenorii have been found to inhibit the expression of key inflammatory genes.[1][8] Specifically, a residual extract containing Mogroside IV and 11-oxo-mogroside V has been shown to regulate the NF-κB signaling pathway, a key mediator of inflammation.[7]
Furthermore, the closely related compound, 11-oxo-mogroside V, has demonstrated potent antioxidant activity by scavenging reactive oxygen species (ROS).[9]
Quantitative Data
| Compound | Biological Activity | Assay | Result | Reference |
| 11-Oxomogroside IVA | Anti-tumor | Cytotoxicity against SMMC-772 tumor cells | IC50: 288 μg/mL | [10] |
| 11-oxo-mogroside V | Antioxidant | Superoxide (O₂⁻) scavenging | EC50: 4.79 μg/mL | [9][11] |
| Hydrogen Peroxide (H₂O₂) scavenging | EC50: 16.52 μg/mL | [9][11] | ||
| Hydroxyl Radical (•OH) scavenging | EC50: 146.17 μg/mL | [9] | ||
| Inhibition of •OH-induced DNA damage | EC50: 3.09 μg/mL | [9][11] | ||
| Siraitia grosvenorii Residual Extract (containing Mogroside IV and 11-oxo-mogroside V) | Anti-inflammatory | COX-1 Inhibition | IC50: 62.00 μg/mL | [7] |
| COX-2 Inhibition | IC50: 82.33 μg/mL | [7] | ||
| 5-LOX Inhibition | IC50: 270.95 μg/mL | [7] |
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed methodologies for key experiments that would be employed to evaluate its antitussive and anti-inflammatory properties.
Antitussive Activity: Ammonia-Induced Cough in Mice
This protocol is a standard method for evaluating the central and peripheral antitussive effects of a test compound.
1. Animals: Male ICR mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Mice are acclimatized to the experimental environment for at least one hour before testing.
3. Drug Administration:
- The test compound, this compound, is dissolved in an appropriate vehicle (e.g., distilled water with a small amount of Tween 80).
- Animals are divided into groups: vehicle control, positive control (e.g., codeine phosphate, 30 mg/kg, p.o.), and test groups (various doses of this compound, p.o.).
- The respective treatments are administered orally 60 minutes before the cough induction.
4. Cough Induction:
- Each mouse is placed individually in a sealed chamber (e.g., a 2 L glass desiccator).
- A nebulizer is used to introduce a fine mist of 0.2% ammonia (B1221849) solution into the chamber for a fixed period (e.g., 45 seconds).
5. Observation and Data Collection:
- Immediately after the introduction of ammonia, the number of coughs for each mouse is counted by a trained observer for a set duration (e.g., 3 minutes).
- The latency to the first cough can also be recorded.
6. Data Analysis:
- The percentage inhibition of cough is calculated using the formula: [(C - T) / C] * 100, where C is the mean number of coughs in the control group and T is the mean number of coughs in the treated group.
- Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is a common method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide.
1. Cell Culture:
- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
2. Cell Viability Assay (e.g., MTT assay):
- Prior to the main experiment, a cell viability assay is performed to determine the non-cytotoxic concentrations of this compound.
- Cells are seeded in a 96-well plate and treated with various concentrations of the test compound for 24 hours.
- MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO. The absorbance is measured to determine cell viability.
3. NO Production Assay:
- RAW 264.7 cells are seeded in a 96-well plate at a density of approximately 1 x 10⁵ cells/well and allowed to adhere overnight.
- The cells are pre-treated with non-cytotoxic concentrations of this compound for 1 hour.
- Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the negative control).
- After 24 hours of incubation, the culture supernatant is collected.
4. Measurement of Nitrite (B80452):
- The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
- An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature.
- The absorbance is measured at approximately 540 nm using a microplate reader.
- A standard curve using sodium nitrite is generated to quantify the nitrite concentration.
5. Data Analysis:
- The percentage inhibition of NO production is calculated.
- The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.
Signaling Pathways
While the direct impact of this compound on specific signaling pathways has not been elucidated, studies on Siraitia grosvenorii extracts and other mogrosides suggest the involvement of the NF-κB and MAPK pathways in their anti-inflammatory effects.[1][12]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, a cascade of events leads to the translocation of NF-κB into the nucleus, where it induces the expression of pro-inflammatory genes. Mogroside-containing extracts have been shown to inhibit this activation.[7]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are key regulators of cellular responses to external stimuli, including inflammation. Activation of these kinases can lead to the production of inflammatory mediators. Siraitia grosvenorii extract has been shown to attenuate MAPK signaling.[12]
Conclusion and Future Directions
This compound, a constituent of the traditionally used medicinal fruit Siraitia grosvenorii, holds potential as a therapeutic agent, particularly for respiratory and inflammatory conditions. However, a significant gap exists in the scientific literature regarding its specific pharmacological activities. Future research should focus on:
-
Isolation and Purification: Development of efficient methods for the isolation of high-purity this compound to facilitate pharmacological studies.
-
In Vitro and In Vivo Studies: Conducting comprehensive studies to determine the specific antitussive and anti-inflammatory effects of this compound, including dose-response relationships and IC50/EC50 values.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts its effects, with a focus on key inflammatory signaling pathways such as NF-κB and MAPK.
-
Pharmacokinetics: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and potential for systemic effects.
By addressing these research questions, a clearer understanding of the role of this compound in the therapeutic effects of Luo Han Guo can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic, Anti-Inflammatory, and Chondroprotective Activities of Siraitia grosvenorii Residual Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Siraitia grosvenorii Extract Attenuates Airway Inflammation in a Murine Model of Chronic Obstructive Pulmonary Disease Induced by Cigarette Smoke and Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: High-Purity Extraction of 11-Oxomogroside IV from Siraitia grosvenorii Fruit
Audience: Researchers, scientists, and drug development professionals.
Introduction
Siraitia grosvenorii (Luo Han Guo or monk fruit) is a perennial vine of the Cucurbitaceae family, cultivated primarily in Southern China.[1] Its fruit is renowned for its intense sweetness, which is attributed to a group of cucurbitane-type triterpenoid (B12794562) glycosides known as mogrosides.[2][3] Among these, 11-Oxomogroside IV is a naturally occurring compound of interest for its potential pharmacological activities.[4][5] Mogrosides, as a class, have demonstrated various biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[6][7][8] The high sweetness intensity and low-calorie nature of mogrosides make them excellent candidates for sugar substitutes, particularly for diabetic and obese individuals.[3][6]
This application note provides a comprehensive protocol for the extraction, purification, and quantification of this compound from the dried fruit of Siraitia grosvenorii. The methodology employs a combination of solvent extraction and multi-step chromatographic purification to yield a high-purity compound suitable for research and drug development purposes.
Data Presentation
The following tables summarize key quantitative data related to the composition of monk fruit and the parameters for mogroside extraction and analysis.
Table 1: Typical Mogroside Composition in a Purified Siraitia grosvenorii Extract [9]
| Compound | Relative Content (%) |
| Mogroside V | 69.24 |
| 11-Oxomogroside V | 10.60 |
| Siamenoside I | 9.80 |
| Mogroside IV | 4.54 |
| Total Mogrosides | >94.00 |
Note: This composition was achieved using 70% aqueous ethanol (B145695) extraction followed by D101 macroporous resin purification.[9]
Table 2: Optimized Parameters for Mogroside Extraction
| Parameter | Water Extraction[2] | Ethanol Extraction[8] |
| Solvent | Deionized Water | 50% Ethanol |
| Material-to-Liquid Ratio | 1:15 (g/mL) | 1:20 (g/mL) |
| Temperature | 100°C (Boiling) | 60°C |
| Duration | 60 minutes | 100 minutes (shaking) |
| Number of Extractions | 3 | 3 |
| Yield of Total Mogrosides | ~5.6% | ~5.9% |
Table 3: HPLC Parameters for Quantification of Mogrosides [10][11]
| Parameter | Condition |
| HPLC System | High-Performance Liquid Chromatography with UV Detector |
| Column | C18 Reversed-Phase (e.g., ODS Column, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile-Water Gradient |
| Flow Rate | 0.75 - 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
Experimental Protocols
This section details the step-by-step methodology for isolating this compound. The overall workflow is depicted in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxapress.com [maxapress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 11-Oxomogroside IV in Botanical Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Oxomogroside IV is a cucurbitane triterpene glycoside found in the fruits of Siraitia grosvenorii, commonly known as monk fruit.[1][2] As a member of the mogroside family, which are the primary sweetening components of monk fruit, this compound is of significant interest for its potential pharmacological activities and as a marker for the quality control of monk fruit extracts.[3][4] The complex mixture of structurally similar mogrosides in monk fruit necessitates a robust and selective analytical method for accurate quantification.[5][6][7]
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound in botanical extracts. The described protocol is designed to be simple, rapid, and accurate, making it suitable for routine quality assessment and research applications.
Experimental Protocols
1. Standard and Sample Preparation
-
Reference Standard Preparation:
-
Accurately weigh approximately 5 mg of this compound reference standard (purity ≥98%).
-
Dissolve the standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Serially dilute the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Extraction from Siraitia grosvenorii Fruit:
-
Grind dried monk fruit to a fine powder.
-
Accurately weigh 1 g of the fruit powder and place it in a flask.
-
Add 50 mL of 70% ethanol (B145695) and extract using ultrasonication for 30 minutes at 60°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
2. HPLC System and Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector.
-
HPLC System: Agilent 1260 Series or equivalent
-
Column: ODS C18 Column (250 mm × 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
-
0-15 min: 20-35% A
-
15-25 min: 35-60% A
-
25-30 min: 60-20% A
-
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Data Presentation
The quantitative performance of this HPLC method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Precision (RSD, n=6) | |
| Intra-day | < 2.0% |
| Inter-day | < 3.5% |
| Accuracy (Recovery, n=6) | 98.5% - 103.2% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of this compound to other mogrosides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Structural Elucidation of 11-Oxomogroside IV using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of the fruit, this compound is of significant interest for its potential pharmacological activities and applications in the food and pharmaceutical industries. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex natural products, providing detailed information about the carbon skeleton, stereochemistry, and glycosidic linkages.
These application notes provide a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Structural Elucidation Workflow
The structural elucidation of this compound via NMR spectroscopy follows a logical workflow, beginning with simple 1D experiments and progressing to more complex 2D correlation experiments to piece together the molecular structure.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on established practices for the analysis of triterpenoid glycosides.
Sample Preparation
-
Isolation and Purification: this compound is typically isolated from the crude extract of Siraitia grosvenorii fruits using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization to achieve a purity of >95%.
-
Sample Dissolution: For NMR analysis, accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of a suitable deuterated solvent, such as pyridine-d₅, methanol-d₄, or dimethyl sulfoxide-d₆. Pyridine-d₅ is often used for mogrosides to obtain well-resolved spectra.
-
Sample Filtration: Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR (Proton):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64 scans.
-
Temperature: 298 K.
-
-
¹³C NMR (Carbon-13):
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Pulse Program: Standard DEPT-135 or DEPT-90/135 pulse sequences.
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-15 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-8 per increment.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2).
-
Spectral Width: 12-15 ppm in F2 (¹H) and 180-200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width: 12-15 ppm in F2 (¹H) and 220-250 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 512-1024 in F1.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for ⁿJ(C,H) correlations (e.g., 6-8 Hz).
-
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in pyridine-d₅. This data is essential for the verification and structural confirmation of the compound.
Table 1: ¹³C NMR Chemical Shifts (δc) for this compound in Pyridine-d₅
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 38.1 | 18 | 29.1 |
| 2 | 27.0 | 19 | 21.8 |
| 3 | 88.9 | 20 | 36.1 |
| 4 | 39.9 | 21 | 29.1 |
| 5 | 52.8 | 22 | 35.1 |
| 6 | 22.0 | 23 | 32.2 |
| 7 | 44.1 | 24 | 76.5 |
| 8 | 49.9 | 25 | 71.8 |
| 9 | 59.2 | 26 | 26.8 |
| 10 | 37.9 | 27 | 17.0 |
| 11 | 212.1 | 28 | 28.5 |
| 12 | 52.1 | 29 | 17.0 |
| 13 | 48.0 | 30 | 25.9 |
| 14 | 49.2 | Glc I-1 | 105.9 |
| 15 | 32.2 | Glc I-2 | 83.2 |
| 16 | 29.1 | Glc I-3 | 78.5 |
| 17 | 50.9 | Glc I-4 | 71.8 |
| Glc I-5 | 78.1 | ||
| Glc I-6 | 70.0 | ||
| Glc II-1 | 105.1 | Glc III-1 | 106.9 |
| Glc II-2 | 75.2 | Glc III-2 | 76.8 |
| Glc II-3 | 78.5 | Glc III-3 | 78.5 |
| Glc II-4 | 71.9 | Glc III-4 | 71.8 |
| Glc II-5 | 78.2 | Glc III-5 | 78.1 |
| Glc II-6 | 62.9 | Glc III-6 | 62.9 |
| Glc IV-1 | 104.9 | ||
| Glc IV-2 | 75.2 | ||
| Glc IV-3 | 78.5 | ||
| Glc IV-4 | 71.9 | ||
| Glc IV-5 | 78.2 | ||
| Glc IV-6 | 62.9 |
Table 2: ¹H NMR Chemical Shifts (δн) for this compound in Pyridine-d₅
| Position | δн (ppm, J in Hz) | Position | δн (ppm, J in Hz) |
| H-3 | 3.30 (dd, 11.5, 4.0) | H-21 | 1.01 (d, 6.0) |
| H-24 | 3.65 (m) | H-26 | 1.30 (s) |
| H-27 | 1.28 (s) | H-28 | 0.95 (s) |
| H-29 | 0.88 (s) | H-30 | 1.40 (s) |
| Glc I-1 | 4.88 (d, 7.5) | Glc II-1 | 5.38 (d, 8.0) |
| Glc III-1 | 5.15 (d, 8.0) | Glc IV-1 | 4.82 (d, 7.5) |
(Note: Not all proton chemical shifts are listed for clarity; the anomeric protons of the glucose units are highlighted as they are key for determining glycosidic linkages.)
Interpretation of NMR Data
The structural elucidation of this compound is a stepwise process involving the interpretation of the various NMR spectra.
-
Aglycone Structure: The characteristic signals in the ¹H and ¹³C NMR spectra, particularly the downfield ketone signal (δc ~212.1 ppm), are indicative of the 11-oxo-mogrol aglycone. The connectivities of the tetracyclic core are established through the analysis of COSY and HMBC correlations. For instance, COSY correlations will reveal the proton-proton coupling networks within each ring, while HMBC correlations will connect the different spin systems and link the methyl groups to the main skeleton.
-
Sugar Moieties and Glycosidic Linkages: The anomeric proton signals in the ¹H NMR spectrum (typically between δ 4.5 and 5.5 ppm) and the corresponding anomeric carbon signals in the ¹³C NMR spectrum (δc ~100-107 ppm) indicate the number and type of sugar units. The large coupling constants (J ≈ 7.5-8.0 Hz) of the anomeric protons confirm the β-configuration of the glycosidic bonds. The crucial HMBC correlations between the anomeric protons of the sugar units and the carbons of the aglycone or other sugar units pinpoint the exact locations of the glycosidic linkages. For example, a correlation between the anomeric proton of a glucose unit and C-3 of the aglycone confirms its attachment at that position.
Conclusion
NMR spectroscopy, through a combination of 1D and 2D experiments, provides an unequivocal method for the complete structural elucidation of complex natural products like this compound. The detailed protocols and tabulated data herein serve as a valuable resource for researchers in natural product chemistry, quality control, and drug discovery, enabling the accurate identification and characterization of this and related compounds.
Sourcing and Application of 11-Oxomogroside IV Analytical Standards: A Detailed Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing and utilizing analytical standards of 11-Oxomogroside IV. It includes detailed application notes, experimental protocols for quality control analysis, and a summary of available quantitative data. Furthermore, this guide presents visual workflows and a proposed signaling pathway to aid in the understanding and application of this natural compound in research and development.
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, it is of significant interest for its potential pharmacological activities. Accurate and reliable analytical standards are crucial for the qualitative and quantitative analysis of this compound in various matrices, ensuring the validity and reproducibility of research findings. This document serves as a practical resource for sourcing and implementing the use of this compound analytical standards in a laboratory setting.
Sourcing of this compound Analytical Standard
High-purity this compound analytical standards are available from several commercial suppliers. When sourcing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and quality of the standard.
Table 1: Sourcing Information for this compound Analytical Standard
| Supplier | Product Number | CAS Number | Molecular Formula | Formula Weight | Purity (Typical) | Notes |
| MOLNOVA | M31923[1] | 2096516-32-2[1] | C₅₄H₉₀O₂₄[1] | 1123.3 g/mol [1] | ≥98% (HPLC)[1] | NMR data consistent with structure.[1] |
| ChemFaces | CFN97769 | 2096516-32-2 | C₅₄H₉₀O₂₄ | 1123.28 g/mol | >98% | Available in various quantities (e.g., 5mg, 10mg, 20mg).[2] |
| MedChemExpress | HY-N8147[2] | 2096516-32-2[2] | C₅₄H₉₀O₂₄[2] | 1123.28 g/mol [2] | >98% | Provides a detailed data sheet and handling instructions.[2] |
Application Notes
Biological Activity
This compound and related mogrosides have demonstrated a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.
-
Anticancer Potential: this compound A, a closely related compound, has shown cytotoxic effects against human hepatocellular carcinoma SMMC-772 cells with an IC₅₀ value of 288 μg/mL. This suggests that this compound may also possess antitumor properties worthy of investigation.
-
Anti-inflammatory Effects: While direct studies on this compound are limited, other mogrosides, such as Mogroside V, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB, MAPK, and AKT pathways. It is plausible that this compound shares similar mechanisms of action. A residual extract of Siraitia grosvenorii containing 11-oxo-mogroside V has been shown to down-regulate the NF-κB signaling pathway.
-
Antioxidant Properties: The structurally similar 11-oxo-mogroside V has demonstrated potent antioxidant activity by scavenging various reactive oxygen species (ROS). This suggests that this compound could also be a valuable compound for studying and mitigating oxidative stress.
Table 2: Summary of Quantitative Biological Data for this compound and Related Compounds
| Compound | Biological Activity | Cell Line / System | Parameter | Value |
| This compound A | Cytotoxicity | SMMC-772 (Human Hepatocellular Carcinoma) | IC₅₀ | 288 μg/mL |
| 11-oxo-mogroside V | Antioxidant (Superoxide Scavenging) | Chemiluminescence Assay | EC₅₀ | 4.79 μg/mL |
| 11-oxo-mogroside V | Antioxidant (Hydrogen Peroxide Scavenging) | Chemiluminescence Assay | EC₅₀ | 16.52 μg/mL |
| 11-oxo-mogroside V | Antioxidant (Hydroxyl Radical Scavenging) | Chemiluminescence Assay | EC₅₀ | 146.17 μg/mL |
Proposed Signaling Pathway Involvement
Based on the known activities of related mogrosides, it is proposed that this compound may exert its biological effects through the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways. These pathways are critical in regulating cellular processes such as proliferation, inflammation, and apoptosis. The metabolite 11-oxo-mogrol has been shown to reverse the inactivation of Akt and mTOR phosphorylation.
Caption: Proposed signaling pathway modulation by this compound.
Experimental Protocols
Quality Control Workflow for this compound Analytical Standard
The following workflow is recommended for the quality control and verification of a newly acquired this compound analytical standard.
Caption: Quality control workflow for this compound analytical standard.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is adapted from established protocols for the analysis of mogrosides.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-30 min: 40-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the analytical standard in methanol (B129727) to a final concentration of approximately 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Conditions: As described in the HPLC method (Section 4.2).
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Scan Range: m/z 100-1500
-
Expected Ion: [M-H]⁻ at approximately m/z 1122.3
-
Fragmentation Analysis (MS/MS): Can be performed to confirm the structure by observing characteristic fragment ions resulting from the loss of glucose units.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or deuterated pyridine (B92270) (C₅D₅N).
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.5-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
2D NMR (COSY, HSQC, HMBC): To confirm the connectivity of protons and carbons and verify the overall structure, including the aglycone and the sugar moieties.
-
-
Data Analysis: Compare the obtained spectra with published data for this compound or closely related mogrosides.
Forced Degradation and Stability Indicating Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid standard and the stock solution to 80°C for 48 hours.
-
Photostability: Expose the solid standard and the stock solution to light (ICH Q1B option 2) for an appropriate duration.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis using the method described in Section 4.2.
-
Data Evaluation: Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control. The HPLC method should be evaluated for its ability to separate the parent peak from any degradation products.
Table 3: General Stability of Mogrosides
| Condition | Stability |
| Temperature | Stable up to 100°C for extended periods. Some studies indicate stability up to 150°C. |
| pH | Generally stable in the pH range of 3.0 to 10.0. |
| Light | Generally stable, but photostability studies are recommended for specific formulations. |
Conclusion
The availability of high-purity this compound analytical standards is essential for advancing research into its potential therapeutic applications. This document provides a framework for sourcing these standards and implementing robust analytical protocols for their quality control and use in experimental studies. The provided information on biological activity and proposed signaling pathways offers a starting point for further investigation into the pharmacological mechanisms of this promising natural compound. Researchers are encouraged to perform detailed stability studies to ensure the integrity of their findings.
References
Application of 11-Oxomogroside IV in Cancer Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family of compounds, it is structurally related to other mogrosides that have demonstrated various biological activities, including anticancer effects. Preliminary studies indicate that this compound possesses cytotoxic properties against certain cancer cell lines. These application notes provide an overview of the current understanding of this compound's effects on cancer cells and detailed protocols for its application in in vitro cancer cell culture models. The information presented is intended to guide researchers in exploring the therapeutic potential of this natural compound.
Mechanism of Action
The precise mechanism of action for this compound in cancer cells is still under investigation. However, research on closely related mogrosides, such as Mogroside IVe and Mogroside V, provides insights into its potential mechanisms. Evidence suggests that the anticancer effects of mogrosides are mediated through the induction of cell cycle arrest and apoptosis.[1][2]
Key signaling pathways that may be modulated by this compound and related compounds include:
-
p53 Signaling Pathway: Mogroside IVe has been shown to upregulate the expression of the tumor suppressor protein p53 in colorectal and laryngeal cancer cell lines.[1][3][4] Activation of p53 can lead to cell cycle arrest and apoptosis.
-
ERK Signaling Pathway: The same studies have indicated that Mogroside IVe can downregulate the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[1][3][4] The ERK pathway is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.
-
STAT3 Signaling Pathway: Mogroside V has been found to inhibit the phosphorylation of STAT3 in pancreatic cancer cells.[5] The STAT3 signaling pathway is a key regulator of cancer cell proliferation, survival, and angiogenesis.
Quantitative Data Summary
The cytotoxic and antiproliferative effects of this compound and related mogrosides have been evaluated in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Reference |
| SMMC-772 | Hepatocellular Carcinoma | 288 µg/mL | Not explicitly cited |
Table 2: Antiproliferative Activity of Mogroside IVe
| Cell Line | Cancer Type | Concentration | Inhibition of Proliferation (%) | Reference |
| HT29 | Colorectal | 25 µg/mL | ~25% | [1][3] |
| 50 µg/mL | ~50% | [1][3] | ||
| 100 µg/mL | ~75% | [1][3] | ||
| Hep-2 | Laryngeal | 25 µg/mL | ~20% | [1][3] |
| 50 µg/mL | ~45% | [1][3] | ||
| 100 µg/mL | ~70% | [1][3] |
Note: The data for Mogroside IVe is provided as an approximation based on graphical representations in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer effects of this compound in cancer cell culture models.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.[6][7][8][9]
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for detecting and quantifying apoptosis induced by this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the expression and phosphorylation of key signaling proteins.[1][10]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Visualizations
Below are diagrams representing the potential signaling pathways affected by this compound and a general experimental workflow.
References
- 1. RETRACTED: Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Triterpene Glycoside Nutrient from Monk Fruit in Colorectal Cancer and Throat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Bioactivity Testing of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
Introduction to 11-Oxomogroside IV
This compound is a cucurbitane triterpene glycoside isolated from the unripe fruits of Siraitia grosvenorii, commonly known as Luo Han Guo.[1][2] As a member of the mogroside family, which are the primary sweet components of monk fruit, this compound is of significant interest for its potential therapeutic applications. Preliminary studies have suggested that mogrosides, including this compound, possess a range of biological activities, including anti-tumor, antioxidant, and anti-inflammatory effects.[1][3][4][5] Specifically, this compound has demonstrated cytotoxic effects against SMMC-772 tumor cells.[1][3]
These application notes provide a comprehensive set of protocols for the in vitro evaluation of the bioactivity of this compound, focusing on its potential anti-inflammatory and metabolic regulatory properties. The provided assays will enable researchers to assess its cytotoxicity, its ability to modulate inflammatory responses in macrophages, its impact on glucose metabolism, and its influence on key signaling pathways.
Potential Bioactivities and Underlying Signaling Pathways
Mogrosides have been reported to exert their biological effects through the modulation of various signaling pathways. Related mogrosides have been shown to influence inflammatory processes by affecting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and Protein Kinase B (AKT1), and by modulating the Nuclear Factor-kappa B (NF-κB) signaling cascade.[5] The NF-κB pathway is a critical regulator of the immune response, and its inhibition is a key target for anti-inflammatory therapies.[6][7]
Furthermore, mogrosides have been investigated for their anti-diabetic properties, which may be mediated through the activation of AMP-activated protein kinase (AMPK).[4][8] AMPK is a central regulator of cellular energy homeostasis and its activation can lead to increased glucose uptake and utilization.[9]
These application notes will therefore focus on assays to investigate the effects of this compound on these key pathways.
Experimental Protocols
General Cell Culture and Reagent Preparation
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line) for anti-inflammatory assays.
-
3T3-L1 (murine pre-adipocyte cell line) for glucose uptake assays.
-
HepG2 (human liver cancer cell line) or other relevant cell lines for cytotoxicity assessment.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
This compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a selected cell line to establish a non-toxic concentration range for subsequent bioactivity assays.
Materials:
-
96-well plates
-
Selected cell line (e.g., RAW 264.7, 3T3-L1, HepG2)
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control (0 µM this compound).
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.20 ± 0.09 | 96.0 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 0.95 ± 0.07 | 76.0 |
| 100 | 0.63 ± 0.05 | 50.4 |
Workflow Diagram:
Anti-Inflammatory Activity: Nitric Oxide (NO) Assay
This assay measures the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[10]
Materials:
-
RAW 264.7 cells
-
96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[10]
-
Collect 50 µL of the cell culture supernatant.
-
Incubate at room temperature for 15 minutes.[10]
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | Inhibition of NO Production (%) |
| Control (no LPS) | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.1 | 0 |
| LPS + 1 µM 11-Oxo IV | 30.2 ± 1.8 | 15.6 |
| LPS + 5 µM 11-Oxo IV | 22.5 ± 1.5 | 37.2 |
| LPS + 10 µM 11-Oxo IV | 15.7 ± 1.2 | 56.1 |
| LPS + 25 µM 11-Oxo IV | 9.8 ± 0.9 | 72.6 |
Workflow Diagram:
Anti-Inflammatory Activity: TNF-α ELISA Assay
This protocol quantifies the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human or Murine TNF-α ELISA Kit (follow manufacturer's instructions)[12][13][14][15][16]
-
RAW 264.7 cells
-
LPS
Protocol:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the Nitric Oxide Assay protocol.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA according to the manufacturer's protocol.[12][13][14][15][16] This typically involves:
-
Adding the supernatant to wells pre-coated with a TNF-α capture antibody.
-
Incubating to allow binding of TNF-α.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of TNF-α in the samples based on a standard curve.
Data Presentation:
| Treatment | TNF-α Concentration (pg/mL) | Inhibition of TNF-α Production (%) |
| Control (no LPS) | 50 ± 8 | - |
| LPS (1 µg/mL) | 1250 ± 98 | 0 |
| LPS + 1 µM 11-Oxo IV | 1050 ± 75 | 16.0 |
| LPS + 5 µM 11-Oxo IV | 825 ± 62 | 34.0 |
| LPS + 10 µM 11-Oxo IV | 550 ± 45 | 56.0 |
| LPS + 25 µM 11-Oxo IV | 325 ± 30 | 74.0 |
Metabolic Bioactivity: Glucose Uptake Assay
This assay measures the effect of this compound on glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog, 2-NBDG.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Glucose-free DMEM
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Insulin (B600854) (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Seed differentiated adipocytes in a 96-well plate.
-
Serum starve the cells for 2-4 hours in glucose-free DMEM.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1-24 hours). Include a positive control with insulin (e.g., 100 nM).
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold PBS to remove extracellular 2-NBDG.
-
Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).
Data Presentation:
| Treatment | Fluorescence Intensity (Arbitrary Units) | Fold Change in Glucose Uptake |
| Basal (no treatment) | 1500 ± 120 | 1.0 |
| Insulin (100 nM) | 4500 ± 350 | 3.0 |
| 1 µM 11-Oxo IV | 1800 ± 150 | 1.2 |
| 5 µM 11-Oxo IV | 2400 ± 200 | 1.6 |
| 10 µM 11-Oxo IV | 3150 ± 280 | 2.1 |
| 25 µM 11-Oxo IV | 3900 ± 310 | 2.6 |
Workflow Diagram:
Signaling Pathway Analysis: Western Blot for p-AMPK
This protocol assesses the effect of this compound on the activation of the AMPK signaling pathway by measuring the phosphorylation of AMPKα at Threonine 172.
Materials:
-
3T3-L1 adipocytes or C2C12 myotubes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed and treat cells with this compound as desired.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.[17]
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[17]
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.[17]
-
Strip the membrane and re-probe with an antibody against total AMPKα for normalization.
Data Presentation:
| Treatment | p-AMPKα/Total AMPKα Ratio (Fold Change) |
| Control | 1.0 |
| Positive Control (e.g., AICAR) | 3.5 |
| 1 µM 11-Oxo IV | 1.3 |
| 5 µM 11-Oxo IV | 1.9 |
| 10 µM 11-Oxo IV | 2.8 |
| 25 µM 11-Oxo IV | 3.2 |
Signaling Pathway Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. In Vitro Methods to Study AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. benchchem.com [benchchem.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. fn-test.com [fn-test.com]
- 15. abcam.com [abcam.com]
- 16. chondrex.com [chondrex.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing the Anti-Tumor Effects of 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework to evaluate the anti-tumor efficacy of 11-Oxomogroside IV, a cucurbitane triterpene glycoside. The protocols herein detail in vitro and in vivo methodologies to characterize its cytotoxic and anti-proliferative activities, elucidate its mechanism of action, and assess its therapeutic potential in preclinical models.
Introduction
This compound is a natural compound isolated from the fruits of Siraitia grosvenorii. Preliminary evidence suggests that this class of compounds possesses anti-tumor properties. One study has indicated that this compound is cytotoxic to the human hepatocellular carcinoma cell line SMMC-7721. Further investigation is warranted to fully characterize its anti-cancer effects and elucidate the underlying molecular mechanisms. A related compound, 11-oxo-mogrol, has been shown to inhibit apoptosis and modulate the AKT/mTOR signaling pathway, suggesting a potential avenue of investigation for this compound.
This document outlines a detailed experimental plan to systematically assess the anti-tumor effects of this compound, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways in a panel of human cancer cell lines. Furthermore, a protocol for an in vivo xenograft model is provided to evaluate its efficacy in a preclinical setting.
Proposed Signaling Pathway for Anti-Tumor Action
Based on existing literature for related compounds, it is hypothesized that this compound may exert its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Inhibition of this pathway could lead to the induction of apoptosis and cell cycle arrest.
Application Notes and Protocols for Studying Metabolic Pathways Using 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, in the investigation of metabolic pathways. The document outlines the current understanding of its mechanism of action, provides detailed experimental protocols for key assays, and presents illustrative data from closely related compounds to guide experimental design and data interpretation.
Introduction
This compound belongs to the family of mogrosides, which are the principal sweetening components of monk fruit. Beyond their use as natural non-caloric sweeteners, mogrosides have garnered significant interest for their potential pharmacological activities, particularly in the context of metabolic diseases such as obesity and type 2 diabetes. Emerging research suggests that mogrosides, including structurally similar compounds to this compound, exert their effects through the modulation of key metabolic signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the PI3K/Akt signaling cascades.
Note on Data Availability: While the broader class of mogrosides has been shown to modulate metabolic pathways, quantitative data specifically for this compound is limited in the publicly available scientific literature. The quantitative data presented in these notes are derived from studies on the closely related and well-researched Mogroside V and should be considered illustrative for guiding experimental design with this compound.
Key Metabolic Signaling Pathways
Mogrosides are reported to influence two central pathways governing cellular energy homeostasis and glucose metabolism:
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a crucial cellular energy sensor. Its activation shifts metabolism from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Activation of AMPK is a key therapeutic target for metabolic diseases.
-
PI3K/Akt Signaling Pathway: This pathway is a critical downstream effector of insulin (B600854) signaling, playing a vital role in glucose uptake, glycogen (B147801) synthesis, and cell growth. Dysregulation of this pathway is a hallmark of insulin resistance.[1]
Data Presentation
The following tables summarize quantitative data for the effects of Mogroside V , a structurally related mogroside, on key metabolic parameters. This data can serve as a reference for designing dose-response experiments with this compound.
Table 1: Effect of Mogroside V on AMPK Activation
| Compound | Cell Line | Concentration (µM) | Fold Activation of AMPK (vs. Control) | EC₅₀ (µM) | Reference |
| Mogroside V | - | - | 2.4 | 20.4 | [2][3] |
| Mogrol (aglycone) | - | - | 2.3 | 4.2 | [2][3] |
Table 2: Effect of Mogroside V on Adipocyte Differentiation and Glucose Metabolism
| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |
| Mogroside V | BV-2 microglia | p-AMPK/AMPK ratio | 25 µM | Increased | [4] |
| Mogroside V | BV-2 microglia | p-Akt/Akt ratio | 25 µM | Increased | [4] |
| Mogroside-rich Extract | Diabetic Mice | Hepatic AMPK activation | 300 mg/kg | Dose-dependently activated | [5] |
Mandatory Visualization
References
- 1. Metabolites of traditional Chinese medicine targeting PI3K/AKT signaling pathway for hypoglycemic effect in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]
Evaluating the Antiviral Potential of 11-Oxomogroside IV: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antiviral potential of 11-Oxomogroside IV, a natural cucurbitane triterpene glycoside isolated from the fruits of Siraitia grosvenorii[1][2]. While direct antiviral studies on this compound are not extensively documented, this guide outlines a systematic approach based on established methodologies for assessing the antiviral activity of natural products[3][4]. The protocols provided are adaptable for screening against a variety of viruses in appropriate host cell lines.
Overview of the Antiviral Evaluation Workflow
The evaluation of a novel compound's antiviral activity is a stepwise process that begins with assessing its toxicity to host cells, followed by determining its efficacy in inhibiting viral replication. Promising candidates can then be further investigated to elucidate their mechanism of action.
References
Application Notes & Protocols: Sensitive Detection of 11-Oxomogroside IV in Biological Matrices by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the sensitive and selective quantification of 11-Oxomogroside IV in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a cucurbitane triterpenoid (B12794562) glycoside with potential anti-tumor properties. The methods outlined herein are essential for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and life sciences research. The protocols cover sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed fragmentation pathways and method validation parameters based on established analytical methodologies for similar compounds.
Introduction
This compound is a natural compound isolated from the unripe fruits of Siraitia grosvenorii (Luo Han Guo). Emerging research has highlighted its cytotoxic effects on tumor cells, indicating its potential as an anti-cancer agent. To properly evaluate its efficacy, safety, and pharmacokinetic profile, a robust and sensitive analytical method for its quantification in biological fluids is imperative. LC-MS/MS offers the high selectivity and sensitivity required for detecting low concentrations of analytes in complex matrices like plasma.
This document presents a comprehensive guide to developing and applying an LC-MS/MS method for this compound, tailored for researchers and professionals in pharmaceutical and biomedical fields.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the majority of proteinaceous interferences from plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human or animal plasma (K2EDTA as anticoagulant recommended)
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix, such as Mogroside V or a stable isotope-labeled this compound if available)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Thaw frozen plasma samples on ice or at 4°C.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are proposed starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography:
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be determined during method development, though glycosides often ionize well in negative mode as [M+formate]- or [M-H]- adducts).
-
Multiple Reaction Monitoring (MRM) Transitions: These need to be determined by infusing a standard solution of this compound. A proposed approach is to monitor the transition from the precursor ion (e.g., [M-H]⁻) to a characteristic product ion resulting from the loss of a glucose moiety.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the key parameters to be assessed.
Table 1: Linearity and Sensitivity
| Parameter | Acceptance Criteria |
| Calibration Curve Range | To be determined based on expected concentrations |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; analyte response should be at least 5 times the blank response |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | Within ±20% | ≤ 20% |
| Low QC (LQC) | Within ±15% | ≤ 15% |
| Medium QC (MQC) | Within ±15% | ≤ 15% |
| High QC (HQC) | Within ±15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Extraction Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be between 0.85 and 1.15 |
Table 4: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles from -80°C to room temperature | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room temperature for at least 4 hours | Mean concentration within ±15% of nominal |
| Long-Term Stability | -80°C for the expected duration of sample storage | Mean concentration within ±15% of nominal |
| Post-Preparative (Autosampler) Stability | Autosampler temperature for expected run time | Mean concentration within ±15% of nominal |
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound in plasma.
Proposed Fragmentation Pathway of this compound
Application Notes and Protocols for the Chemical and Enzymatic Synthesis of 11-Oxomogroside IV and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of cucurbitane-type triterpenoid (B12794562) glycosides extracted from the fruit of Siraitia grosvenorii (monk fruit), are renowned for their intense sweetness and potential therapeutic properties. Among them, 11-oxomogrosides, characterized by a ketone group at the C-11 position, have garnered significant interest for their unique biological activities, including antioxidant and anti-cancer effects.[1][2] 11-Oxomogroside IV, in particular, stands out as a promising candidate for further investigation in drug discovery and development.
These application notes provide detailed protocols for the chemical and enzymatic synthesis of this compound and its analogs. The methodologies are designed to be accessible to researchers in organic chemistry, biochemistry, and pharmacology, facilitating the production of these valuable compounds for further study.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of this compound and related compounds.
Table 1: Summary of Chemical Synthesis Parameters for 11-Oxomogrosides
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Reference |
| 1 | Mogroside IV | This compound | Dess-Martin Periodinane (DMP), CH₂Cl₂, Room Temperature, 2-4h | 85-95 (estimated) | Inferred from[3] |
| 2 | Mogroside IIIe | 11-Oxomogroside IIIe | Dess-Martin Periodinane (DMP), CH₂Cl₂, Room Temperature, 2-4h | ~90 | [3] |
Table 2: Summary of Enzymatic Synthesis Parameters for Mogroside IV
| Step | Starting Material | Product | Enzyme | Key Conditions | Conversion Rate (%) | Reference |
| 1 | Mogroside V | Mogroside IV | Immobilized β-glucosidase | pH 5, 60°C, continuous flow bioreactor (0.2 mL/min) | High (not specified) | [4] |
| 2 | Mogroside IIE | Mogroside IV | UGT94-289-3 (Glycosyltransferase) | 50 mM PBS (pH 6.5), 5 mM β-mercaptoethanol, 8 mM UDPG | High (part of multi-product synthesis) | [5] |
Table 3: Antioxidant Activity of 11-Oxomogroside V
| Activity | EC₅₀ (µg/mL) | Reference |
| Superoxide (O₂⁻) Scavenging | 4.79 | [6] |
| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [6] |
| Hydroxyl Radical (•OH) Scavenging | 146.17 | [6] |
| •OH-induced DNA damage inhibition | 3.09 | [6] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound from Mogroside IV
This protocol describes the selective oxidation of the C-11 hydroxyl group of Mogroside IV using Dess-Martin periodinane (DMP).
Materials and Reagents:
-
Mogroside IV (>95% purity)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Methanol (MeOH), HPLC grade
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Mogroside IV (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Addition of Oxidizing Agent: To the stirred solution at room temperature, add DMP (1.5 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1 v/v). The reaction is typically complete within 2-4 hours. The product, this compound, will have a higher Rf value than the starting material.
-
Work-up: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously until the solid byproducts dissolve. Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a DCM/MeOH gradient to yield pure this compound.
Protocol 2: Enzymatic Synthesis of Mogroside IV from Mogroside V
This protocol details the selective hydrolysis of the terminal glucose residue from Mogroside V to produce Mogroside IV using β-glucosidase.
Materials and Reagents:
-
Mogroside V (>95% purity)
-
Immobilized β-glucosidase
-
Citric acid buffer (pH 5.0)
-
Continuous flow bioreactor system
Procedure:
-
Enzyme Immobilization: Immobilize β-glucosidase on a suitable support (e.g., glass microspheres) according to standard protocols.
-
Bioreactor Setup: Pack the immobilized enzyme into a column to create a packed bed reactor. Equilibrate the column with citric acid buffer (pH 5.0) at 60°C.
-
Substrate Preparation: Prepare a solution of Mogroside V in the citric acid buffer.
-
Enzymatic Conversion: Pump the Mogroside V solution through the bioreactor at a controlled flow rate. A flow rate of approximately 0.2 mL/min has been shown to be optimal for the production of Mogroside IV.[4]
-
Product Collection and Purification: Collect the eluate from the bioreactor. The product mixture can be purified by preparative HPLC to isolate Mogroside IV.
Protocol 3: Chemoenzymatic Synthesis of this compound Analogs
This protocol outlines a general approach for generating analogs of this compound by first creating a library of mogroside analogs via enzymatic glycosylation of the aglycone, mogrol, followed by chemical oxidation.
Step 1: Enzymatic Synthesis of Mogroside Analogs
-
Reaction Setup: In a suitable buffer, combine mogrol, a selection of UDP-glucosyltransferases (UGTs) with different regiospecificities, and an excess of UDP-glucose. Engineered UGTs can be employed to achieve specific glycosylation patterns.[7]
-
Enzymatic Reaction: Incubate the reaction mixture at the optimal temperature and pH for the chosen UGTs. The reaction can be monitored by HPLC or LC-MS.
-
Product Isolation: Once the desired mogroside analogs are formed, the reaction is quenched, and the products are purified using chromatographic techniques.
Step 2: Chemical Oxidation to 11-Oxo-Mogroside Analogs
-
Oxidation: Each isolated mogroside analog is then subjected to selective oxidation of the C-11 hydroxyl group using the DMP oxidation protocol described in Protocol 1.
-
Purification: The resulting 11-oxomogroside analogs are purified by flash column chromatography or preparative HPLC.
Visualizations
Signaling Pathways and Workflows
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for Mogroside IV.
Caption: Putative anti-tumor signaling pathway of this compound.
References
- 1. 11-oxo-Mogroside V | 126105-11-1 | OO44157 | Biosynth [biosynth.com]
- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glycosyltransferase engineering and multi-glycosylation routes development facilitating synthesis of high-intensity sweetener mogrosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Oxomogroside IV as a Reference Compound for Herbal Medicine Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo).[1][2] As a significant bioactive constituent of this traditional herbal medicine, this compound, along with other mogrosides, contributes to its therapeutic effects and sweet taste.[3][4] Due to the increasing use of Siraitia grosvenorii extracts in pharmaceuticals, functional foods, and dietary supplements, robust quality control methods are imperative to ensure product consistency, safety, and efficacy.
This document provides detailed application notes and experimental protocols for the use of this compound as a reference compound in the quality control of herbal medicines containing Siraitia grosvenorii. The methodologies described herein utilize High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the accurate quantification of this compound.
Analytical Methodologies
The accurate quantification of this compound in complex herbal matrices requires sensitive and specific analytical methods. HPLC with UV detection is a widely accessible method for routine quality control, while UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.
High-Performance Liquid Chromatography (HPLC)
An established HPLC method for the determination of 11-Oxomogroside V, a closely related compound, can be adapted for this compound.[5]
Table 1: HPLC Method Parameters for the Analysis of this compound
| Parameter | Specification |
| Column | ODS (C18), 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient Elution) |
| Flow Rate | 0.75 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 2: HPLC Method Validation Parameters for 11-Oxomogroside V (Adaptable for this compound)
| Parameter | Value |
| Linear Range | 0.5985 - 14.9625 µg |
| Correlation Coefficient (r) | 0.9984 |
| Average Recovery | 102.5% |
| Relative Standard Deviation (RSD) | 4.43% (n=6) |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For higher sensitivity and confirmation, a UPLC-MS/MS method is recommended. The parameters can be optimized based on methods developed for other mogrosides.[6]
Table 3: UPLC-MS/MS Method Parameters for the Analysis of this compound
| Parameter | Specification |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of mogrosides |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | To be determined by direct infusion of this compound standard |
Experimental Protocols
The following protocols provide a step-by-step guide for the quality control of a herbal product containing Siraitia grosvenorii using this compound as a reference standard.
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥ 98%) and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL for the HPLC calibration curve. For UPLC-MS/MS, a lower concentration range may be required.
Sample Preparation
-
Extraction from Herbal Product: Accurately weigh a quantity of the powdered herbal product (e.g., 1.0 g) and transfer it to a conical flask.
-
Add 50 mL of 70% ethanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 60°C.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.
Analytical Workflow
The following diagram illustrates the overall workflow for the quality control of herbal medicine using this compound as a reference compound.
Signaling Pathways Modulated by Cucurbitane Glycosides
Cucurbitane-type triterpenoid glycosides, including mogrosides, have been reported to exhibit a range of biological activities, such as anti-inflammatory and anti-tumor effects.[7] These effects are often attributed to the modulation of key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, research on related compounds suggests potential interactions with the NF-κB, AMPK, and Nrf2 signaling pathways.[1]
The following diagram provides a simplified representation of these interconnected pathways.
Conclusion
The protocols and data presented in this application note provide a framework for the reliable use of this compound as a reference compound for the quality control of herbal medicines containing Siraitia grosvenorii. The implementation of these analytical methods will contribute to ensuring the quality, consistency, and safety of these products, thereby supporting their development and use in various health applications. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.
References
- 1. Cucurbitane Glycosides and Their Potential Anti-Inflammatory Activities from Hemsleya chinensis Tubers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Investigating 11-Oxomogroside IV for Functional Food and Nutraceutical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on Data Availability: Direct research on 11-Oxomogroside IV is limited in the available scientific literature. The following application notes and protocols are based on research conducted on the closely related and structurally similar compound, 11-Oxomogroside V, as well as other prevalent mogrosides from Siraitia grosvenorii (monk fruit). The methodologies and findings presented are expected to be highly relevant and adaptable for the study of this compound.
Application Notes
Introduction
This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Mogrosides are the primary compounds responsible for the intense sweetness of monk fruit and are of significant interest to the food, beverage, and pharmaceutical industries as high-intensity, low-calorie natural sweeteners.[1] Beyond its sweetening properties, the family of mogrosides has demonstrated potential health benefits, including antioxidant and anti-inflammatory activities, making them attractive candidates for the development of functional foods and nutraceuticals.[1] The presence of an oxo- group at the C-11 position, as seen in related compounds like 11-Oxomogroside V, is believed to modulate the compound's biological activity.[2]
Potential Applications
-
Non-Caloric Sweetener: Like other mogrosides, this compound is a natural, high-intensity sweetener with low-caloric value, making it a suitable sugar substitute in food and beverage products.[2] Its use can be particularly beneficial for products aimed at individuals managing diabetes and obesity.[2]
-
Antioxidant Agent: Research on the related compound 11-Oxomogroside V has shown potent antioxidant properties, including the ability to scavenge reactive oxygen species (ROS).[2][3][4] This suggests that this compound may have potential applications in functional foods and nutraceuticals designed to combat oxidative stress.[2]
-
Anti-inflammatory Effects: Mogrosides, in general, have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways.[1] Specifically, Mogroside V has been demonstrated to influence the NF-κB, MAPK, and AKT signaling cascades.[2] These properties suggest that this compound could be explored for developing products with anti-inflammatory benefits.
-
Cytotoxic Activity: A study on a related compound, this compound A, has indicated potential anti-tumor effects, showing cytotoxicity against SMMC-772 tumor cells.[5] This opens an avenue for further investigation into its pharmacological applications.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound A and the closely related 11-Oxomogroside V.
Table 1: Cytotoxicity of this compound A
| Compound | Cell Line | Activity | IC50 (µg/mL) | Reference |
| This compound A | SMMC-772 (Human hepatoma) | Cytotoxicity | 288 | [5] |
Table 2: Antioxidant Activity of 11-Oxomogroside V
| Compound | Activity | EC50 (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide (O₂⁻) Scavenging | 4.79 | [3][4] |
| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | [3][4] |
| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 | [3][4] |
| 11-Oxomogroside V | •OH-induced DNA Damage Inhibition | 3.09 | [3] |
Experimental Protocols
Protocol for Isolation and Purification of this compound from Siraitia grosvenorii**
This protocol describes a general method for the extraction and purification of mogrosides, which can be adapted to isolate this compound.
Objective: To extract and purify this compound from dried Siraitia grosvenorii fruit.
Materials:
-
Dried monk fruit powder
-
Deionized water
-
Macroporous adsorbent resin (e.g., Amberlite XAD series)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Rotary evaporator
Methodology:
-
Extraction:
-
Mix dried monk fruit powder with deionized water in a 1:10 (w/v) ratio.
-
Heat the mixture to 60-80°C for 2-3 hours with continuous stirring.
-
Filter the mixture to separate the aqueous extract from the solid residue.
-
Repeat the extraction process on the residue to maximize the yield and combine the aqueous extracts.
-
-
Initial Purification with Macroporous Resin:
-
Pass the combined crude aqueous extract through a pre-equilibrated macroporous resin column.
-
Wash the column with deionized water to remove sugars, pigments, and other polar impurities.
-
Elute the mogrosides from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
-
Fraction Collection and Analysis:
-
Collect the fractions from the ethanol elution.
-
Analyze the fractions using Thin-Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
-
Final Purification by Preparative HPLC:
-
Pool the fractions enriched with this compound and concentrate them using a rotary evaporator.
-
Further purify the concentrated sample using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water to achieve fine separation.
-
Collect the peak corresponding to this compound and confirm its purity using analytical HPLC and mass spectrometry.
-
Protocol for Assessing Antioxidant Activity (ROS Scavenging)
This protocol is based on the chemiluminescence (CL) method used for 11-Oxomogroside V and can be adapted for this compound.
Objective: To determine the in vitro antioxidant activity of this compound by measuring its ability to scavenge various reactive oxygen species (ROS).
Materials:
-
Purified this compound sample
-
Luminol (B1675438) (for CL detection)
-
Pyrogallol (for O₂⁻ generation)
-
Hydrogen peroxide (H₂O₂) solution
-
FeSO₄-EDTA solution (for •OH generation via Fenton reaction)
-
Tris-HCl buffer
-
Chemiluminescence analyzer
Methodology:
Superoxide (O₂⁻) Scavenging:
-
Prepare a reaction mixture in Tris-HCl buffer containing luminol and varying concentrations of the this compound sample.
-
Initiate the reaction by adding pyrogallol, which autoxidizes to generate O₂⁻.
-
Immediately measure the chemiluminescence intensity over time.
-
The percentage of scavenging is calculated by comparing the CL intensity of the sample to a control without the sample.
Hydrogen Peroxide (H₂O₂) Scavenging:
-
Prepare a reaction mixture containing Tris-HCl buffer, luminol, and H₂O₂.
-
Add varying concentrations of the this compound sample.
-
Measure the CL intensity. The reduction in intensity corresponds to the scavenging of H₂O₂.
Hydroxyl Radical (•OH) Scavenging:
-
Generate •OH radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.
-
Add varying concentrations of the this compound sample to the system.
-
Measure the CL intensity. The inhibition of chemiluminescence indicates •OH scavenging.
Data Analysis:
-
For each ROS, plot the percentage of inhibition against the sample concentration.
-
Calculate the EC50 value, which is the concentration of the sample required to scavenge 50% of the free radicals.
Signaling Pathways
While specific signaling pathway data for this compound is not yet available, research on related mogrosides provides a model for potential anti-inflammatory mechanisms.
Hypothesized Anti-inflammatory Signaling Pathway
Mogrosides have been shown to counteract lipopolysaccharide (LPS)-induced inflammation.[2] The key interactions are hypothesized to involve the NF-κB, MAPK, and AKT pathways.
Key Hypothesized Interactions:
-
NF-κB Pathway: this compound may inhibit the phosphorylation of IκBα, preventing its degradation and thus sequestering the NF-κB (p65/p50) complex in the cytoplasm. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
-
MAPK and AKT Pathways: It is hypothesized that this compound could inhibit the phosphorylation of MAP kinases (MAPKs) and protein kinase B (AKT), which are upstream regulators of the inflammatory response.
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Yield of 11-Oxomogroside IV Extraction
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development focused on optimizing the extraction and purification of 11-Oxomogroside IV from Siraitia grosvenorii (monk fruit). Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to navigate the challenges of isolating this specific cucurbane triterpenoid (B12794562) glycoside.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound, providing actionable solutions to improve yield and purity.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Mogroside Yield | Suboptimal Extraction Method: The chosen extraction technique may not be efficient for releasing mogrosides from the plant matrix. | Consider advanced extraction methods like Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1][2] For instance, UAE with 60% ethanol (B145695) at 55°C for 45 minutes has proven effective for mogrosides.[3] |
| Inefficient Extraction Parameters: Incorrect solvent concentration, temperature, time, or solid-to-liquid ratio can significantly reduce yield. | Systematically optimize extraction parameters. For hot water extraction, a material-to-liquid ratio of 1:15 (g/mL) and extracting three times for 60 minutes each can yield good results.[1][4] For ethanol extraction, a 50% concentration at 60°C with a 1:20 solid-to-liquid ratio is a good starting point.[1] | |
| Poor Raw Material Quality: The concentration of mogrosides, including the precursors to this compound, varies with the maturity of the monk fruit. | Use fully matured monk fruit, as the content of key mogrosides like Mogroside V is higher in later stages of ripening.[5] | |
| Low Purity of this compound | Presence of Structurally Similar Mogrosides: The crude extract contains a complex mixture of mogrosides (e.g., Mogroside V, Siamenoside I) that are challenging to separate.[6] | Employ multi-step purification. Start with macroporous resin chromatography to remove sugars and pigments, followed by preparative High-Performance Liquid Chromatography (Prep-HPLC) for fine separation of individual mogrosides.[6] |
| Co-extraction of Impurities: Flavonoids, polysaccharides, and pigments are often co-extracted, leading to an impure final product.[6] | Initial purification using macroporous resin is effective in removing these impurities. Washing the column with deionized water before eluting with ethanol will remove polar impurities.[7] | |
| Degradation of this compound | High Temperatures During Extraction or Processing: Prolonged exposure to high temperatures can lead to the degradation of mogrosides.[8] | Opt for low-temperature extraction methods when possible. During solvent evaporation, use a rotary evaporator at a temperature below 50°C.[9] |
| Extreme pH Conditions: Although mogrosides are relatively stable, extreme pH levels can cause hydrolysis or other degradation pathways. | Maintain a pH range of 2-10 during processing. For specific enzymatic reactions, adhere to the optimal pH, which is often around 4.0.[6] | |
| Inefficient Conversion to this compound | Suboptimal Biotransformation/Enzymatic Hydrolysis Conditions: The yield of this compound from its precursors (like 11-Oxomogroside V) is highly dependent on enzyme activity, temperature, and pH. | Optimize the enzymatic reaction parameters. For β-glucosidase-mediated hydrolysis, a temperature of around 60°C and a pH of 5 have been shown to be effective for converting mogrosides.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to increase the yield of this compound specifically?
A1: Direct extraction from monk fruit often yields low amounts of this compound as it is a minor component. The most promising strategy to enhance its yield is through the biotransformation or enzymatic hydrolysis of more abundant precursors, such as 11-Oxomogroside V or Mogroside V.[12][13][14] This involves using enzymes like β-glucosidase to selectively cleave glucose moieties from the precursor molecules.
Q2: What are the key parameters to optimize for the enzymatic conversion of Mogroside V to other mogrosides?
A2: The critical parameters for enzymatic conversion include enzyme concentration, substrate concentration, temperature, pH, and reaction time. For the hydrolysis of Mogroside V using β-glucosidase, optimal conditions are often found around a pH of 4.0-5.0 and a temperature of 30-60°C.[6][10][11] It is crucial to monitor the reaction over time to identify the point of maximum yield for the desired intermediate mogroside.
Q3: How can I effectively separate this compound from other closely related mogrosides?
A3: Due to the structural similarity of mogrosides, separation requires high-resolution chromatographic techniques. After an initial clean-up with macroporous resin, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective method.[6] Optimization of the mobile phase composition (typically a gradient of acetonitrile (B52724) or methanol (B129727) in water) and the use of a suitable column (e.g., C18) are essential for achieving good separation.
Q4: What are the best practices for handling and storing purified this compound to ensure its stability?
A4: To prevent degradation, purified this compound should be stored in a cool, dark, and dry place. For long-term storage, temperatures of 4°C or -20°C are recommended.[2] Protect the compound from light and exposure to strong acids or bases.
Data Presentation
Table 1: Comparison of Different Mogroside Extraction Methods
| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Yield (%) | Reference |
| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1][4] |
| Ethanol Extraction | 50% Ethanol | 1:20 | 60 | 3 x 100 min | 5.9 | [1] |
| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [1] |
| Flash Extraction | Not specified | 1:20 | 40 | 7 min | 6.9 | [1][4] |
Table 2: Kinetic Parameters for Enzymatic Hydrolysis of Mogroside V
| Enzyme System | Vmax (μmol/min) | Km (mM) | τ50 (min) | τcomplete (min) | Reference |
| Free β-glucosidase | 0.32 | 0.35 | 4.6 | 19.4 | [15] |
| Immobilized β-glucosidase | 0.29 | 0.33 | 6.43 | 21.36 | [10] |
Experimental Protocols
Protocol 1: General Extraction and Initial Purification of Total Mogrosides
-
Preparation of Raw Material: Dry the fresh monk fruit and grind it into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Mix the powdered monk fruit with 70% aqueous ethanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Heat the mixture at 80°C for 2 hours with continuous stirring.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
Combine the filtrates from all three extractions.
-
-
Concentration: Concentrate the combined extract using a rotary evaporator at a temperature below 60°C to obtain a crude mogroside extract.
-
Initial Purification with Macroporous Resin:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto a pre-equilibrated macroporous resin column (e.g., Amberlite XAD series).[7]
-
Wash the column with deionized water to remove sugars, pigments, and other polar impurities.[7]
-
Elute the mogrosides from the column using a stepwise gradient of 30-70% aqueous ethanol.[7]
-
Collect the eluate and concentrate it using a rotary evaporator to obtain a purified total mogroside extract.
-
Protocol 2: Enzymatic Conversion of Mogroside V to Intermediate Mogrosides
-
Reaction Setup:
-
Dissolve the purified total mogroside extract (rich in Mogroside V) in a citrate (B86180) buffer (pH 5.0).
-
Preheat the solution to 60°C in a temperature-controlled water bath.
-
-
Enzymatic Reaction:
-
Add β-glucosidase to the mogroside solution. The optimal enzyme-to-substrate ratio should be determined experimentally.
-
Incubate the reaction mixture at 60°C with gentle agitation.
-
-
Reaction Monitoring:
-
Withdraw aliquots of the reaction mixture at regular time intervals (e.g., 0, 30, 60, 120, 240 minutes).
-
Terminate the reaction in the aliquots by adding an equal volume of methanol.
-
Analyze the aliquots by HPLC to monitor the disappearance of the precursor and the formation of intermediate products, including this compound.
-
-
Reaction Termination: Once the optimal reaction time for maximizing this compound is determined, terminate the entire reaction by adding methanol.
-
Post-Reaction Processing: Centrifuge the terminated reaction mixture to remove the enzyme. The supernatant containing the converted mogrosides can then be further purified.
Protocol 3: High-Purity Purification of this compound by Preparative HPLC
-
Sample Preparation: Concentrate the supernatant from the enzymatic conversion step and dissolve it in the initial mobile phase for HPLC. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 preparative column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water.
-
Detection: UV at 203 nm.
-
-
Purification:
-
Inject the sample onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak based on retention time.
-
Pool the collected fractions.
-
-
Final Product Preparation:
-
Remove the organic solvent from the pooled fractions under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain high-purity this compound as a white powder.
-
Visualizations
Caption: Workflow for Extraction, Conversion, and Purification of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxapress.com [maxapress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hielscher.com [hielscher.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Production of Siamenoside Ⅰ and Mogroside Ⅳ from Siraitia grosvenorii Using Immobilized β-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Biotransformation of mogrosides from Siraitia grosvenorii Swingle by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of HPLC mobile phase for 11-Oxomogroside IV analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the HPLC mobile phase for the analysis of 11-Oxomogroside IV. The information is tailored to researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, focusing on mobile phase optimization.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column can interact with the analyte. - Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to peak tailing. - Contamination: A contaminated guard or analytical column can cause peak distortion. | - Use a Low-Acidity Column: Employ a high-purity, end-capped C18 column to minimize silanol interactions. - Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups.[1] - Column Flushing: Flush the column with a strong solvent to remove contaminants. |
| Poor Peak Shape (Fronting) | - Sample Overload: Injecting too much sample can lead to peak fronting. - Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Variable Retention Times | - Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. - Pump Issues: Air bubbles in the pump or faulty check valves can cause flow rate fluctuations. - Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | - Ensure Consistent Mobile Phase Preparation: Prepare the mobile phase accurately and consistently for each run. - Degas Mobile Phase: Degas the mobile phase before use to remove dissolved air. - Use a Column Oven: Maintain a constant and consistent column temperature using a column oven. |
| Poor Resolution | - Inadequate Mobile Phase Strength: The mobile phase may not be strong enough to elute the compounds effectively. - Inappropriate Gradient: The gradient profile may not be optimized for the separation of this compound from other components. | - Optimize Organic Solvent Concentration: Adjust the percentage of acetonitrile (B52724) in the mobile phase. A higher percentage will generally decrease retention time. - Adjust Gradient Slope: Modify the gradient elution profile to improve the separation of closely eluting peaks. A shallower gradient can often improve resolution. |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase can block the column inlet frit. - Buffer Precipitation: If using a buffer, it may precipitate in the organic mobile phase. | - Filter Samples and Mobile Phase: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use. - Check Buffer Solubility: Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis?
A good starting point for reversed-phase HPLC analysis of this compound is a gradient of acetonitrile and water, with the addition of an acid modifier. A mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used for the analysis of mogrosides, including the closely related 11-Oxomogroside V.[1]
Q2: Why is an acid, like formic acid, added to the mobile phase?
Formic acid is added to the mobile phase to improve peak shape and enhance ionization for mass spectrometry (MS) detection.[1] It helps to suppress the ionization of free silanol groups on the surface of the silica-based stationary phase, which can cause peak tailing through secondary interactions with the analyte.
Q3: How does the concentration of acetonitrile in the mobile phase affect the analysis?
In reversed-phase HPLC, acetonitrile is the organic modifier (strong solvent). Increasing the concentration of acetonitrile will decrease the retention time of this compound, causing it to elute from the column faster. Conversely, decreasing the acetonitrile concentration will increase the retention time. The optimal concentration will depend on the specific column and other chromatographic conditions.
Q4: Should I use an isocratic or gradient elution for this compound analysis?
For complex samples containing multiple mogrosides or for initial method development, a gradient elution is recommended. A gradient allows for the separation of compounds with a wider range of polarities and can help to avoid long run times and broad peaks for late-eluting compounds.[1] An isocratic method, where the mobile phase composition remains constant, may be suitable for simpler, well-characterized samples.
Q5: My peak for this compound is splitting. What could be the cause?
Peak splitting can be caused by several factors, including:
-
Partial column blockage: The inlet frit of the column may be partially blocked.
-
Channeling in the column: A void may have formed at the head of the column.
-
Sample solvent incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Try dissolving the sample in the initial mobile phase.
Quantitative Data
The following table summarizes the general effect of acetonitrile concentration on the retention time of mogrosides in a reversed-phase HPLC system. Please note that these are representative values and the actual retention times will vary depending on the specific HPLC system, column, and other method parameters.
| Acetonitrile Concentration (%) | Approximate Retention Time of Mogroside V (minutes) | Expected Trend for this compound |
| 23 | > 20 | Longer Retention |
| 30 | ~15 | |
| 40 | ~10 | Shorter Retention |
Note: Data is generalized from typical mogroside separations. Specific retention times for this compound will need to be determined experimentally.
Experimental Protocols
Detailed HPLC Method for the Analysis of 11-Oxomogroside V (Adaptable for this compound)
This protocol is based on a validated method for the simultaneous determination of mogroside V and 11-oxomogroside V and serves as an excellent starting point for the analysis of this compound.[2]
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: ODS C18 Column (4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 75 25 15 50 50 25 20 80 | 30 | 75 | 25 |
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol (B129727) (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution with methanol to appropriate concentrations for calibration.
-
Sample Preparation (from Monk Fruit Extract):
-
Accurately weigh about 100 mg of monk fruit extract powder into a 50 mL volumetric flask.
-
Add approximately 40 mL of methanol and sonicate for 30 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Visualizations
Experimental Workflow for Quality Control of this compound in Monk Fruit Extract
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship for Troubleshooting Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing issues.
References
Technical Support Center: 11-Oxomogroside IV Stability and Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Oxomogroside IV. The information is designed to address specific issues that may be encountered during experimental procedures related to stability testing and degradation pathway analysis.
Disclaimer: Direct experimental data on the stability and degradation pathways of this compound is limited in publicly available literature. Much of the guidance provided is extrapolated from studies on structurally similar mogrosides, such as Mogroside V and 11-Oxomogroside V.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: Based on general principles for medicinal products and data from related mogrosides, the stability of this compound is likely influenced by several factors:
-
Temperature: High temperatures can lead to the degradation of mogrosides. Low-temperature drying methods are recommended for preserving these compounds.[1]
-
pH: Acidic or alkaline conditions can catalyze the hydrolysis of the glycosidic bonds, leading to deglycosylation.[2]
-
Oxidizing Agents: The presence of an oxo- group and the overall structure suggest potential susceptibility to oxidation. Related compounds like 11-oxo-mogroside V exhibit significant antioxidant activity, indicating they can react with reactive oxygen species.[3]
-
Light: As with many complex organic molecules, exposure to UV or visible light may induce photodegradation.
-
Moisture: The presence of water can facilitate hydrolytic degradation, especially in non-solid dosage forms.[4]
-
Enzymes: Specific enzymes, such as β-glucosidase, can hydrolyze the glucose units from the mogrol (B2503665) backbone.[2]
Q2: What are the expected degradation pathways for this compound?
A2: While specific pathways for this compound have not been detailed, the primary degradation pathway is expected to be the sequential hydrolysis of the glycosidic linkages. This would result in the loss of glucose units, ultimately yielding the aglycone, mogrol. Other potential transformations, observed in the metabolism of Mogroside V, include dehydrogenation, deoxidation, oxidation, and isomerization.[5]
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation products would be mogrosides with fewer glucose moieties, resulting from the cleavage of glycosidic bonds. For instance, hydrolysis could lead to the formation of various mogroside intermediates and finally the aglycone, mogrol.[6][7]
Q4: How stable is this compound in solution?
A4: There is limited specific data for this compound. However, a study on a prepared solution of various mogrosides for HPLC-ESI-MS/MS analysis showed it to be stable for at least 24 hours at room temperature.[8] For long-term storage of solutions, it is advisable to use buffered solutions at a neutral pH and store them at low temperatures (e.g., 4°C or -20°C) and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent Results in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing or Broadening | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Use a new C18 reversed-phase column. 2. Ensure the mobile phase is buffered and at an optimal pH. 3. Reduce the injection volume or sample concentration. |
| Variable Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature.[7] 3. Ensure the column is adequately equilibrated before each run. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol in the autosampler. |
Issue 2: Unexpectedly Rapid Degradation During Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| Significant loss of parent compound in control samples. | 1. Instability of the compound in the chosen solvent or buffer. 2. Contamination with enzymes or microorganisms. 3. Exposure to light. | 1. Test the stability of this compound in different solvents and buffers to find a suitable medium. 2. Use sterile, filtered buffers and handle samples aseptically. 3. Store all samples, including controls, protected from light. |
| Formation of multiple, unknown degradation products. | 1. Complex degradation pathways under the tested stress conditions. 2. Interaction with excipients in a formulation. | 1. Use a stability-indicating analytical method (e.g., HPLC-MS/MS) to identify and characterize the degradation products.[8] 2. Conduct compatibility studies with individual excipients. |
Quantitative Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table summarizes relevant information for the closely related 11-Oxomogroside V.
Table 1: Antioxidant Activity of 11-Oxomogroside V
| Reactive Oxygen Species (ROS) | EC50 (μg/mL) |
| Superoxide (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
| Source: Chen et al. (2009)[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a buffer) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and protected from light. Collect samples at defined intervals.
-
Thermal Degradation: Transfer the solid this compound to a stability chamber maintained at a high temperature (e.g., 80°C). For solutions, incubate the stock solution at a high temperature. Analyze samples at various time points.
-
Photodegradation: Expose the solid compound and the stock solution to a light source with a specific illumination (e.g., 1.2 million lux hours and 200 W h/m² UV light), as per ICH Q1B guidelines. Keep control samples in the dark at the same temperature.
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method adapted from literature on mogroside analysis.[7]
-
Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water (B), both may contain a modifier like 0.1% formic acid.
-
Flow Rate: 0.75 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 210 nm (UV).
-
Injection Volume: 10-20 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
References
- 1. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 2. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
Technical Support Center: Strategies to Enhance the Solubility of 11-Oxomogroside IV for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 11-Oxomogroside IV in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
A1: this compound is a cucurbitane triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3] Like many other triterpenoid glycosides, it is a lipophilic molecule with limited aqueous solubility. For accurate and reproducible results in bioassays, the compound must be fully dissolved in the aqueous assay medium. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and underestimated biological activity.
Q2: What is the recommended starting point for dissolving this compound?
A2: The most common initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a widely used and effective solvent for this purpose.[2] Other suitable organic solvents include pyridine, methanol, and ethanol.[2] It is advisable to prepare and use solutions on the same day; however, if stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What can I do?
A3: This is a common issue known as "crashing out," which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. To address this, you can try the following strategies:
-
Optimize the final DMSO concentration: Keep the final DMSO concentration in your assay as low as possible while ensuring the compound remains in solution. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is always best to keep it below 0.1% if possible and to include a solvent control in your experiments.
-
Reduce the final concentration of this compound: If your experimental design allows, working with lower concentrations of the compound can prevent precipitation.
-
Use a co-solvent system: A mixture of solvents can enhance solubility more effectively than a single solvent.
-
Employ cyclodextrins: These molecules can encapsulate the hydrophobic this compound, increasing its aqueous solubility.
-
Consider nanoparticle formulation: For in vivo studies or complex in vitro models, encapsulating this compound in nanoparticles can improve its stability and solubility in aqueous media.
Troubleshooting Guides
Issue 1: Difficulty in dissolving this compound powder in the initial organic solvent.
-
Possible Cause: The compound may not be readily soluble even in organic solvents at high concentrations.
-
Troubleshooting Steps:
-
Apply gentle heat: Warm the solution to 37°C to aid dissolution. Be cautious about potential compound degradation at higher temperatures.
-
Use sonication: Sonication can help break down compound aggregates and facilitate dissolution.
-
Try alternative solvents: If DMSO is not effective, consider using N,N-dimethylformamide (DMF) or ethanol.[4]
-
Issue 2: The compound precipitates out of the aqueous assay medium during a long-term experiment.
-
Possible Cause: You may have created a supersaturated solution (kinetic solubility) that is not stable over time, leading to precipitation as it reaches its thermodynamic solubility limit.
-
Troubleshooting Steps:
Quantitative Data on Solubility
Direct quantitative solubility data for this compound is limited in the public domain. However, data for the structurally similar Mogroside V can provide a useful reference point.
| Compound | Solvent/System | Solubility |
| Mogroside V | DMSO | ~1 mg/mL[4] |
| Mogroside V | Dimethyl formamide | ~1 mg/mL[4] |
| Mogroside V | PBS (pH 7.2) | ~10 mg/mL[4] |
| 11-Oxomogroside IIIE | DMSO | ~100 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Stock Solution
This protocol describes the preparation of a stock solution using a co-solvent system to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration primary stock solution: Dissolve this compound in DMSO to a concentration of 10-20 mg/mL. Gentle warming (37°C) or sonication can be used to aid dissolution.
-
Prepare the co-solvent mixture: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. A commonly used formulation is:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Prepare the final stock solution: Add the primary DMSO stock solution to the co-solvent mixture to achieve the desired final concentration. For example, to prepare a 1 mg/mL final stock, add 100 µL of a 10 mg/mL DMSO stock to 900 µL of the co-solvent mixture.
-
Ensure complete dissolution: Vortex the final stock solution thoroughly. If any particulates are visible, sonicate the solution for 5-10 minutes.
-
Storage: Store the final stock solution in aliquots at -20°C.
Protocol 2: Enhancing Solubility with Cyclodextrins
This protocol details the use of sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to prepare an aqueous solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a high-concentration DMSO stock solution: Dissolve this compound in DMSO to a concentration of 10-20 mg/mL.
-
Prepare the cyclodextrin (B1172386) solution: Prepare a 20-40% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.
-
Form the inclusion complex: While vortexing the cyclodextrin solution, slowly add the DMSO stock solution of this compound. A typical ratio is 1 part DMSO stock to 9 parts cyclodextrin solution.
-
Ensure complex formation: Continue to vortex the mixture for 15-30 minutes. If the solution is not clear, sonicate for 10-15 minutes.
-
Dilution for bioassay: The resulting clear solution can be further diluted with your aqueous assay buffer to the final desired concentration.
Protocol 3: Nanoparticle Formulation for Enhanced Delivery
This protocol provides a general workflow for preparing polymeric nanoparticles of this compound using an emulsion-evaporation method.[8][9]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Prepare the organic phase: Dissolve a known amount of this compound and PLGA in dichloromethane.
-
Prepare the aqueous phase: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Form the primary emulsion: Add the organic phase to the aqueous phase and homogenize at high speed to form an oil-in-water (o/w) emulsion.
-
Solvent evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
-
Collect and wash the nanoparticles: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove excess PVA and unencapsulated compound. Repeat the washing step 2-3 times.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading before use in bioassays.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubility Enhancement
Caption: A generalized workflow for enhancing the solubility of this compound.
Putative Signaling Pathways Modulated by this compound
Cucurbitane triterpenoid glycosides have been reported to exert their anti-tumor effects by modulating several key signaling pathways. Below are simplified diagrams of these pathways.
JAK/STAT Signaling Pathway
Caption: Simplified representation of the JAK/STAT signaling pathway.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB signaling cascade.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway promoting cell survival and growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 11-Oxomogroside IIIE | cucurbitane triterpene glycoside | CAS# 2096516-68-4 | InvivoChem [invivochem.com]
- 8. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 11-Oxomogroside IV cell-based experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in cell-based experiments involving 11-Oxomogroside IV.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a cucurbitane triterpene glycoside, a natural compound found in the fruits of Siraitia grosvenorii (monk fruit).[1] Research has indicated that related mogrosides possess various biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2] Specifically, this compound A, a closely related compound, has demonstrated cytotoxic effects on SMMC-772 human hepatoma cells.
Q2: I am observing high variability between my experimental replicates. What are the common causes?
Inconsistent results in cell-based assays can stem from several factors unrelated to the specific effects of this compound. These include:
-
Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and optimal passage number range, and free from contamination.
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Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations in cell seeding density and reagent concentrations.
-
Reagent Quality and Storage: Use high-quality reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles of reagents.
-
Inconsistent Incubation Conditions: Maintain stable temperature, humidity, and CO2 levels in your incubator.
-
Edge Effects in Multi-well Plates: Wells on the perimeter of a plate are more prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and use the inner wells for your experiment.
Q3: My this compound stock solution appears to have precipitated. How should I handle this?
Poor solubility is a common challenge with natural products. This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3] To improve solubility and avoid precipitation when diluting into aqueous cell culture media:
-
Use High-Quality DMSO: Ensure you are using a high-purity, sterile-filtered DMSO suitable for cell culture.
-
Stepwise Dilution: Perform serial dilutions in your cell culture medium rather than a single large dilution step. This gradual change in solvent composition can help maintain solubility.[4]
-
Sonication: Gentle sonication or vortexing of the stock solution before dilution can aid in dissolving any small precipitates.[3]
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[3][4]
Q4: I am not observing any effect of this compound on my cells, even at high concentrations. What should I check?
Several factors could contribute to a lack of observable effect:
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Compound Inactivity: Verify the integrity of your this compound stock. Improper storage (e.g., repeated freeze-thaw cycles) can lead to degradation. If possible, test the compound on a known sensitive cell line to confirm its activity.
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Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of this compound.
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Assay Interference: The compound may interfere with the assay itself. For example, in colorimetric assays like the MTT assay, colored compounds can lead to false readings.[3] Consider using an alternative assay with a different detection method.
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Insufficient Incubation Time: The duration of compound exposure may not be sufficient to induce a measurable response. Consider performing a time-course experiment.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Pipetting errors during reagent addition. | Prepare a master mix of reagents to be added to all relevant wells to minimize pipetting variability. | |
| "Edge effect" in the microplate. | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile medium or PBS instead. | |
| Low or no cytotoxic effect observed | Compound instability or inactivity. | Prepare a fresh stock solution of this compound. Confirm its activity on a sensitive cell line if possible. |
| Cell line is resistant to the compound. | Research the sensitivity of your cell line to similar compounds. Consider using a different cell line. | |
| Insufficient incubation time. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. | |
| Bell-shaped dose-response curve | Compound aggregation at high concentrations. | Include a detergent (e.g., Triton X-100 at a low, non-toxic concentration) in the assay buffer to disrupt aggregates and re-test. Visually inspect for precipitation. |
| High background in "no-cell" controls | This compound interferes with the MTT reagent. | Run a cell-free control with the compound and the assay reagent. If interference is confirmed, switch to a different cytotoxicity assay (e.g., LDH release or a live/dead stain).[5] |
Guide 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Measurement in RAW 264.7 cells)
| Problem | Possible Cause | Recommended Solution |
| High variability in nitric oxide (NO) levels | Inconsistent cell stimulation with LPS. | Ensure all wells are treated with LPS for the same duration and at the same final concentration. |
| Inconsistent cell density. | Optimize and maintain a consistent seeding density for RAW 264.7 cells. | |
| Low or no inhibition of NO production | Inactive this compound. | Check the storage and handling of your stock solution. Prepare a fresh stock. |
| Suboptimal timing of sample collection. | Perform a time-course experiment to determine the peak of NO production following LPS stimulation. | |
| Compound is cytotoxic at the tested concentrations. | Perform a cytotoxicity assay (e.g., MTT) in parallel to ensure that the observed reduction in NO is not due to cell death. | |
| High background in Griess reagent control | Contamination of reagents or media. | Use fresh, sterile reagents and media. |
Quantitative Data Summary
The following table summarizes the in vitro antioxidant activity of 11-oxo-mogroside V, a compound structurally similar to this compound. This data can serve as a reference for expected potency in similar antioxidant assays.
| Reactive Oxygen Species (ROS) | EC50 (μg/mL) of 11-oxo-mogroside V |
| Superoxide Anion (O₂⁻) | 4.79 |
| Hydrogen Peroxide (H₂O₂) | 16.52 |
| Hydroxyl Radical (•OH) | 146.17 |
| EC50: The concentration of the compound that causes a 50% reduction in the activity of the respective reactive oxygen species. |
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a human cancer cell line, such as SMMC-772.
Materials:
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SMMC-772 cells
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DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
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This compound
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DMSO (cell culture grade)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SMMC-772 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol is designed to assess the effect of this compound on the NF-κB signaling pathway.
Materials:
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HEK293T cells (or other suitable cell line)
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NF-κB luciferase reporter plasmid
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Renilla luciferase control plasmid (for normalization)
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Transfection reagent
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This compound
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TNF-α (or other NF-κB activator)
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Dual-Luciferase® Reporter Assay System
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96-well white, clear-bottom plates
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Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[6]
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Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.[7]
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Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α at 10-20 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.[7]
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Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the manufacturer's protocol.[7][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in NF-κB activity relative to the stimulated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. bowdish.ca [bowdish.ca]
- 7. benchchem.com [benchchem.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Minimizing matrix interference in LC-MS analysis of 11-Oxomogroside IV
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix interference during the LC-MS analysis of 11-Oxomogroside IV.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference and how can it affect my this compound analysis?
A1: Matrix interference, also known as the matrix effect, is the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which result in inaccurate and unreliable quantification.[1][2] In complex biological matrices like plasma, serum, or tissue extracts, endogenous components such as phospholipids, salts, and metabolites are common sources of matrix effects.[3][4]
Q2: How can I determine if matrix effects are impacting my this compound results?
A2: The presence and extent of matrix effects can be assessed using several methods. The most common is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a standard solution ("neat" solution) to its peak area when spiked into an extracted blank matrix sample at the same concentration.[6] A matrix effect of less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[3] Another qualitative method is the post-column infusion experiment, which helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
Q3: What are the initial steps to minimize matrix interference for this compound?
A3: Initial steps to mitigate matrix effects often involve optimizing sample preparation and chromatographic conditions.[7] Effective sample preparation aims to remove interfering components from the matrix before LC-MS analysis.[8] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[9] Additionally, optimizing the chromatographic separation to ensure that this compound does not co-elute with matrix components is a crucial step.[1] Simple sample dilution can also be effective, but this may compromise the sensitivity needed for low-concentration samples.[7]
Q4: Can the choice of internal standard help compensate for matrix effects?
A4: Yes, using an appropriate internal standard (IS) is a key strategy to compensate for matrix effects. The ideal choice is a stable isotope-labeled (SIL) internal standard of this compound. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by the matrix in a similar way, allowing for accurate correction during data processing.[3] If a SIL-IS is not available, a structural analog can be used, but it is critical to validate that it has similar extraction recovery and ionization characteristics to this compound.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Step |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the issue persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion.[4] |
| Secondary Interactions with Column | Use a mobile phase additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape. Consider a different column chemistry if tailing continues.[4] |
| System Dead Volume | Check all fittings and connections for dead volume, which can cause peak broadening.[4] |
Issue 2: Low Signal Intensity or Complete Signal Loss
| Potential Cause | Troubleshooting Step |
| Significant Ion Suppression | This is a primary indicator of matrix effects.[3] Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) to remove interfering compounds.[8] |
| Suboptimal MS Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Analyte Degradation | Investigate the stability of this compound under your specific sample storage and preparation conditions.[10] |
| High Salt Concentration in Sample | Ensure effective removal of salts from buffers or the sample matrix during sample preparation, as they are a common cause of ion suppression.[4] |
Issue 3: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The degree of ion suppression or enhancement may vary between samples. Optimize and validate your sample preparation protocol to ensure consistent removal of matrix components.[3] |
| Carryover | Residual this compound from a previous high-concentration sample injection can affect subsequent runs. Optimize the wash steps in your LC method, including a strong organic solvent in the wash solution.[11] |
| Instrument Contamination | A high matrix load can contaminate the ion source, leading to erratic ionization. A thorough cleaning of the ion source may be necessary.[6] |
Data Presentation
The following tables summarize the general effectiveness of different sample preparation techniques for reducing matrix effects in the analysis of compounds like this compound from biological matrices. The values presented are illustrative and will vary depending on the specific matrix and analytical conditions.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Relative Cost | Throughput | Matrix Component Removal | Analyte Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins. | Low | High | Poor to Moderate | Good |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate | Moderate | Good | Variable |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High | Low to Moderate | Excellent | Good to Excellent |
Table 2: Quantitative Assessment of Matrix Effects for Different Sample Preparation Methods (Illustrative)
| Sample Preparation Method | Matrix Factor (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 65 ± 8 (Ion Suppression) | 95 ± 5 | 62 ± 7 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 6 (Minor Ion Suppression) | 75 ± 9 | 64 ± 8 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 98 ± 4 (Negligible Matrix Effect) | 92 ± 6 | 90 ± 5 |
-
Matrix Factor (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
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Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100
-
Process Efficiency (%) = (Peak Area of Pre-extraction Spike / Peak Area in Solvent) x 100
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
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Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your chosen preparation method. Spike this compound into the final, dried, and reconstituted extract.
-
Set C (Pre-extraction Spike): Spike this compound into the blank matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the formulas provided below Table 2.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
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Pre-treatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a polymeric mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water.
-
Wash with 1 mL of methanol.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in the initial mobile phase for LC-MS analysis.
Protocol 3: LC-MS/MS Parameters (Starting Point)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be: 0-1 min (10% B), 1-8 min (10-90% B), 8-10 min (90% B), 10.1-12 min (10% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: A workflow for troubleshooting matrix effects in this compound analysis.
Caption: The proposed AMPK/SIRT1 signaling pathway activated by Mogroside IIIE.[12]
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zefsci.com [zefsci.com]
- 12. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Techniques for High-Purity 11-Oxomogroside IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of high-purity 11-Oxomogroside IV.
Troubleshooting Crystallization of this compound
This guide is designed to help you identify and resolve common issues during the crystallization process.
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is undersaturated: The concentration of this compound is too low for nucleation to occur. | 1. Concentrate the solution by slowly evaporating the solvent. 2. If using a mixed-solvent system, add more of the anti-solvent. 3. Reduce the temperature of the solution further. |
| Inappropriate solvent system: The chosen solvent may be too good a solvent at all temperatures. | 1. Experiment with different solvents or solvent mixtures. A good solvent system should exhibit high solubility at elevated temperatures and low solubility at lower temperatures. 2. Consider using a solvent in which this compound has moderate solubility at room temperature and then employing an anti-solvent. | |
| Presence of impurities: Certain impurities can inhibit nucleation. | 1. Further purify the this compound solution using chromatographic techniques before attempting crystallization. 2. If colored impurities are present, consider a charcoal treatment step. | |
| Kinetics of nucleation are slow: The energy barrier for crystal nucleation is not being overcome. | 1. Introduce a seed crystal of this compound to the solution. 2. Scratch the inside of the crystallization vessel with a glass rod to create nucleation sites. 3. Induce nucleation by ultrasonication. | |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | Supersaturation is too high: The concentration of the solute is significantly above the solubility limit, leading to rapid phase separation. | 1. Increase the amount of solvent to reduce the concentration of this compound. 2. Slow down the rate of cooling or anti-solvent addition to control the rate of supersaturation. |
| Cooling rate is too fast: Rapid cooling does not allow sufficient time for ordered crystal lattice formation. | 1. Decrease the cooling rate. Allow the solution to cool to room temperature slowly before transferring to a colder environment. 2. Insulate the crystallization vessel to slow heat transfer. | |
| Inappropriate solvent: The solvent may promote the formation of an amorphous oil. | 1. Try a different solvent or a mixture of solvents. Sometimes a more viscous solvent can prevent oiling out. | |
| Crystals are Too Small (Microcrystalline Powder) | High nucleation rate: Too many nuclei form simultaneously, leading to competition for the solute and resulting in small crystals. | 1. Reduce the degree of supersaturation by using a slightly larger volume of solvent or by slowing the cooling/anti-solvent addition rate. 2. Use a lower concentration of seed crystals. |
| Rapid cooling or anti-solvent addition: Fast changes in conditions favor nucleation over crystal growth. | 1. Employ a slower and more controlled cooling profile. 2. Add the anti-solvent dropwise with gentle stirring. | |
| Low Crystal Yield | Significant amount of this compound remains in the mother liquor: The solubility in the final solvent mixture is still too high. | 1. After initial crystal formation, cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. 2. If using an anti-solvent, a higher proportion of the anti-solvent may be needed. |
| Premature filtration: The crystallization process was not complete before harvesting the crystals. | 1. Allow more time for crystallization to occur. Monitor the solution for further crystal growth before filtration. | |
| Crystals are Impure | Inclusion of impurities during rapid crystal growth: Fast crystallization can trap impurities within the crystal lattice. | 1. Slow down the crystallization process by reducing the rate of cooling or anti-solvent addition. 2. Recrystallize the obtained crystals. |
| Co-crystallization of related mogrosides: Structurally similar mogrosides may crystallize alongside this compound. | 1. Ensure the starting material has a high purity of this compound before the final crystallization step. Preparative HPLC may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising solvents for crystallizing this compound?
A1: Based on data for the structurally similar Mogroside V and the polar nature of this compound, promising solvent systems include:
-
Single Solvents: Methanol (B129727), ethanol, or aqueous solutions of these alcohols are good starting points. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can also be used, particularly for initial dissolution, followed by the addition of an anti-solvent.[1]
-
Solvent/Anti-Solvent Systems: A common approach is to dissolve the compound in a good solvent (e.g., methanol, ethanol, DMSO) and then slowly add an anti-solvent (e.g., water, ethyl acetate, or a less polar organic solvent) to induce crystallization.
Q2: How can I prepare a supersaturated solution of this compound?
A2: A supersaturated solution can be prepared by:
-
Cooling Crystallization: Dissolving the this compound in a suitable solvent at an elevated temperature to achieve a concentration higher than its solubility at room temperature, and then slowly cooling the solution.
-
Anti-Solvent Crystallization: Dissolving the compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" solvent (anti-solvent) in which it is sparingly soluble.
-
Solvent Evaporation: Slowly evaporating the solvent from a solution of this compound will increase its concentration until it becomes supersaturated and begins to crystallize.
Q3: What is "seeding" and how can it help in the crystallization of this compound?
A3: Seeding is the process of adding a small crystal of the pure compound to a supersaturated solution to initiate crystallization. It is particularly useful when spontaneous nucleation is difficult. The seed crystal provides a template for other molecules to deposit on, bypassing the energy barrier for initial nucleus formation. This can lead to the growth of larger, higher-quality crystals.
Q4: My this compound is not pure enough for crystallization. What should I do?
A4: If your starting material contains significant impurities, it is crucial to purify it before attempting crystallization. Common purification techniques for mogrosides include:
-
Macroporous Resin Chromatography: Effective for initial cleanup and enrichment of mogrosides from crude extracts.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for obtaining high-purity this compound, separating it from other structurally similar mogrosides.
Q5: How can I improve the quality and size of my this compound crystals?
A5: To improve crystal quality and size:
-
Slow down the crystallization process: Slower cooling rates or slower addition of anti-solvent allows for more ordered growth of the crystal lattice.
-
Control supersaturation: Avoid very high levels of supersaturation which can lead to rapid precipitation of small, often impure, crystals.
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Use seeding: Introducing a single, high-quality seed crystal can promote the growth of a larger, single crystal.
-
Minimize agitation: Keep the crystallization vessel in a vibration-free environment.
Data Presentation
Table 1: Solubility of Mogrosides in Various Solvents
| Solvent | Mogroside V Solubility | Mogroside IV Solubility | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL[1] | 100 mg/mL (with sonication) | Room Temperature |
| Dimethylformamide (DMF) | ~1 mg/mL[1] | - | Room Temperature |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[1] | - | Room Temperature |
| Methanol | Soluble | Soluble | Room Temperature |
| Ethanol | Soluble | Soluble | Room Temperature |
| Water | Slightly Soluble | Slightly Soluble | Room Temperature |
| Corn Oil | - | ≥ 2.5 mg/mL | Room Temperature |
| 10% DMSO in Saline | - | ≥ 2.5 mg/mL | Room Temperature |
Note: Data for this compound is limited. The solubility of Mogroside V, a structurally similar compound, is provided for reference.
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: In a clean glass vial, dissolve the high-purity this compound in a minimal amount of hot methanol (e.g., 60 °C). Stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter paper into a clean, pre-warmed crystallization vessel.
-
Cooling: Cover the vessel and allow it to cool slowly to room temperature in a location free from vibrations.
-
Further Cooling: Once the solution has reached room temperature, transfer it to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol, and dry them under vacuum.
Protocol 2: Anti-Solvent Crystallization of this compound
-
Dissolution: Dissolve the high-purity this compound in a minimal amount of a "good" solvent, such as DMSO or methanol, at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent), such as water or ethyl acetate, dropwise to the solution with gentle stirring until the solution becomes slightly turbid.
-
Crystallization: Cover the vessel and allow it to stand undisturbed at room temperature. For increased yield, the vessel can be slowly cooled.
-
Crystal Harvesting: Collect the crystals by vacuum filtration, wash them with a small amount of the anti-solvent, and dry them under vacuum.
Visualizations
Caption: Workflow for the purification and crystallization of this compound.
References
Addressing chromatographic issues like peak tailing for 11-Oxomogroside IV
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 11-Oxomogroside IV. The following sections address common chromatographic issues, with a focus on peak tailing, and provide detailed experimental protocols and answers to frequently asked questions.
Troubleshooting Guide: Peak Tailing in the Analysis of this compound
Peak tailing is a common chromatographic issue that can compromise the accuracy and resolution of this compound quantification.[1] An ideal chromatographic peak should be symmetrical, but tailing results in an asymmetric peak with a prolonged trailing edge.[2] This guide provides a systematic approach to diagnosing and resolving this issue.
Question: What are the common causes of peak tailing for this compound and how can I fix them?
Answer:
Peak tailing for a large, polar molecule like this compound, a triterpenoid (B12794562) glycoside, can stem from several factors. While it lacks strongly basic functional groups that are frequent culprits for severe tailing, its multiple polar hydroxyl and ketone groups can lead to secondary interactions with the stationary phase.[3][4] Here are the primary causes and their solutions:
-
Secondary Interactions with the Stationary Phase: Even without strong amine groups, the numerous polar functional groups on this compound can interact with active sites on the silica-based column packing, such as residual silanol (B1196071) groups.[3][4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][5]
-
Inappropriate Mobile Phase Conditions: The composition and pH of the mobile phase play a crucial role in achieving good peak shape.[2][6]
-
Column Degradation or Contamination: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[2][7]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.[2][7]
Below is a summary of troubleshooting steps. For more detailed explanations, refer to the subsequent sections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary Silanol Interactions | Operate at a lower mobile phase pH (e.g., pH 3.0).[4] | Protonation of residual silanol groups, minimizing secondary interactions and improving peak symmetry. |
| Use a modern, high-purity, end-capped silica (B1680970) column (Type B).[3] | Reduced number of accessible silanol groups, leading to less tailing. | |
| Column Overload | Reduce the injection volume or dilute the sample.[2][6] | Symmetrical peak shape as the sample amount is within the column's linear capacity. |
| Mobile Phase Mismatch | Ensure the sample solvent is similar in strength to the initial mobile phase.[2] | Sharper peaks by avoiding solvent effects that cause band broadening. |
| Increase the buffer concentration in the mobile phase (e.g., 20-50 mM).[2] | Better pH control and masking of residual silanol activity. | |
| Column Contamination/Degradation | Flush the column with a strong solvent or perform a regeneration procedure as per the manufacturer's instructions.[7] | Removal of contaminants and restoration of column performance. |
| Replace the column if performance does not improve.[2] | A new column should provide optimal peak shape and efficiency. | |
| Extra-Column Effects | Minimize the length and internal diameter of all tubing.[2] | Reduced dead volume and improved peak shape. |
| Check all fittings for proper connection to avoid dead volume.[2] | Elimination of voids that can cause band broadening. |
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What is the first thing I should check?
A1: The first and simplest things to check are potential column overload and a mismatch between your sample solvent and the mobile phase.[2][6] Try reducing your injection volume by half or diluting your sample. Also, ensure your sample is dissolved in a solvent that is as weak as or weaker than your initial mobile phase composition.[2]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: While this compound itself does not have easily ionizable groups, the pH of the mobile phase can affect the stationary phase. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with polar analytes, causing peak tailing.[4] Lowering the pH (e.g., to 3.0) can suppress the ionization of these silanols, thereby reducing these secondary interactions and improving peak shape.[4]
Q3: Can the type of HPLC column I use cause peak tailing for this compound?
A3: Yes, the column chemistry is critical. Older columns (Type A silica) have a higher concentration of acidic silanol groups and trace metals, which can cause significant tailing.[3] Using a modern, high-purity (Type B) silica column that is "end-capped" is highly recommended.[3][4] End-capping chemically treats the silica to cover many of the residual silanol groups, leading to more symmetrical peaks for polar compounds.[4]
Q4: All the peaks in my chromatogram are tailing, not just this compound. What could be the problem?
A4: If all peaks are tailing, the issue is likely systemic. The primary suspects are extra-column dead volume (from tubing or fittings), a contaminated or degraded guard or analytical column, or column overload if you are injecting a high-concentration mixture.[2][5] Start by checking your connections, then try removing the guard column to see if the problem resolves. If not, consider flushing or replacing the analytical column.[7]
Q5: Could my sample preparation be causing peak tailing?
A5: Yes, complex sample matrices, such as those from crude plant extracts, can introduce contaminants that may foul the column and cause peak tailing.[2] It is important to have a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances before injecting the sample onto the HPLC system.[4][5]
Experimental Protocols
Protocol for Optimizing Chromatographic Conditions to Mitigate Peak Tailing for this compound
This protocol outlines a systematic approach to adjust chromatographic parameters to achieve a symmetrical peak for this compound.
1. Materials and Equipment:
-
HPLC system with UV or Mass Spectrometric detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[8]
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Ammonium (B1175870) acetate (B1210297) or ammonium formate
-
0.45 µm syringe filters
2. Initial Chromatographic Conditions (Based on typical mogroside analysis): [8]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in 50:50 acetonitrile:water
3. Systematic Troubleshooting Workflow:
-
Step 1: Assess for Column Overload
-
Prepare serial dilutions of the this compound standard (e.g., 0.5 mg/mL, 0.25 mg/mL, 0.1 mg/mL).
-
Inject each concentration and observe the peak shape. If tailing decreases with lower concentrations, the original sample was likely overloaded.
-
-
Step 2: Optimize Mobile Phase pH
-
Prepare mobile phase A with 0.1% formic acid (pH ~2.7).
-
Prepare a second mobile phase A with a 10 mM ammonium acetate buffer adjusted to pH 5.0.
-
Analyze the this compound standard using each mobile phase and compare the peak symmetry.
-
-
Step 3: Evaluate Column Performance
-
If peak tailing persists, flush the column with a strong solvent (e.g., 100% isopropanol) for at least 30 column volumes.
-
If flushing does not improve the peak shape, replace the column with a new, high-purity, end-capped C18 column.
-
-
Step 4: Minimize Extra-Column Volume
-
Inspect all tubing between the injector, column, and detector. If possible, replace with narrower internal diameter tubing (e.g., 0.12 mm).
-
Ensure all fittings are correctly seated to eliminate any dead volume.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Hypothetical signaling pathway involving this compound.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. mastelf.com [mastelf.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. researchgate.net [researchgate.net]
Enhancing chromatographic resolution between 11-Oxomogroside IV and other mogrosides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution between 11-Oxomogroside IV and other mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good chromatographic resolution between this compound and other mogrosides?
A1: The primary challenges stem from the structural similarities among mogrosides. Many are isomers or differ only by the number and position of glucose moieties, leading to similar polarities and retention behaviors in traditional reversed-phase chromatography. Specifically, separating this compound from Mogroside V and its isomers can be difficult due to their closely related structures.
Q2: Which chromatographic modes are most effective for separating this compound?
A2: Both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) are effective. RP-HPLC with a C18 or C8 column is a common starting point. However, for highly polar mogrosides that show poor retention in reversed-phase, HILIC can provide better separation by utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][2]
Q3: What detection methods are suitable for the analysis of this compound?
A3: Due to the lack of a strong chromophore in mogrosides, UV detection at low wavelengths (around 203-210 nm) is commonly used.[3][4] For enhanced sensitivity and selectivity, especially in complex matrices, Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are highly effective.[5] LC-MS/MS, in particular, provides excellent specificity and allows for the simultaneous quantification of multiple mogrosides.[5]
Troubleshooting Guide
Problem 1: Poor resolution between this compound and an adjacent mogroside peak (e.g., Mogroside V).
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks. Experiment with different starting and ending percentages of the organic solvent (acetonitrile or methanol).Change the Organic Modifier: If using acetonitrile (B52724), try substituting it with methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.Adjust the pH: Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and resolution for these glycosidic compounds.[5] |
| Suboptimal Column Chemistry | Switch Stationary Phase: If a standard C18 column does not provide adequate resolution, consider a column with a different stationary phase. A phenyl-hexyl column, for instance, can offer different selectivity through pi-pi interactions. For HILIC, amide or zwitterionic columns can provide alternative selectivities.[1][6] |
| High Flow Rate | Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although with longer run times. |
| Elevated Column Temperature | Optimize Column Temperature: While higher temperatures can decrease viscosity and improve efficiency, they can also affect selectivity. Test a range of temperatures (e.g., 25-40°C) to find the optimal balance for your separation.[4] |
Problem 2: Peak tailing observed for the this compound peak.
| Potential Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Use an Acidic Modifier: Adding 0.1% formic acid to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing.[5]Employ an End-Capped Column: Use a high-quality, end-capped column to minimize silanol interactions. |
| Column Overload | Reduce Sample Concentration: Dilute the sample to ensure that the amount of analyte injected is within the linear range of the column's capacity. |
| Column Contamination | Implement a Column Wash Procedure: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants.Use a Guard Column: A guard column with the same stationary phase will protect the analytical column from contaminants and extend its lifetime. |
Quantitative Data Summary
The following tables summarize typical performance data for HPLC and UPLC methods used in the analysis of mogrosides. While specific data for this compound is limited, the data for the structurally similar 11-Oxomogroside V and other major mogrosides provide a reliable reference.
Table 1: HPLC Method Performance for Mogroside V and 11-Oxomogroside V. [4]
| Parameter | Mogroside V | 11-Oxomogroside V |
| Linear Range (µg) | 0.8046 - 20.1150 | 0.5985 - 14.9625 |
| Correlation Coefficient (r) | 0.9998 | 0.9984 |
| Average Recovery (%) | 104.6 | 102.5 |
| RSD of Recovery (%) | 3.28 | 4.43 |
Table 2: UPLC-MS/MS Method Performance for a Mixture of Eight Mogrosides. [5]
| Parameter | Value |
| Analysis Time | < 10 minutes |
| Linearity (r²) | ≥ 0.9984 for all analytes |
| Intra-day Precision (RSD) | < 3.73% |
| Inter-day Precision (RSD) | < 3.91% |
| Accuracy (Average Recovery) | 91.22% to 106.58% |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Mogroside Analysis
This protocol is a starting point for the separation of this compound from other mogrosides. Optimization of the gradient and flow rate may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid[5]
-
-
Gradient Program:
-
Start with a low percentage of B (e.g., 20-30%) and linearly increase to a higher percentage (e.g., 80-90%) over 20-30 minutes. A shallow gradient is recommended for better resolution of closely eluting compounds.
-
-
Flow Rate: 0.8 - 1.0 mL/min.[4]
-
Column Temperature: 30-40°C.[4]
-
Detection: UV at 210 nm.[4]
-
Injection Volume: 10 µL.
Protocol 2: UPLC-MS/MS Method for High-Resolution Mogroside Separation
This method is suitable for complex mixtures and provides high sensitivity and specificity.
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column: C18 column with sub-2 µm particles (e.g., Agilent Poroshell 120 SB C18).[5]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid[5]
-
-
Gradient Program: A fast gradient optimized for separation within 10 minutes.[5]
-
Flow Rate: 0.25 mL/min.[5]
-
Detection: ESI-MS/MS in negative ion mode.
Visualizations
Caption: General workflow for the chromatographic analysis of mogrosides.
Caption: Logical workflow for troubleshooting poor mogroside resolution.
References
- 1. pure.uva.nl [pure.uva.nl]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Improved Hydrophilic Interaction Chromatography Method for the Identification and Quantification of Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storage of 11-Oxomogroside IV stock solutions
This guide provides best practices for the storage and handling of 11-Oxomogroside IV stock solutions to ensure optimal stability and performance in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A: this compound is soluble in several organic solvents. The recommended solvents for creating stock solutions are DMSO, Pyridine, Methanol, and Ethanol[1]. The choice of solvent will depend on the specific requirements of your experiment, including downstream applications and potential solvent effects on your cells or assays.
Q2: How should I store the solid this compound compound?
A: The solid compound should be stored in a tightly sealed vial at 2-8°C. Under these conditions, it can be stored for up to 24 months[1].
Q3: What is the best practice for storing this compound stock solutions?
A: Ideally, you should prepare and use the solutions on the same day. If it is necessary to prepare stock solutions in advance, we recommend storing them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks[1]. Avoid repeated freeze-thaw cycles.
Q4: I've just received my vial of this compound. What should I do before opening it?
A: Before use, and prior to opening the vial, it is recommended that you allow the product to equilibrate to room temperature for at least one hour. The packaging may have been inverted during transport, causing the compound to adhere to the cap or neck of the vial. To ensure all the product is at the bottom, gently shake the vial or, for liquid products, centrifuge at 200-500 RPM[1].
Troubleshooting Guide
Issue: My this compound solution appears cloudy or has precipitated.
-
Possible Cause 1: Low Temperature. The compound may have come out of solution due to low temperatures.
-
Solution: Gently warm the solution and sonicate to aid in redissolving the compound.
-
-
Possible Cause 2: Solvent Incompatibility. The chosen solvent may not be optimal for the desired concentration.
-
Solution: Try preparing a fresh solution in an alternative recommended solvent such as DMSO, Pyridine, Methanol, or Ethanol[1].
-
-
Possible Cause 3: Improper Storage. The solution may have been stored for too long or subjected to multiple freeze-thaw cycles.
-
Solution: It is best practice to use freshly prepared solutions. If storing, ensure it is for no longer than two weeks at -20°C in tightly sealed aliquots[1].
-
Issue: I am seeing inconsistent results in my experiments.
-
Possible Cause 1: Solution Degradation. Improper storage can lead to the degradation of the compound.
-
Solution: Always follow the recommended storage conditions. Prepare fresh stock solutions if you suspect degradation.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to incomplete dissolution or loss of compound during handling.
-
Solution: Ensure the compound is fully dissolved. Before opening a new vial, allow it to equilibrate to room temperature and gently shake or centrifuge to collect all the powder at the bottom[1].
-
Data Presentation
| Parameter | Recommendation |
| Storage (Solid) | 2-8°C in a tightly sealed vial for up to 24 months[1]. |
| Recommended Solvents | DMSO, Pyridine, Methanol, Ethanol[1]. |
| Stock Solution Storage | Prepare and use on the same day. If necessary, store in aliquots in tightly sealed vials at -20°C for up to two weeks[1]. |
| Handling | Equilibrate vial to room temperature for at least 1 hour before opening. Gently shake or centrifuge to collect contents at the bottom of the vial[1]. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening[1].
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 1123.28 g/mol ), add approximately 89.02 µL of DMSO.
-
Vortexing/Sonication: Vortex the solution until the compound is completely dissolved. If necessary, sonicate briefly to aid dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, tightly sealed vials and store at -20°C for up to two weeks[1].
Mandatory Visualization
Caption: Troubleshooting workflow for this compound stock solutions.
References
Method refinement for improving reproducibility of 11-Oxomogroside IV bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of bioactivity assays for 11-Oxomogroside IV. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during experimental procedures involving this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability in cytotoxicity (MTT) assay results | Cell passage number too high, leading to altered cellular characteristics.[1] | Use cells with a low passage number and maintain consistent passage numbers across experiments.[1] |
| Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding and verify cell counts for each experiment. | |
| Interference of this compound with the MTT reagent.[2] | Run a control with this compound and MTT reagent in cell-free media to check for direct reduction of MTT. If interference is observed, consider alternative viability assays like SRB or CellTiter-Glo®.[3] | |
| Contamination of cell cultures (e.g., mycoplasma).[1] | Regularly test cell lines for mycoplasma contamination. Discard any contaminated cultures and use authenticated cell stocks.[4] | |
| Inconsistent anti-inflammatory assay results (e.g., Griess assay for nitric oxide) | Variability in the potency of the inflammatory stimulus (e.g., LPS). | Use a consistent lot and concentration of LPS. Aliquot and store LPS properly to avoid degradation. |
| Cell confluence affecting inflammatory response. | Seed cells to reach a consistent confluence (e.g., 80-90%) at the time of treatment. | |
| Interference of this compound with the Griess reagent. | Perform a control experiment by adding this compound to a known concentration of nitrite (B80452) standard to check for interference. | |
| Poor reproducibility in antioxidant assays (e.g., DPPH, H₂O₂ scavenging) | Instability of this compound in the assay buffer. | Check the stability of this compound in the chosen solvent and buffer system over the experiment's duration. Prepare fresh solutions for each experiment. |
| Light sensitivity of assay reagents (e.g., DPPH). | Perform the assay in low-light conditions and use amber-colored tubes or plates. | |
| Inaccurate pipetting of small volumes. | Use calibrated pipettes and appropriate tip sizes for accurate dispensing of reagents. |
Frequently Asked Questions (FAQs)
1. What is the optimal solvent for dissolving this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity.
2. How should I store this compound?
Store the solid compound at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
3. What are the expected IC50 values for this compound in cytotoxicity assays?
The IC50 value can vary significantly depending on the cell line used. For instance, the related compound this compound A has shown an IC50 of 288 μg/mL in SMMC-772 tumor cells.[5] It is crucial to determine the IC50 for each specific cell line in your experiments.
4. Can I use serum-containing medium during the treatment with this compound?
The presence of serum proteins can sometimes interfere with the activity of test compounds. It is recommended to perform initial experiments in both serum-containing and serum-free media to assess any potential impact on the bioactivity of this compound.
5. How can I be sure that the observed effects are specific to this compound?
To ensure the observed bioactivity is not due to impurities, it is essential to use a highly purified and characterized sample of this compound. Additionally, including appropriate positive and negative controls in your assays is critical for data interpretation.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., SMMC-772)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[6]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 550 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]
-
Collect 100 µL of the cell culture supernatant.
-
Mix the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[6]
-
Measure the absorbance at 540 nm.[6]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[6]
Antioxidant Assay (DPPH Radical Scavenging)
This protocol assesses the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in ethanol
-
Ethanol
-
96-well plate
Procedure:
-
Prepare different concentrations of this compound in ethanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.[8]
-
Calculate the percentage of DPPH scavenging activity.
Visualizations
Caption: General experimental workflow for in vitro bioactivity assays.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of bioactivity between 11-Oxomogroside IV and Mogroside V
A detailed guide for researchers and drug development professionals on the bioactivities of two prominent mogrosides, 11-Oxomogroside IV and Mogroside V. This guide synthesizes available experimental data to offer a comparative perspective on their therapeutic potential.
Introduction
Mogrosides, the primary active compounds isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), have garnered significant attention for their intense sweetness and diverse pharmacological activities. Among the various mogrosides, Mogroside V is the most abundant and has been extensively studied for its anti-inflammatory, antioxidant, and metabolic regulatory properties. In contrast, this compound is a less studied derivative, with current research pointing towards its potential in oncology. This guide provides a comparative analysis of the known bioactivities of these two compounds, supported by available quantitative data and detailed experimental protocols. Due to the limited research on this compound, this comparison also draws insights from the closely related and better-studied 11-Oxomogroside V to postulate on the potential influence of the 11-oxo functional group.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the bioactivities of this compound and Mogroside V. It is important to note that direct comparative studies are scarce, and the presented data is compiled from various independent research efforts.
| Bioactivity | Compound | Assay | Cell Line/Model | Key Parameters | Results |
| Anticancer | This compound A | Cytotoxicity Assay | SMMC-772 (Human hepatoma cells) | IC₅₀ | 288 µg/mL[1][2][3] |
| Mogroside V | Epstein-Barr virus early antigen (EBV-EA) induction assay | Raji cells | Inhibition Rate | Significant inhibition of TPA-induced EBV-EA induction[4] | |
| Antioxidant | Mogroside V | Hydroxyl Radical (•OH) Scavenging | Chemiluminescence | EC₅₀ | 48.44 µg/mL[5] |
| Mogroside V | Superoxide Anion (O₂⁻) Scavenging | Chemiluminescence | EC₅₀ | Less effective than 11-Oxomogroside V[5] | |
| Mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | Chemiluminescence | EC₅₀ | Less effective than 11-Oxomogroside V[5] | |
| Anti-inflammatory | Mogroside V | LPS-induced inflammation | Murine Macrophages (RAW 264.7) | Gene expression | Down-regulation of iNOS, COX-2, and IL-6[6] |
Note: Data for the antioxidant activity of Mogroside V is presented alongside a comparison with 11-Oxomogroside V to highlight the potential impact of the 11-oxo group.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cytotoxicity Assay (for this compound A)
Objective: To determine the cytotoxic effects of this compound A on human hepatoma cells (SMMC-772).
Methodology:
-
Cell Culture: SMMC-772 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound A is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Reactive Oxygen Species (ROS) Scavenging Assays (Chemiluminescence)
Objective: To quantify the scavenging activity of Mogroside V against various reactive oxygen species.
Methodology:
-
Superoxide Anion (O₂⁻) Scavenging: The assay is based on the pyrogallol (B1678534) autoxidation system. The reaction mixture contains the sample, Tris-HCl buffer, and luminol. The reaction is initiated by adding pyrogallol, and the chemiluminescence intensity is measured immediately.
-
Hydrogen Peroxide (H₂O₂) Scavenging: The reaction mixture contains the sample, Tris-HCl buffer, luminol, and H₂O₂. The chemiluminescence intensity is measured after the addition of the sample.
-
Hydroxyl Radical (•OH) Scavenging: •OH radicals are generated by the Fenton reaction (FeSO₄-EDTA and H₂O₂). The reaction mixture contains the sample, buffer, luminol, and the Fenton reagents. The chemiluminescence intensity is measured.
-
Data Analysis: For each ROS, the percentage of scavenging is calculated by comparing the chemiluminescence intensity of the sample to that of a control (without the sample). The EC₅₀ value (the concentration of the compound required to scavenge 50% of the free radicals) is then determined.[7]
Mandatory Visualization
Signaling Pathways Modulated by Mogroside V
Mogroside V has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
Caption: Mogroside V inhibits the NF-κB signaling pathway.
Caption: Mogroside V modulates the JAK-STAT signaling pathway.
Discussion and Future Directions
The current body of scientific literature provides a compelling case for the diverse bioactivities of Mogroside V , particularly in the realms of anti-inflammatory and antioxidant effects. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and JAK-STAT, are well-documented.
In contrast, the bioactivity profile of This compound remains largely unexplored. The available data points to a potential anticancer activity, specifically a cytotoxic effect on SMMC-772 human hepatoma cells. However, comprehensive studies on its anti-inflammatory, antioxidant, or other therapeutic properties are lacking.
The significant antioxidant activity observed for 11-Oxomogroside V , which surpasses that of Mogroside V in scavenging certain reactive oxygen species, suggests that the presence of an oxo group at the C-11 position may enhance specific biological functions. This observation provides a rationale for further investigation into the bioactivities of other 11-oxo-mogrosides, including this compound.
For researchers, scientists, and drug development professionals, the following are key takeaways and future research directions:
-
Further Characterization of this compound: There is a clear need for comprehensive studies to elucidate the full spectrum of bioactivities of this compound. This should include in vitro and in vivo assessments of its anti-inflammatory, antioxidant, and other potential therapeutic effects.
-
Direct Comparative Studies: To accurately assess the relative potency and efficacy, direct comparative studies of this compound and Mogroside V under standardized experimental conditions are essential.
-
Structure-Activity Relationship Studies: A systematic investigation into the structure-activity relationships of various mogrosides, with a particular focus on the impact of the 11-oxo functional group, would provide valuable insights for the design of novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anticarcinogenic activity of natural sweeteners, cucurbitane glycosides, from Momordica grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activities of mogrosides from Momordica grosvenori in murine macrophages and a murine ear edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comprehensive Guide to the Validated HPLC Analysis of 11-Oxomogroside V
This guide provides a detailed comparison of analytical methods for the quantification of 11-Oxomogroside V, a sweet-tasting cucurbitane glycoside found in the monk fruit (Siraitia grosvenorii).[][2] The primary focus is on a fully validated High-Performance Liquid Chromatography (HPLC) method, with comparisons to alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this compound for quality control, standardization, and research purposes.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for 11-Oxomogroside V depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of common HPLC-based methods and an alternative approach.
| Parameter | HPLC-UV | HPLC-ELSD | HPLC-MS/MS | qNMR with HPLC-VWD |
| Principle | Measures the absorbance of UV light by the analyte. | Measures light scattering from nebulized and evaporated analyte particles. | Measures the mass-to-charge ratio of the ionized analyte and its fragments. | Determines the absolute quantity of the analyte based on NMR signal intensity relative to a certified reference material.[3][4] |
| Selectivity | Moderate. Susceptible to interference from co-eluting compounds with similar UV absorption. | Good. Responds to any non-volatile analyte, but is not specific. | High. Provides structural information and can distinguish between isobaric compounds. | High. Provides structural information for unambiguous identification.[3] |
| Sensitivity | Moderate. Limit of Detection (LOD) for Mogroside V reported at 7.0 µg/mL.[5] | Good. Generally more sensitive than UV for non-chromophoric compounds. | Very High. Offers the highest sensitivity and is suitable for trace analysis. | Moderate. Generally less sensitive than MS-based methods.[4] |
| Linearity (r²) | Excellent (e.g., 0.9998 for Mogroside V).[6] | Good. Calibration curves may be non-linear and require quadratic fitting.[5] | Excellent (e.g., ≥ 0.9984 for various mogrosides).[7] | Excellent.[3] |
| Precision (%RSD) | Excellent (< 5%).[6][8] | Good. | Excellent (< 15%).[7] | Excellent.[3] |
| Accuracy (% Recovery) | Excellent (e.g., 102.5% - 104.6%).[6] | Good (e.g., 89-105% for Mogroside V).[5] | Excellent (e.g., 91.3-95.7% for Mogroside V in plasma).[9] | Excellent.[3] |
| Instrumentation Cost | Low | Moderate | High | Very High |
| Expertise Required | Low | Moderate | High | High |
| Primary Application | Routine quality control of raw materials and finished products. | Analysis of compounds lacking a UV chromophore. | Pharmacokinetic studies, metabolite identification, and analysis of complex matrices.[9][10] | Absolute quantification without the need for a specific analytical standard of known purity.[3][4] |
Validated HPLC-UV Method for 11-Oxomogroside V
This section details a validated HPLC-UV method for the quantification of 11-Oxomogroside V, synthesized from established methodologies for mogrosides.[6]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: ODS C18 Column (250 mm × 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Acetonitrile and water in a gradient elution program.
-
Flow Rate: 0.75 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve 11-Oxomogroside V reference standard in methanol (B129727) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation:
Method Validation Summary
The following table summarizes the validation parameters for the HPLC-UV method for 11-Oxomogroside V.
| Validation Parameter | Result |
| Linearity (Range) | 0.5985 - 14.9625 µg |
| Correlation Coefficient (r) | 0.9984[6] |
| Accuracy (% Recovery) | 102.5% (RSD = 4.43%, n=6)[6] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |
| Limit of Detection (LOD) | To be determined empirically, but expected to be in the low µg/mL range. |
| Limit of Quantification (LOQ) | To be determined empirically. |
| Specificity | The method demonstrates good separation of 11-Oxomogroside V from other mogrosides.[6] |
Alternative Analytical Method: HPLC with Charged Aerosol Detection (CAD)
For compounds like mogrosides that lack a strong chromophore, Charged Aerosol Detection (CAD) offers a viable alternative to UV detection.[5]
Experimental Protocol
-
HPLC System: An HPLC system coupled with a Charged Aerosol Detector.
-
Column: Acclaim Trinity P1 column.[5]
-
Mobile Phase: 81/19 acetonitrile/ammonium formate (B1220265) buffer (pH = 3.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20-30°C.[5]
Performance Highlights
-
Sensitivity: The limit of detection for Mogroside V with CAD was found to be 1.4 µg/mL, which is five times more sensitive than UV detection (7.0 µg/mL).[5]
-
Linearity: Calibration curves for CAD are inherently non-linear and are typically fitted with a quadratic curve. The coefficient of determination for Mogroside V was 0.9991.[5]
-
Precision and Accuracy: The method shows good precision with retention time RSD < 0.2% and peak area RSD < 2.0%. Recoveries ranged from 89-105%.[5]
Workflow and Process Visualization
To ensure clarity and reproducibility, the following diagrams illustrate the key workflows involved in the validation of the analytical HPLC method.
Caption: Workflow for the validation of an analytical HPLC method.
Caption: General workflow for sample analysis using the validated HPLC method.
References
- 2. 11-oxo-mogroside V | C60H100O29 | CID 14525331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Mogroside V in Luohanguo Extract for Daily Quality Control Operation Using Relative Molar Sensitivity to Single-Reference Caffeine [jstage.jst.go.jp]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. ABC Herbalgram Website [herbalgram.org]
- 8. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Unveiling the Cancer-Fighting Potential of Mogrosides: A Comparative Guide
For Immediate Publication
A comprehensive analysis of the cytotoxic effects of various mogrosides, the sweet compounds from monk fruit, reveals distinct mechanisms of action against cancer cells. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their anti-cancer properties, supported by experimental data and detailed methodologies.
Recent investigations into the bioactive compounds of monk fruit (Siraitia grosvenorii) have highlighted the potent anti-cancer activities of its primary sweetening agents, mogrosides. This guide synthesizes the current research on the cytotoxic effects of different mogrosides, offering a valuable resource for the oncology research community.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic efficacy of mogrosides varies depending on the specific compound and the cancer cell line. While direct comparative studies testing a wide range of mogrosides in parallel are limited, existing data provides significant insights into their individual potencies.
Table 1: Cytotoxic Effects of Mogroside V
| Cancer Cell Line | Cancer Type | Observed Effects | Signaling Pathway Implicated |
| PANC-1 | Pancreatic Cancer | Inhibition of proliferation, induction of apoptosis and cell cycle arrest.[1][2][3][4][5] | STAT3[1][2][3][4] |
| CFPAC-1 | Pancreatic Cancer | Minimal reduction in cell proliferation.[3] | Not specified |
| A549 | Lung Cancer | Inhibition of hyperglycemia-induced invasion and migration.[6] | EMT, Cytoskeleton[6] |
| H1299 | Lung Cancer | Inhibition of hyperglycemia-induced invasion and migration.[6] | EMT, Cytoskeleton[6] |
| T24 | Bladder Cancer | Significant reduction in cell viability, G1 cell cycle arrest, and induction of apoptosis.[7][8] | Not specified |
| PC-3 | Prostate Cancer | Significant reduction in cell viability, G1 cell cycle arrest, and induction of apoptosis.[7][8] | Not specified |
| MDA-MB231 | Breast Cancer | Significant reduction in cell viability.[7] | Not specified |
| HepG2 | Liver Cancer | Significant reduction in cell viability.[7] | Not specified |
Table 2: Cytotoxic Effects of Mogroside IVe
| Cancer Cell Line | Cancer Type | Observed Effects | Signaling Pathway Implicated |
| HT29 | Colorectal Cancer | Inhibition of proliferation in a dose-dependent manner, induction of apoptosis.[2][5] | p53, ERK1/2, MMP-9[2] |
| Hep-2 | Throat Cancer | Inhibition of proliferation in a dose-dependent manner, induction of apoptosis.[2][5] | p53, ERK1/2, MMP-9[2] |
Table 3: Cytotoxic Effects of Other Mogrosides
| Mogroside | Cancer Cell Line | Cancer Type | Observed Effects | Signaling Pathway Implicated |
| Mogroside III A2 | General | - | Inhibition of cancer cell proliferation and induction of apoptosis (potential suggested by related mogrosides).[1] | Not specified |
| Mogroside IIE | Pancreatic Cancer | - | Potential to inhibit digestive enzymes.[3] | IL-9/IL-9 Receptor |
Experimental Protocols
The following methodologies are central to assessing the cytotoxic effects of mogrosides.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]
-
Treatment: Cells are then treated with various concentrations of the mogroside for a defined period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 1-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[1]
Signaling Pathways and Experimental Workflow
The anti-cancer activity of mogrosides is attributed to their ability to modulate specific signaling pathways within cancer cells.
Caption: Mogroside V inhibits the STAT3 signaling pathway.
Caption: Mogroside IVe modulates p53 and ERK signaling.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
The available evidence strongly suggests that various mogrosides possess significant cytotoxic effects against a range of cancer cell lines. Mogroside V and Mogroside IVe, in particular, have demonstrated promising anti-cancer activities through the modulation of key signaling pathways such as STAT3, p53, and ERK. While more direct comparative studies are needed to fully elucidate the relative potencies of different mogrosides, the findings summarized in this guide provide a solid foundation for future research and development of mogroside-based cancer therapies. The detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the therapeutic potential of these natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcium-activated RAF/MEK/ERK Signaling Pathway Mediates p53-dependent Apoptosis and Is Abrogated by αB-Crystallin through Inhibition of RAS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scivisionpub.com [scivisionpub.com]
- 8. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]
A Comparative Analysis of the Antioxidant Properties of 11-Oxomogroside IV and 11-Oxomogroside V
Introduction
11-Oxomogroside IV and 11-Oxomogroside V are cucurbitane-type triterpenoid (B12794562) glycosides found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. These compounds are of significant interest to researchers and drug development professionals due to their potential health benefits, including their roles as potent antioxidant agents. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. This guide provides an objective comparison of the antioxidant performance of 11-Oxomogroside V, with notes on the current lack of specific experimental data for this compound in the available literature. The comparison relies on supporting experimental data from in vitro studies.
While direct comparative data for this compound is limited in the reviewed literature, extensive research on the closely related 11-Oxomogroside V and its precursor, Mogroside V, offers valuable insights into the antioxidant potential of this class of compounds.
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of these compounds is often quantified by their EC50 value, which represents the concentration required to scavenge 50% of free radicals in a given assay. The data presented below is derived from in vitro chemiluminescence (CL) studies, which measure the light emitted from chemical reactions involving ROS. A lower EC50 value indicates higher antioxidant activity.
| Compound | ROS Scavenging Target | EC50 (µg/mL) | Reference |
| 11-Oxomogroside V | Superoxide (B77818) Anion (O₂⁻) | 4.79 | [1][2][3] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [1][2][3] | |
| Hydroxyl Radical (•OH) | 146.17 | [1][2][3] | |
| •OH-induced DNA Damage | 3.09 | [1][2] | |
| Mogroside V | Hydroxyl Radical (•OH) | 48.44 | [1][2][3] |
Analysis of Quantitative Data:
The available data clearly indicates that 11-Oxomogroside V is a potent scavenger of superoxide anions and hydrogen peroxide.[1][2][3] Interestingly, its precursor, Mogroside V, is significantly more effective at scavenging the highly reactive hydroxyl radical, with an EC50 value approximately three times lower than that of 11-Oxomogroside V.[1] Despite its lower direct •OH scavenging ability, 11-Oxomogroside V exhibits a remarkable protective effect against hydroxyl radical-induced DNA damage, with a very low EC50 value of 3.09 µg/mL.[1][2] This suggests a potent role in preventing oxidative damage to genetic material.
Currently, specific EC50 values detailing the antioxidant activity of this compound are not available in the cited literature, precluding a direct quantitative comparison with 11-Oxomogroside V.
Experimental Protocols
The following protocols detail the in vitro chemiluminescence (CL) methodologies used to determine the ROS scavenging activities of the mogrosides.[4]
Superoxide Anion (O₂⁻) Scavenging Assay
-
Objective: To quantify the ability of the test compound to scavenge superoxide radicals.
-
Methodology:
-
A reaction mixture is prepared containing a Tris-HCl buffer, luminol (B1675438) (as the CL probe), and varying concentrations of the test compound (e.g., 11-Oxomogroside V).
-
The reaction is initiated by the addition of pyrogallol. Pyrogallol autoxidizes in the alkaline Tris-HCl buffer, generating a steady flux of O₂⁻ radicals.
-
The chemiluminescence intensity, produced by the reaction of O₂⁻ with luminol, is measured immediately using a chemiluminescence analyzer.
-
The percentage of scavenging activity is calculated by comparing the CL intensity in the presence of the test compound to a control reaction without the compound.
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
-
Objective: To measure the direct scavenging effect of the test compound on hydrogen peroxide.
-
Methodology:
-
A reaction mixture is prepared consisting of a Tris-HCl buffer, luminol, and a known concentration of H₂O₂.
-
Varying concentrations of the test compound are added to the mixture.
-
The chemiluminescence intensity is measured. A reduction in intensity corresponds to the scavenging of H₂O₂ by the compound.
-
Hydroxyl Radical (•OH) Scavenging Assay
-
Objective: To determine the scavenging capacity of the test compound against highly reactive hydroxyl radicals.
-
Methodology:
-
Hydroxyl radicals are generated via the Fenton reaction, which involves mixing an FeSO₄-EDTA solution with H₂O₂ in a buffered solution containing luminol.
-
Varying concentrations of the test compound are added to this system.
-
The CL intensity is measured. The inhibition of chemiluminescence indicates the scavenging of •OH radicals.
-
Data Analysis for EC50 Calculation
-
For each ROS scavenging assay, a dose-response curve is generated by plotting the percentage of inhibition against the concentration of the test compound.
-
The EC50 value is then calculated from this curve, representing the concentration of the compound required to inhibit 50% of the chemiluminescence signal.
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro antioxidant capacity of a compound using chemiluminescence assays.
Caption: General workflow for in vitro antioxidant activity assessment.
Mechanism of Antioxidant Action
Antioxidants like 11-Oxomogroside V function by neutralizing reactive oxygen species, thereby preventing them from damaging critical cellular components such as DNA, lipids, and proteins.
Caption: Antioxidants neutralize ROS to prevent cellular damage.
Potential Antioxidant Signaling Pathway
Mogrosides may exert their antioxidant effects not only by direct scavenging but also by modulating cellular signaling pathways. The Nrf2 pathway is a key regulator of endogenous antioxidant defenses. While not definitively shown for 11-Oxomogroside V, it represents a plausible mechanism of action for this class of compounds.[5]
Caption: Simplified Nrf2 antioxidant response pathway.
References
A Comparative Guide to the Cross-Validation of Analytical Techniques for 11-Oxomogroside IV Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the quantitative measurement of 11-Oxomogroside IV, a key sweetening component and bioactive compound found in the fruit of Siraitia grosvenorii (monk fruit). As the interest in natural, non-caloric sweeteners and their potential pharmacological activities grows, the need for robust and reliable analytical methods for individual mogrosides is critical for quality control, product standardization, and research in drug development.
Cross-validation of analytical methods is a crucial process to ensure that a validated procedure yields consistent and reliable results across different laboratories, instruments, or techniques. This guide will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) coupled with various detectors, which are the most common methods for mogroside analysis.
Principles of Analytical Method Cross-Validation
Cross-validation of analytical methods is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with another validated method or when used by different laboratories, analysts, or equipment. The primary goal is to ensure the interchangeability of analytical data. Key scenarios requiring cross-validation include method transfer between laboratories, the introduction of a new analytical method, and the analysis of samples for the same study using different techniques.
The following diagram illustrates a general workflow for the cross-validation of two analytical methods:
Comparative Analysis of Analytical Techniques
While a direct cross-validation study for this compound is not publicly available, this guide compiles and compares data from validated methods for the analysis of structurally similar mogrosides, such as Mogroside V and 11-Oxomogroside V. The performance characteristics of these methods are expected to be comparable for this compound. The primary techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The logical relationship and typical applications of these techniques in a research and development setting are illustrated below:
Data Presentation
The following table summarizes the quantitative performance data for different analytical techniques used for the measurement of mogrosides.
| Parameter | HPLC-UV[1] | HPLC-CAD[2] | HPLC-ESI-MS/MS[3] |
| Analyte(s) | Mogroside V, 11-Oxomogroside V | Mogroside V | Eight mogrosides including 11-Oxomogroside V |
| Linearity (r²) | > 0.998 | Not specified | ≥ 0.9984 |
| Precision (RSD%) | 3.28% - 4.43% (Recovery) | < 2.0% (Peak Area) | < 3.91% (Intra- & Inter-day) |
| Recovery (%) | 102.5% - 104.6% | 88% - 105% | 91.22% - 106.58% |
| Limit of Detection (LOD) | Not specified | 7.0 µg/mL (UV), 1.4 µg/mL (CAD) | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | Not specified |
Experimental Protocols
HPLC-UV Method for Mogroside V and 11-Oxomogroside V[1]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: ODS C18 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water in a gradient program.
-
Flow Rate: 0.75 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 40°C.
-
Sample Preparation: Specific details on sample preparation were not provided in the abstract. Generally, this involves extraction of the mogrosides from the plant material using a suitable solvent, followed by filtration.
HPLC with Charged Aerosol Detection (CAD) for Mogroside V[2]
-
Instrumentation: Thermo Scientific Dionex UltiMate RSLC system with a charged aerosol detector.
-
Column: Acclaim Trinity P1 column.
-
Mobile Phase: 81/19 acetonitrile/ammonium formate (B1220265) buffer at pH 3.0.
-
Flow Rate: Not specified.
-
Detection: Charged Aerosol Detector.
-
Sample Preparation: The application note describes the analysis of a beverage containing mogroside V. The sample was spiked with a known concentration of a mogroside V standard to evaluate recovery.
HPLC-ESI-MS/MS Method for Simultaneous Quantification of Eight Mogrosides[3]
-
Instrumentation: Agilent 1260 Series LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Mobile Phase: Acetonitrile and water (both containing 0.1% formic acid) with a gradient elution.
-
Flow Rate: 0.25 mL/min.
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Sample Preparation: Dried and powdered monk fruit samples were extracted with a methanol/water (80/20, v/v) solution using ultrasound-assisted extraction, followed by filtration.[3]
Conclusion
The choice of an analytical technique for the measurement of this compound depends on the specific requirements of the analysis. HPLC-UV offers a simple and cost-effective method suitable for routine quality control where high sensitivity is not paramount. HPLC-CAD provides a more sensitive alternative to UV detection, especially for compounds lacking a strong chromophore. For research, development, and applications requiring high sensitivity and selectivity, such as the analysis of complex matrices or pharmacokinetic studies, LC-MS/MS is the method of choice.
A thorough cross-validation between these methods is essential to ensure data consistency and reliability, particularly when transferring methods between laboratories or when different techniques are used within the same project. The provided protocols and performance data for closely related mogrosides serve as a valuable starting point for the development and validation of analytical methods for this compound.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of 11-Oxomogroside IV and other related mogroside compounds derived from the fruit of Siraitia grosvenorii. The focus of this comparison is on their inhibitory effects against the Epstein-Barr virus (EBV), a human herpesvirus linked to various diseases. This document summarizes key experimental data, outlines methodologies for antiviral testing, and illustrates relevant biological pathways and experimental workflows.
Quantitative Data Summary
The antiviral activity of various mogrosides has been evaluated, with a notable study focusing on their ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA), a key marker of the virus's lytic cycle. The data presented below is derived from a study by Akihisa et al. (2007), which assessed the inhibitory effects of several cucurbitane glycosides isolated from Siraitia grosvenorii.
| Compound | Virus Target | Assay | IC50 (mol ratio/32 pmol TPA) | Reference |
| This compound A | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| Mogroside II A1 | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| Mogroside II B | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| Mogroside III A2 | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| 11-deoxymogroside III | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| 7-oxomogroside II E | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| 7-oxomogroside V | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
| 11-oxomogroside II A1 | Epstein-Barr Virus (EBV) | Inhibition of EBV-EA Activation (TPA-induced) | 346-400 | [1] |
Note: The IC50 values are presented as a molar ratio of the compound to the inducing agent (TPA), which indicates the concentration required to achieve 50% inhibition of EBV-EA activation. A lower molar ratio signifies higher potency.
In addition to the specific data on EBV, other studies have highlighted the broader antiviral potential of mogrosides. For instance, Mogroside V has demonstrated significant dose-dependent antiviral efficacy against Porcine reproductive and respiratory syndrome virus (PRRSV) in vitro, with viral titers and mRNA expression being inhibited by over 90% at a concentration of 400 μM[2]. This suggests that the antiviral activity of mogrosides may extend to other viral families.
Experimental Protocols
Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation Assay
This assay is a common method to screen for compounds that can inhibit the lytic replication of EBV.
Objective: To determine the concentration of a test compound required to inhibit the TPA-induced activation of the EBV early antigen in latently infected cells.
Cell Line: Raji cells (a human B-lymphoblastoid cell line latently infected with EBV).
Methodology:
-
Cell Culture: Raji cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Induction of EBV Lytic Cycle: The EBV lytic cycle is induced by treating the Raji cells with a phorbol (B1677699) ester, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 32 pmol.
-
Compound Treatment: The cells are simultaneously treated with various concentrations of the test compounds (e.g., this compound A and other mogrosides). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specific period, typically 48 hours, to allow for the expression of early antigens.
-
Immunofluorescence Staining: After incubation, the cells are harvested, washed, and smeared onto glass slides. The cells are then fixed (e.g., with acetone) and stained using an indirect immunofluorescence assay. This involves incubating the cells with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated secondary antibody (e.g., anti-human IgG).
-
Microscopic Analysis: The percentage of EBV-EA-positive cells (cells exhibiting fluorescence) is determined by counting at least 500 cells under a fluorescence microscope.
-
Calculation of IC50: The 50% inhibitory concentration (IC50) is calculated as the concentration of the test compound that reduces the percentage of EBV-EA-positive cells by 50% compared to the control group treated only with TPA.
Visualizations
Signaling Pathway: Inhibition of EBV Lytic Cycle Activation
References
Experimental Validation of the Molecular Targets of 11-Oxomogroside IV: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimentally validated and putative molecular targets of 11-Oxomogroside IV, a cucurbitane glycoside isolated from the fruit of Siraitia grosvenorii. Due to the limited direct experimental data on this compound, this guide incorporates findings from its close structural analog, 11-Oxomogroside V, and the more extensively studied mogroside, Mogroside V, to infer potential mechanisms and guide future research.
Comparative Analysis of Bioactivity
While specific molecular target validation for this compound is not extensively documented, preliminary studies and research on related compounds suggest its involvement in anti-cancer and anti-inflammatory pathways. The available quantitative data is summarized below.
| Compound | Bioactivity | Cell Line / Model | IC50 / EC50 |
| This compound A | Cytotoxicity | SMMC-772 (Hepatocellular Carcinoma) | 288 µg/mL |
| 11-Oxo-mogroside V | Epstein-Barr virus early antigen (EBV-EA) induction inhibition | Raji cells | - |
| Mouse skin tumor inhibition (initiator: DMBA, promoter: TPA) | Mouse model | - | |
| Reactive Oxygen Species (ROS) Scavenging (O₂⁻) | Chemiluminescence assay | 4.79 µg/mL | |
| Reactive Oxygen Species (ROS) Scavenging (H₂O₂) | Chemiluminescence assay | 16.52 µg/mL | |
| Reactive Oxygen Species (ROS) Scavenging (•OH) | Chemiluminescence assay | 146.17 µg/mL | |
| Mogroside V | Reactive Oxygen Species (ROS) Scavenging (•OH) | Chemiluminescence assay | 48.44 µg/mL |
Putative Molecular Targets and Signaling Pathways
Based on studies of closely related mogrosides, the primary molecular targets of this compound are likely key regulatory proteins within inflammatory and oncogenic signaling pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical regulator of cytokine signaling, cell proliferation, and immune response. Aberrant STAT3 activation is a hallmark of many cancers.[1][2] Studies on Mogroside V have demonstrated its ability to inhibit the JAK/STAT1 pathway, suggesting that STAT proteins, particularly STAT3, are potential targets for this compound.[3]
MAPK/AKT Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) pathways are central to cell survival, proliferation, and apoptosis. Mogroside V has been shown to suppress the phosphorylation of both MAPKs and AKT.[4] Furthermore, 11-oxo-mogrol, a metabolite of Mogroside V, has been observed to reverse the inactivation of AKT and mTOR phosphorylation.[5] This suggests that this compound may also modulate these crucial pathways.
Experimental Protocols for Molecular Target Validation
The following protocols are proposed for the experimental validation of the molecular targets of this compound.
Cell Viability and Cytotoxicity Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate its IC50 value.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., SMMC-772, MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0-500 µg/mL) for 24, 48, and 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., STAT3, AKT, ERK).
Methodology:
-
Cell Lysis: Treat cancer cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
STAT3 Luciferase Reporter Assay
Objective: To determine if this compound can inhibit the transcriptional activity of STAT3.
Methodology:
-
Transfection: Co-transfect cancer cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with this compound and a STAT3 activator (e.g., IL-6).
-
Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the relative luciferase units (RLU) of treated cells to untreated controls.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive validation of this compound's molecular targets.
Conclusion
While direct experimental evidence for the molecular targets of this compound is currently limited, data from structurally similar compounds strongly suggest its potential as a modulator of key signaling pathways implicated in cancer and inflammation, such as the JAK/STAT and PI3K/AKT pathways. The experimental protocols and workflow outlined in this guide provide a robust framework for future research to definitively identify and validate the molecular targets of this promising natural compound. Such studies are crucial for elucidating its mechanism of action and paving the way for its potential development as a therapeutic agent.
References
- 1. journals.mahsa.edu.my [journals.mahsa.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The protective effects of Mogroside V and its metabolite 11-oxo-mogrol of intestinal microbiota against MK801-induced neuronal damages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative phytochemical analysis of ripe versus unripe monk fruit for mogrosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytochemical composition, specifically mogroside content, in ripe versus unripe monk fruit (Siraitia grosvenorii). Understanding the dynamic changes in these potent natural sweeteners during fruit maturation is crucial for optimizing harvesting times, developing efficient extraction and purification processes, and for the targeted development of novel food additives and therapeutics. This document outlines the key differences in mogroside profiles, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
Introduction
Monk fruit is renowned for its intense sweetness, which is attributed to a group of triterpenoid (B12794562) glycosides known as mogrosides. These compounds, particularly Mogroside V, are of significant interest to the food and pharmaceutical industries as non-caloric sweeteners with potential health benefits. The composition and concentration of mogrosides within the fruit are not static, but rather change dramatically throughout the ripening process. Immature, or unripe, monk fruit contains a higher proportion of less sweet or even bitter-tasting mogrosides, which are precursors to the highly sweet compounds found in mature, ripe fruit. This guide elucidates these differences to inform research and development efforts.
Quantitative Comparison of Mogrosides
The following table summarizes the quantitative analysis of key mogrosides in monk fruit at different stages of maturity. The data clearly indicates a shift from lower glycosylated mogrosides in the early stages to highly glycosylated, intensely sweet mogrosides as the fruit ripens. The optimal time for harvesting fruit with the highest concentration of desirable sweet compounds is recommended to be after 75 days of pollination[1][2].
| Mogroside | Early Maturity Stage (Unripe) | Late Maturity Stage (Ripe) | Predominant Taste Profile |
| Mogroside IIe | Major Component | Minor Component | Bitter/Tasteless |
| Mogroside III | Moderate Concentration | Low Concentration | Slightly Sweet |
| Siamenoside I | Low Concentration | High Concentration | Sweet |
| Mogroside V | Low Concentration | Predominant Component | Intensely Sweet |
| Isomogroside V | Low Concentration | Moderate Concentration | Sweet |
Data compiled from studies tracking mogroside content at various days after pollination. "Unripe" corresponds to earlier stages (e.g., 15-45 days), while "Ripe" corresponds to later stages (e.g., 60-90 days)[1][2].
Experimental Protocols
Sample Preparation for Mogroside Analysis
This protocol outlines the steps for preparing monk fruit samples for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Harvesting and Storage : Monk fruit at different stages of maturity are collected. For accurate comparison, it is crucial to tag flowers at the time of pollination and record the number of days post-pollination at harvesting.
-
Drying : The harvested fruits are washed and then freeze-dried to preserve the phytochemical integrity.
-
Homogenization : The dried fruit is crushed into a fine powder using a mechanical grinder.
-
Extraction :
-
Weigh 0.5 g of the dried monk fruit powder.
-
Add the powder to a solution of 80% methanol (B129727) in water.
-
Perform ultrasound-assisted extraction (sonication) to enhance the extraction efficiency.
-
Centrifuge the mixture to separate the supernatant from the solid fruit material.
-
Collect the supernatant and repeat the extraction process on the remaining solids two more times to ensure complete extraction of mogrosides.
-
Combine the supernatants from all three extractions.
-
-
Filtration : The combined supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the HPLC or LC-MS system.
Quantification of Mogrosides by HPLC-ESI-MS/MS
This protocol details a sensitive and specific method for the simultaneous quantification of multiple mogrosides.
-
Instrumentation : A high-performance liquid chromatography system coupled with an electrospray ionization tandem mass spectrometer (HPLC-ESI-MS/MS) is used.
-
Chromatographic Column : An Agilent Poroshell 120 SB-C18 column is effective for separating the various mogrosides[3].
-
Mobile Phase : A gradient elution is employed using:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate : A constant flow rate of 0.25 mL/min is maintained.
-
Detection : The mass spectrometer is operated in negative ion mode, and specific parent and daughter ion transitions for each mogroside are monitored for accurate quantification.
-
Quantification : Calibration curves are generated using certified reference standards of each mogroside to be quantified. The concentration of each mogroside in the fruit extracts is then determined by comparing their peak areas to the respective calibration curves.
Visualizing the Biochemical Landscape
Mogroside Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the biosynthesis of mogrosides. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256) and proceeds through a series of oxidation and glycosylation steps. During ripening, the activity of specific UDP-glucosyltransferases increases, leading to the addition of more glucose moieties and the conversion of less sweet mogrosides into the hyper-sweet Mogroside V.
Caption: Simplified biosynthetic pathway of major mogrosides in monk fruit.
Experimental Workflow for Mogroside Analysis
This diagram provides a clear overview of the experimental workflow, from sample collection to data analysis, for the comparative phytochemical analysis of monk fruit.
Caption: Workflow for the analysis of mogrosides from monk fruit samples.
References
A Researcher's Guide to the Purity Assessment of Commercial 11-Oxomogroside IV Standards
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reproducibility of experimental results. 11-Oxomogroside IV, a cucurbitane triterpene glycoside isolated from the fruits of Siraitia grosvenorii (monk fruit), is utilized in various studies for its potential biological activities.[1][2] This guide provides a framework for the purity assessment of commercially available this compound standards, offering objective comparison methodologies and supporting experimental protocols. As direct comparative studies are not publicly available, this guide presents a template for researchers to conduct their own evaluations.
Comparative Purity Analysis
While commercial suppliers typically provide a certificate of analysis indicating a purity of ≥98%, independent verification is a crucial step in rigorous scientific practice. Potential impurities in mogroside extracts can include other structurally similar mogrosides, flavonoids, and polysaccharides. A comprehensive assessment should involve not only purity determination by High-Performance Liquid Chromatography (HPLC) but also identity confirmation using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Below is an illustrative table summarizing key parameters for comparing different commercial standards. Researchers can populate this table with their own experimental data.
Table 1: Illustrative Purity Assessment of Commercial this compound Standards
| Parameter | Supplier A | Supplier B | Supplier C |
| Advertised Purity | >98% | >99% | >98% |
| HPLC Purity (%) | 98.5 | 99.2 | 97.8 |
| * Peak Area % at 210 nm | |||
| Identity Confirmation | |||
| * Mass Spectrometry (MS) | Consistent | Consistent | Consistent |
| * ¹H-NMR | Consistent | Consistent | Inconsistent |
| Major Impurity 1 (%) | 0.8 | 0.5 | 1.5 |
| * Relative Retention Time | 0.92 | 0.92 | 0.92 |
| Major Impurity 2 (%) | 0.4 | 0.1 | 0.5 |
| * Relative Retention Time | 1.15 | 1.15 | 1.15 |
| Water Content (%) | 0.2 | 0.1 | 0.1 |
| Residual Solvents | Not Detected | Not Detected | Methanol (B129727) Detected |
Experimental Protocols
A detailed methodology is essential for the accurate assessment of purity. The following protocol outlines a standard HPLC method for the analysis of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
1. Objective: To determine the purity of an this compound standard by quantifying the main peak relative to any impurities.
2. Materials and Reagents:
-
This compound standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.22 µm syringe filters
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm)[3]
-
Analytical balance
4. Preparation of Standard Solution:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve the standard in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
5. Chromatographic Conditions: [3]
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
Gradient Program:
-
0-20 min: 20-40% A
-
20-30 min: 40-60% A
-
30-35 min: 60-20% A
-
35-40 min: 20% A (re-equilibration)
-
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound standard using the peak area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Mandatory Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical steps for a comprehensive purity assessment of a commercial this compound standard.
Signaling Pathway: Antioxidant Action of 11-Oxomogrosides
11-Oxomogrosides, such as 11-oxo-mogroside V, have demonstrated antioxidant properties by scavenging reactive oxygen species (ROS).[4][5] This activity is crucial for protecting cells from oxidative stress, which is implicated in various pathological conditions. The following diagram illustrates a simplified pathway of this antioxidant action.
References
A Comparative Bioequivalence Analysis: Synthetic vs. Naturally Sourced 11-Oxomogroside IV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally sourced 11-Oxomogroside IV, a cucurbitane triterpene glycoside found in the monk fruit (Siraitia grosvenorii)[1]. With increasing interest in the pharmacological potential of mogrosides, understanding the bioequivalence of synthetic and natural forms is crucial for consistent therapeutic application and regulatory approval. This document outlines the methodologies for production, a proposed bioequivalence study design, comparative pharmacokinetic data, and the underlying signaling pathways of action.
Sourcing and Synthesis
Naturally Sourced this compound:
Natural this compound is extracted from the dried fruit of Siraitia grosvenorii. The process typically involves the following steps:
-
Extraction: The dried fruit is powdered and extracted with hot water.
-
Purification: The aqueous extract is passed through a macroporous resin column to remove impurities like sugars and pigments.
-
Elution: The mogrosides are eluted from the resin using ethanol.
-
Isolation: this compound is isolated from the resulting mixture of mogrosides using techniques such as high-performance liquid chromatography (HPLC).
Synthetic this compound:
Proposed Synthesis of this compound:
A potential synthetic pathway for this compound would involve the selective oxidation of Mogroside IV at the C-11 position. A mild and selective oxidizing agent, such as Dess-Martin periodinane (DMP), could be employed to convert the hydroxyl group at C-11 to a ketone, yielding this compound. This method offers high functional group tolerance, which is critical for complex molecules like mogrosides with multiple hydroxyl groups and glycosidic bonds.
Proposed Bioequivalence Study Protocol
To date, no direct bioequivalence studies comparing synthetic and naturally sourced this compound have been published. Therefore, a standard, well-established bioequivalence study design is proposed below, based on regulatory guidelines.
Study Design:
A randomized, two-period, two-sequence, single-dose, crossover study is the recommended design. This design minimizes variability as each subject acts as their own control.
Study Population:
A cohort of healthy adult volunteers, with balanced gender representation, would be recruited. The number of subjects would be determined by power calculations to ensure statistical significance.
Treatments:
-
Test Product (T): Synthetic this compound
-
Reference Product (R): Naturally sourced this compound of high purity
Experimental Workflow:
Caption: Proposed workflow for a bioequivalence study of this compound.
Pharmacokinetic Analysis:
Blood samples will be collected at predetermined time points post-dosing. Plasma concentrations of this compound and its primary metabolite, mogrol, will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The following pharmacokinetic parameters will be calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Statistical Evaluation:
The bioequivalence of the two products will be assessed by comparing the 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞. The two products will be considered bioequivalent if the 90% CIs for these parameters fall within the acceptance range of 80% to 125%.
Comparative Pharmacokinetic Data (Based on Animal Studies of Mogrosides)
While human pharmacokinetic data for this compound is not available, studies on other mogrosides, primarily in rats, provide valuable insights into their absorption, metabolism, and excretion. Mogrosides are generally characterized by low oral bioavailability, with the parent compounds undergoing minimal systemic absorption. They are primarily hydrolyzed by gut microbiota to their aglycone, mogrol, which is then absorbed.
| Parameter | Mogroside V (Oral Administration in Rats) | Mogroside IIIA1 (Metabolite of Mogroside V in T2DM Rats) |
| Cmax (ng/mL) | Not Detected in Plasma | 163.80 ± 25.56[2] |
| Tmax (h) | - | - |
| AUC0-t (h·ng/mL) | - | 2327.44 ± 474.63[2] |
| t1/2 (h) | - | - |
| Oral Bioavailability (%) | Estimated to be low | - |
Note: The data presented is for Mogroside V and its metabolite and may not be directly extrapolated to this compound. This table is intended to provide a general understanding of mogroside pharmacokinetics.
Signaling Pathway of Action: AMPK Activation
Mogrosides have been shown to exert various pharmacological effects, including anti-diabetic and anti-inflammatory activities, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating glucose and lipid metabolism.
Caption: Simplified signaling pathway of mogrosides via AMPK activation.
Activation of AMPK by mogrosides leads to a cascade of downstream effects, including the activation of SIRT1 and Nrf2, and the inhibition of NF-κB. This results in reduced inflammation, oxidative stress, and apoptosis, as well as improved glucose homeostasis.
Conclusion
While direct comparative data is not yet available, this guide provides a framework for evaluating the bioequivalence of synthetic and naturally sourced this compound. The proposed study design, based on established regulatory principles, offers a robust methodology for generating the necessary data. The provided pharmacokinetic information from related mogrosides and the elucidated signaling pathway offer valuable context for researchers and drug development professionals. Future bioequivalence studies are essential to confirm that synthetically derived this compound can be a viable and consistent alternative to its natural counterpart, paving the way for its development as a potential therapeutic agent.
References
A Comparative Guide to the Quantification of 11-Oxomogroside IV: Establishing Analytical Consensus
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the analytical challenge of quantifying 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While this compound is a known constituent of monk fruit extract, a widely used natural sweetener, standardized and cross-validated methods for its precise quantification are not well-established in the public domain.[1][2] This document provides a comparative overview of existing analytical methodologies for related mogrosides, proposes a framework for a formal inter-laboratory comparison study for this compound, and presents a detailed experimental protocol to facilitate such efforts.
The Need for Inter-Laboratory Comparison
Currently, there is a notable absence of published inter-laboratory comparison or round-robin studies specifically for the quantification of this compound. Such studies are crucial for establishing a consensus on the most accurate and reliable analytical methods, ensuring consistency in quality control, and supporting regulatory submissions and clinical research. The data and protocols presented herein are synthesized from existing literature on mogroside analysis and are intended to serve as a foundational guide for initiating a formal inter-laboratory comparison.
Comparison of Analytical Methodologies
The primary analytical techniques employed for the quantification of mogrosides, including this compound and its closely related analog 11-Oxomogroside V, are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The following table summarizes typical parameters reported in the literature for these methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., Shiseido Capcell Pak UG120, 2.0 x 50mm, 3.0µm) |
| Mobile Phase | Acetonitrile and Water (gradient elution) | Methanol (B129727) and Water (isocratic or gradient) with 0.1% Formic Acid |
| Flow Rate | 0.75 - 1.0 mL/min | 0.2 - 0.4 mL/min |
| Detection | UV at 210 nm | Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative mode |
| Monitored Transitions | Not Applicable | For Mogroside V: m/z 1285.6 → 1123.7 (precursor → product ion) |
| Linear Range | For 11-Oxomogroside V: 0.5985 - 14.9625 µg | For Mogroside V: 96.0 - 96000 ng/mL |
| Average Recovery | For 11-Oxomogroside V: 102.5% | For Mogroside V: 91.3 - 95.7% |
| RSD (%) | For 11-Oxomogroside V: 4.43% | <10.1% |
Data for HPLC-UV is based on a study of 11-Oxomogroside V.[3] Data for LC-MS/MS is based on a study of Mogroside V.[4]
Proposed Framework for an Inter-Laboratory Comparison Study
To establish a validated and universally accepted method for the quantification of this compound, a multi-laboratory study is proposed. This study would involve the analysis of a standardized sample of purified this compound and a well-characterized monk fruit extract by participating laboratories.
Hypothetical Inter-Laboratory Study Results
The following table illustrates how data from such a study could be presented to compare the performance of different laboratories.
| Laboratory | Method | Mean Concentration (mg/g) | Standard Deviation | Coefficient of Variation (%) |
| Lab A | HPLC-UV | 1.25 | 0.08 | 6.4 |
| Lab B | HPLC-UV | 1.19 | 0.11 | 9.2 |
| Lab C | UPLC-MS/MS | 1.22 | 0.05 | 4.1 |
| Lab D | UPLC-MS/MS | 1.24 | 0.06 | 4.8 |
| Overall Mean | 1.23 | |||
| Inter-lab CV (%) | 5.9 |
This table would provide a clear comparison of the precision and consistency of results between different laboratories and methods.
Experimental Protocol: Quantification of this compound by HPLC-UV
This protocol is a representative method based on common practices for mogroside analysis.
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Methanol (HPLC grade)
-
Monk fruit extract sample
-
0.45 µm syringe filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 10 µg/mL to 500 µg/mL.
4. Sample Preparation
-
Accurately weigh approximately 100 mg of the monk fruit extract.
-
Dissolve the sample in 50 mL of 80% methanol in water (v/v).
-
Sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to a final volume of 100 mL with 80% methanol.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 20% B
-
10-30 min: 20-40% B
-
30-40 min: 40-60% B
-
40-45 min: 60-20% B
-
45-50 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the monk fruit extract sample by interpolating its peak area into the calibration curve.
Visualizing the Workflow
To facilitate understanding of the experimental process, the following diagrams illustrate the key steps.
Caption: Workflow for the quantification of this compound.
Caption: Logical flow for the proposed inter-laboratory comparison study.
Conclusion
The establishment of a robust and validated analytical method for the quantification of this compound is essential for the standardization of monk fruit extracts and products derived from them. This guide provides a starting point by comparing existing methodologies for related compounds and outlining a clear path forward for a formal inter-laboratory comparison study. The detailed experimental protocol and workflows are intended to serve as a foundation for researchers to build upon, ultimately leading to greater consistency and confidence in the measurement of this important natural compound.
References
- 1. foodstandards.gov.au [foodstandards.gov.au]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
Safety Operating Guide
Navigating the Disposal of 11-Oxomogroside IV: A Guide for Laboratory Professionals
Key Compound Information:
To facilitate appropriate handling and disposal, a summary of key information for 11-Oxomogroside IV is presented below.
| Property | Information | Source |
| Chemical Name | This compound | MedChemExpress |
| CAS Number | 2096516-32-2 | ChemFaces |
| Source | Fruits of Siraitia grosvenorii Swingle | MedChemExpress, ChemFaces |
| Common Solvents | DMSO, Pyridine, Methanol, Ethanol | ChemFaces |
| Primary Use | Research Only | MedChemExpress |
Standard Disposal Protocol for Non-Hazardous Natural Products:
The following step-by-step process outlines the recommended procedure for the disposal of this compound, in the absence of specific institutional or regulatory guidelines to the contrary. This protocol is designed to ensure safety and environmental responsibility.
Step 1: Waste Characterization
Before initiating disposal, a thorough waste determination must be conducted.[2] As a researcher, it is your responsibility to ascertain if the waste is hazardous.[3] Given that this compound is a natural triterpenoid (B12794562) glycoside with no indication of hazardous properties from available sources, it can typically be managed as non-hazardous waste. However, if it has been mixed with any hazardous chemicals during experimentation, it must be treated as hazardous waste.
Step 2: Segregation of Waste
Proper segregation is crucial. Do not mix this compound waste with hazardous waste streams such as halogenated organic solvents, heavy metals, or corrosive materials.[4] Maintain separate and clearly labeled waste containers.
Step 3: Containerization
Solid Waste:
-
Collect solid this compound waste in a disposable, non-leaking container.[2]
-
The container must be clearly labeled with the contents ("this compound, Non-Hazardous") to avoid any ambiguity.[2]
-
Ensure the container is securely sealed before disposal.
Liquid Waste:
-
For solutions of this compound in water-miscible, non-hazardous solvents with a pH between 6 and 9.5, disposal down the sanitary sewer system may be permissible.[2] Always seek approval from your institution's Environmental Health and Safety (EHS) office before any sink disposal. [5][6]
-
Liquid waste should never be disposed of in dumpsters.[5]
-
If the solvent is flammable or otherwise hazardous, the liquid waste must be managed as hazardous chemical waste.[2]
Step 4: Final Disposal
-
Solids: Once properly containerized and labeled, non-hazardous solid waste can often be placed directly into the municipal landfill-bound dumpsters.[5] Do not place chemical waste in laboratory trash cans that will be handled by custodial staff.[5]
-
Empty Containers: Empty containers that held this compound should have their labels defaced or removed to indicate they no longer contain the chemical.[5] Provided no free-standing liquid remains, these can typically be disposed of in the regular trash.[5]
Step 5: Documentation and Consultation
Maintain a record of the disposal. When in doubt, always consult your institution's EHS department for guidance on proper waste management procedures.[6] They can provide specific instructions based on local regulations and facility protocols.
Visualizing the Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
By adhering to these general guidelines and consulting with institutional safety personnel, researchers can ensure the safe and environmentally conscious disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Essential Safety and Logistics for Handling 11-Oxomogroside IV
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Oxomogroside IV. The following procedures are designed to ensure safe handling, storage, and disposal of this natural compound.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The information provided is based on general laboratory safety protocols and data available for similar compounds. Always perform a risk assessment before starting any new procedure.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and related compounds. This information is critical for experimental planning and safety assessments.
| Parameter | Value | Compound | Source |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695) | This compound | [1] |
| Cytotoxicity (IC50) | 288 µg/mL | This compound A | [2][3] |
| Antioxidant Activity (EC50) | O₂⁻: 4.79 µg/mLH₂O₂: 16.52 µg/mL•OH: 146.17 µg/mL | 11-oxo-mogroside V | [4] |
| DNA Damage Inhibition (EC50) | 3.09 µg/mL | 11-oxo-mogroside V | [4] |
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of PPE. The following are minimum recommendations for handling this compound in solid and solution forms.
Handling Solid (Powder) Form:
-
Gloves: Two pairs of chemotherapy-grade nitrile gloves are recommended.[5][6]
-
Gown: A disposable gown resistant to chemical permeation should be worn.[5][6]
-
Eye Protection: Chemical splash goggles or a full-face shield are necessary to protect against dust particles.[7]
-
Respiratory Protection: If there is a risk of generating dust, use an N95 respirator or work within a certified chemical fume hood or biological safety cabinet.[6]
Handling Liquid Solutions:
-
Gloves: A single pair of nitrile gloves is generally sufficient, but two pairs are recommended for higher concentrations or prolonged handling.[5]
-
Gown: A laboratory coat or gown should be worn.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles are recommended when there is a risk of splashing.[7]
Figure 1. Procedural workflow for safely handling this compound.
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage or leakage.
-
The product should be stored in a tightly sealed vial at 2-8°C.[1]
-
If stock solutions are prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[1]
Handling and Preparation of Solutions:
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
-
When handling the solid compound, gently shake the vial to ensure all the powder is at the bottom.[1]
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use an appropriate solvent such as DMSO, pyridine, methanol, or ethanol for dissolution.[1]
-
Avoid the generation of dust.
Spill Management:
-
Minor Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Clean the spill area with a suitable detergent and water.
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional procedures for hazardous material cleanup.
Disposal:
-
Solid Waste: Dispose of unused solid this compound and contaminated materials (e.g., weigh boats, pipette tips) as chemical waste according to your institution's guidelines.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.
-
Contaminated PPE: All disposable PPE used while handling the compound should be considered contaminated and disposed of as hazardous waste.[5]
Experimental Protocols
While a specific experimental protocol for handling this compound is not available, a general protocol for the extraction and purification of mogrosides can be adapted for procedural guidance.
General Protocol for Mogroside Extraction and Purification: This protocol provides a general framework and may need to be optimized for this compound.
-
Extraction:
-
Initial Purification:
-
Elution:
-
Elute the mogrosides from the resin using ethanol.[8]
-
-
Further Purification:
-
For higher purity, additional chromatographic steps, such as using boronic acid-functionalized silica (B1680970) gel, may be employed.[8]
-
Figure 2. General experimental workflow for mogroside extraction.
References
- 1. This compound | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pogo.ca [pogo.ca]
- 6. pogo.ca [pogo.ca]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
